Product packaging for 1-Bromopropane-1-D1(Cat. No.:)

1-Bromopropane-1-D1

Cat. No.: B12303280
M. Wt: 124.00 g/mol
InChI Key: CYNYIHKIEHGYOZ-WFVSFCRTSA-N
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Description

1-Bromopropane-1-D1 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 124.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Br B12303280 1-Bromopropane-1-D1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7Br

Molecular Weight

124.00 g/mol

IUPAC Name

1-bromo-1-deuteriopropane

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D

InChI Key

CYNYIHKIEHGYOZ-WFVSFCRTSA-N

Isomeric SMILES

[2H]C(CC)Br

Canonical SMILES

CCCBr

Origin of Product

United States

Foundational & Exploratory

Physical Properties of 1-Bromopropane-1-D1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromopropane-1-D1 (n-Propyl-1-d1 Bromide). Due to the limited availability of experimental data for this specific isotopically labeled compound, this guide also includes the well-documented physical properties of its non-deuterated counterpart, 1-Bromopropane (n-Propyl Bromide), for comparative purposes. The substitution of a single protium atom with a deuterium atom at the C1 position is expected to have a minor, yet potentially measurable, impact on the physical properties due to the kinetic isotope effect.

Core Physical and Chemical Data

A summary of the fundamental chemical and isotopic information for this compound is presented below.

PropertyValueReference
Chemical Formula CH₃CH₂CDHBr[1]
Molecular Weight 123.9978 g/mol [2]
CAS Number 43217-00-1[1][2]
Isotopic Purity 99 atom % D[1]
Appearance Colorless Liquid[1]

Comparative Physical Properties

The following table summarizes the key physical properties of this compound, with data for the non-deuterated 1-Bromopropane provided for comparison. It is important to note that the values for 1-Bromopropane serve as close approximations for the deuterated compound, as specific experimental data for this compound is not widely available.

Physical PropertyThis compound1-Bromopropane (for comparison)
Boiling Point Data not available71 °C (lit.)[3][4]
Melting Point Data not available-110 °C (lit.)[5]
Density Data not available1.354 g/mL at 25 °C (lit.)
Refractive Index Data not availablen20/D 1.434 (lit.)[3][4]
Vapor Pressure Data not available146 mmHg (20 °C)
Vapor Density Data not available4.3 (vs air)
Flash Point Data not available<22.2 °C (<72 °F)[3][6]
Autoignition Temp. Data not available490 °C (914 °F)
Solubility in Water Data not available2.5 g/L (at 20 °C)[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by adapting standard procedures for the preparation of 1-Bromopropane, utilizing a deuterated starting material. A common method is the reaction of 1-Propanol-1-d1 with hydrobromic acid or a mixture of sodium bromide and sulfuric acid.

Protocol: Synthesis via Reaction with Sodium Bromide and Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Propanol-1-d1, water, and sodium bromide.

  • Heating: Heat the mixture to reflux.

  • Addition of Acid: While maintaining reflux, slowly add concentrated sulfuric acid dropwise to the reaction mixture. The in-situ generation of hydrobromic acid will react with the deuterated alcohol.

  • Continued Reflux: After the addition of sulfuric acid is complete, continue to reflux the mixture for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.[5]

  • Distillation: Following the reflux period, distill the crude this compound from the reaction mixture.

  • Work-up:

    • Wash the distillate with water to remove any remaining acid and water-soluble impurities.

    • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.[8]

    • Wash again with a saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride.

  • Final Purification: Filter to remove the drying agent and perform a final distillation, collecting the fraction at the expected boiling point of this compound to obtain the purified product.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of the synthesized this compound.

  • Boiling Point: Determined using a simple distillation apparatus or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Melting Point: For compounds that are solid at room temperature, a melting point apparatus is used. As this compound is a liquid, its freezing point would be determined by controlled cooling.

  • Density: Measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the liquid at a specific temperature.

  • Refractive Index: Determined using a refractometer, which measures the extent to which light is bent as it passes through the liquid. This is a temperature-dependent measurement.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are crucial for confirming the position and extent of deuterium incorporation.[9]

    • Mass Spectrometry (MS): Provides information on the molecular weight of the deuterated compound and can confirm the presence of the deuterium atom through the mass-to-charge ratio of the molecular ion.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Start: 1-Propanol-1-d1 reactants Reactants: - 1-Propanol-1-d1 - NaBr - H₂SO₄ (conc.) start->reactants synthesis Synthesis: Reflux and Distillation reactants->synthesis workup Work-up: - Water Wash - NaHCO₃ Wash - Brine Wash synthesis->workup drying Drying: Anhydrous MgSO₄ workup->drying purification Purification: Final Distillation drying->purification product Product: This compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ²H) characterization->nmr ms Mass Spectrometry characterization->ms phys_props Physical Property Determination characterization->phys_props end End: Purified and Characterized Product nmr->end ms->end phys_props->end

Caption: Synthesis and characterization workflow for this compound.

References

A-Z Guide to the Synthesis and Purification of 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1-bromopropane-1-d1, a deuterated analog of 1-bromopropane. This compound is valuable in mechanistic studies, as an internal standard in mass spectrometry, and in the development of novel pharmaceuticals where altering metabolic pathways through the kinetic isotope effect is desirable.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

  • Deuteride Reduction of Propanal: Propanal (propionaldehyde) is reduced to 1-propanol-1-d1 using a deuterium-donating reducing agent.

  • Bromination of the Deuterated Alcohol: The resulting 1-propanol-1-d1 is then converted to this compound using a suitable brominating agent.

This strategy allows for the precise introduction of a single deuterium atom at the C1 position.

Experimental Protocols

Step 1: Synthesis of 1-Propanol-1-d1

This procedure involves the reduction of propanal with a deuterated hydride reagent, such as Lithium Aluminum Deuteride (LiAlD₄) or Sodium Borodeuteride (NaBD₄). LiAlD₄ is a more powerful reducing agent but is also more reactive with protic solvents, requiring anhydrous conditions.

Methodology:

  • A solution of propanal in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of the deuterated reducing agent (e.g., LiAlD₄) in the same anhydrous solvent is added dropwise to the propanal solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

  • The reaction is then carefully quenched by the slow, dropwise addition of water or a dilute acid solution while cooling the flask in an ice bath.

  • The resulting mixture is filtered to remove inorganic salts.

  • The organic layer is separated, and the aqueous layer is extracted with additional ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • The solvent is removed by distillation to yield crude 1-propanol-1-d1.

Step 2: Synthesis of this compound

The conversion of the deuterated alcohol to the corresponding alkyl bromide can be achieved using several reagents, including phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid.[1]

Methodology using Sodium Bromide and Sulfuric Acid:

  • In a round-bottom flask, 1-propanol-1-d1 is mixed with water and sodium bromide.[2]

  • The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly and dropwise with vigorous stirring.[3] This in-situ generation of hydrobromic acid should be performed with caution due to the exothermic nature of the reaction.

  • After the addition of sulfuric acid, the reaction mixture is heated to reflux for a period of time, typically 1-2 hours, to drive the substitution reaction to completion.[2]

  • The crude this compound is then isolated by distillation.[2]

Purification

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts such as dipropyl ether, and residual acid. A multi-step purification process is therefore necessary.

Methodology:

  • The collected distillate is transferred to a separatory funnel and washed sequentially with water, concentrated hydrochloric acid (to remove any remaining alcohol and ether), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[3]

  • The organic layer, which is the lower layer, is separated and dried over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate.[4]

  • The dried product is then purified by a final fractional distillation. The fraction boiling at or around the boiling point of 1-bromopropane (71 °C) is collected.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical Properties of 1-Bromopropane

PropertyValue
Molecular Weight~124.00 g/mol
Boiling Point71 °C[2]
Melting Point-110 °C[2]
Density1.357 g/mL at 20 °C[2]
Refractive Index1.4341 at 20 °C[2]

Table 2: Typical Reaction Parameters and Yields

StepKey ReagentsTypical YieldIsotopic Purity
Reduction Propanal, LiAlD₄ or NaBD₄>90%>98 atom % D
Bromination 1-Propanol-1-d1, NaBr, H₂SO₄~70%[3]>98 atom % D

Note: Yields and isotopic purity can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Propanal reduction Deuteride Reduction (0°C to RT) start->reduction reagent1 LiAlD4 / Ether reagent1->reduction quench Quenching (H2O) reduction->quench workup1 Extraction & Drying quench->workup1 intermediate 1-Propanol-1-d1 workup1->intermediate bromination Bromination (Reflux) intermediate->bromination reagent2 NaBr / H2SO4 reagent2->bromination distill1 Initial Distillation bromination->distill1 crude_product Crude this compound distill1->crude_product workup2 Aqueous Washes (HCl, NaHCO3, Brine) crude_product->workup2 drying Drying (Anhydrous MgSO4) workup2->drying distill2 Final Fractional Distillation drying->distill2 final_product Purified this compound distill2->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

1-Bromopropane-1-D1 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of 1-Bromopropane-1-D1. It includes a detailed, plausible experimental protocol for its synthesis, a comparative data table, and a structural diagram to support advanced research and development activities in medicinal chemistry and drug development. The incorporation of a deuterium atom at the C1 position offers a valuable tool for investigating kinetic isotope effects, reaction mechanisms, and metabolic pathways of propyl-containing compounds.

Chemical Properties and Data

The following table summarizes the key quantitative data for this compound, with comparative data for the non-deuterated analogue, 1-Bromopropane, for reference.

PropertyThis compound1-Bromopropane (non-deuterated)
Chemical Formula CH₃CH₂CDHBrCH₃CH₂CH₂Br
Molecular Weight 123.99 g/mol (calculated), 122.97939 g/mol (high-resolution MS)[1]122.99 g/mol
CAS Number 43217-00-1[1][2][3]106-94-5
Isotopic Enrichment Typically ≥99 atom % D[1][2]Not Applicable
Physical Form Colorless Liquid[1]Colorless Liquid[4]
Boiling Point Not explicitly reported, expected to be similar to 1-Bromopropane71 °C
Melting Point Not explicitly reported, expected to be similar to 1-Bromopropane-110 °C
Density Not explicitly reported, expected to be similar to 1-Bromopropane1.354 g/mL at 25 °C
Refractive Index Not explicitly reported, expected to be similar to 1-Bromopropanen20/D 1.434

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a deuterated precursor, 1-propanol-1-d1. The following outlines a plausible two-step synthetic pathway.

Step 1: Synthesis of 1-Propanol-1-d1

The precursor, 1-propanol-1-d1, can be synthesized by the reduction of propionaldehyde using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

Materials:

  • Propionaldehyde

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propionaldehyde in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Prepare a solution of sodium borodeuteride in anhydrous ethanol and add it dropwise to the cooled propionaldehyde solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting 1-propanol-1-d1 by fractional distillation.

Step 2: Synthesis of this compound

This step involves the conversion of the synthesized 1-propanol-1-d1 to this compound using hydrobromic acid. This is a standard nucleophilic substitution reaction.

Materials:

  • 1-Propanol-1-d1 (from Step 1)

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 1-propanol-1-d1 in a round-bottom flask.

  • Carefully add concentrated hydrobromic acid to the flask.

  • Slowly and with cooling, add concentrated sulfuric acid dropwise to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the crude this compound from the reaction mixture.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final fractional distillation to obtain pure this compound.

Chemical Structure and Visualization

The chemical structure of this compound is characterized by a propane backbone with a bromine atom at the first carbon position and a deuterium atom also attached to the first carbon.

Chemical structure of this compound.

References

In-Depth Technical Guide to 1-Bromopropane-1-D1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the commercial availability, cost, and applications of 1-Bromopropane-1-D1 (n-Propyl-1-d1 Bromide) for researchers, scientists, and professionals in the field of drug development. This document details its utility in mechanistic studies and metabolic evaluations, supported by experimental principles and visual workflows.

Commercial Availability and Cost

This compound is a deuterated analog of 1-bromopropane, where one of the hydrogen atoms at the C1 position is replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications. Several chemical suppliers specialize in deuterated compounds and offer this compound in various quantities. The cost can vary based on the supplier, isotopic purity, and quantity purchased. Below is a summary of representative commercial suppliers and their typical pricing.

SupplierProduct NumberIsotopic EnrichmentAvailable QuantitiesPrice (USD)
C/D/N Isotopes Inc. D-725799 atom % D0.5 g, 1 g~
235(0.5g),235 (0.5 g), ~235(0.5g),
400 (1 g)
CymitQuimica 3U-D725799 atom % DNot specifiedPrice on request
LGC Standards CDN-D-7257-0.5GNot specified0.5 gPrice on request

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Applications in Research and Drug Development

The primary utility of this compound in a research and drug development context stems from the kinetic isotope effect (KIE) and its use as a stable isotope tracer in metabolic studies.

Mechanistic Elucidation via the Kinetic Isotope Effect

The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower reaction rate if the C-H/C-D bond is broken in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.

This compound can be used to probe the mechanism of nucleophilic substitution (SN2) and elimination (E2) reactions. For instance, in an E2 reaction where a base abstracts a proton from the carbon adjacent to the bromine atom, a significant KIE would be observed when using this compound compared to its non-deuterated counterpart. This would confirm that the C-H bond cleavage is involved in the rate-determining step.

Metabolic Stability and Drug Metabolism Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. The site of metabolic oxidation is often a "soft spot" that can be targeted by cytochrome P450 (CYP) enzymes, leading to rapid clearance of the drug from the body. Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down this enzymatic oxidation due to the KIE. This strategy, known as "deuterium-reinforced" or "heavy" drug development, can improve the pharmacokinetic profile of a drug by increasing its metabolic stability and half-life.

This compound can be used as a building block to synthesize deuterated drug analogs containing a propyl or modified propyl moiety. By incorporating the deuterated propyl group into a lead compound, researchers can assess the impact of deuteration on its metabolic stability.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary or specific to a particular research question, the following sections outline the general methodologies for key experiments.

General Protocol for a Kinetic Isotope Effect Study

This protocol describes a competitive experiment to determine the KIE for a reaction of 1-bromopropane with a nucleophile.

Materials:

  • 1-Bromopropane

  • This compound

  • Nucleophile (e.g., sodium thiophenoxide)

  • Aprotic solvent (e.g., acetone, DMF)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of 1-bromopropane and this compound in the chosen solvent.

  • Prepare a stock solution of the nucleophile.

  • In a reaction vessel, combine the 1-bromopropane and this compound stock solutions.

  • Add the internal standard.

  • Initiate the reaction by adding the nucleophile solution at a controlled temperature.

  • Take aliquots of the reaction mixture at various time points.

  • Quench the reaction in each aliquot (e.g., by adding a large volume of water).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the ratio of the unreacted 1-bromopropane to this compound.

  • The KIE can be calculated from the change in the ratio of the two isotopic species over time.

General Protocol for a Microsomal Stability Assay

This protocol outlines how to assess the metabolic stability of a compound synthesized using this compound.

Materials:

  • Deuterated test compound

  • Non-deuterated parent compound (as a control)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension to initiate the metabolic reaction.

  • Start the reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated from the disappearance of the compound over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G Logical Flow of a Kinetic Isotope Effect Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare equimolar solutions of 1-Bromopropane and this compound react Initiate reaction by mixing reactants prep1->react prep2 Prepare nucleophile solution prep2->react prep3 Add internal standard prep3->react aliquot Take aliquots at various time points react->aliquot quench Quench reaction aliquot->quench extract Extract organic components quench->extract gcms Analyze by GC-MS extract->gcms calc Calculate KIE gcms->calc

Caption: Workflow for a Kinetic Isotope Effect Experiment.

G Metabolism of 1-Bromopropane 1-Bromopropane 1-Bromopropane Oxidation (CYP450) Oxidation (CYP450) 1-Bromopropane->Oxidation (CYP450) Pathway 1 Glutathione Conjugation Glutathione Conjugation 1-Bromopropane->Glutathione Conjugation Pathway 2 Metabolite A Metabolite A Oxidation (CYP450)->Metabolite A Metabolite B Metabolite B Glutathione Conjugation->Metabolite B Excretion Excretion Metabolite A->Excretion Metabolite B->Excretion

Caption: Potential Metabolic Pathways of 1-Bromopropane.

G Drug Development Workflow with Deuteration cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Decision start This compound synth Synthesize deuterated drug analog start->synth metabolism Metabolic stability assay (microsomes, hepatocytes) synth->metabolism compare Compare with non-deuterated parent compound metabolism->compare pk Assess pharmacokinetic profile improvement compare->pk decision Advance to in vivo studies? pk->decision

Caption: Deuteration Strategy in Drug Development Workflow.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and metabolic research, the use of isotopically labeled compounds is indispensable. 1-Bromopropane-1-D1, a deuterated analog of 1-bromopropane, serves as a critical building block in the synthesis of complex molecules and as a tracer in mechanistic studies. Its utility, however, is intrinsically linked to its isotopic purity and enrichment. This technical guide provides an in-depth exploration of the synthesis, analysis, and characterization of this compound, offering detailed experimental protocols and data presentation to support researchers in this field.

Synthesis of this compound

The most common and efficient route to this compound involves the nucleophilic substitution of the hydroxyl group in 1-Propanol-1-D1. This is typically achieved by reaction with a bromine-containing reagent, such as hydrobromic acid or a combination of sodium bromide and sulfuric acid.

A general synthetic approach involves the reaction of n-propanol with hydrogen bromide.[1] For the deuterated analogue, the synthesis would start from the corresponding deuterated propanol. The reaction of n-propyl alcohol with excess hydrobromic acid is a known method to synthesize 1-bromopropane.[2]

Experimental Protocol: Synthesis from 1-Propanol-1-D1

This protocol is a representative method adapted from established procedures for the synthesis of 1-bromopropane.[1][3]

Materials:

  • 1-Propanol-1-D1

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Propanol-1-D1, water, and sodium bromide.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and distill the crude this compound. Collect the fraction boiling around 70-75°C.[1]

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and perform a final distillation, collecting the pure this compound fraction (boiling point ~71°C).[1]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 1_Propanol_1_D1 1-Propanol-1-D1 Reaction_Vessel Reaction & Reflux 1_Propanol_1_D1->Reaction_Vessel Reagents NaBr, H₂SO₄, H₂O Reagents->Reaction_Vessel Distillation1 Initial Distillation Reaction_Vessel->Distillation1 Crude Product Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Distillation1->Washing Drying Drying (Na₂SO₄) Washing->Drying Distillation2 Final Distillation Drying->Distillation2 Final_Product Final_Product Distillation2->Final_Product Pure this compound Analytical_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample NMR_Prep Sample Prep (CDCl₃, TMS) Sample->NMR_Prep MS_Prep Sample Prep (Dilution) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis Data Analysis NMR_Acq->NMR_Analysis Purity_Data Purity & Enrichment Data NMR_Analysis->Purity_Data Chemical Purity Isotopic Enrichment MS_Acq HRMS Acquisition MS_Prep->MS_Acq MS_Analysis Data Analysis MS_Acq->MS_Analysis MS_Analysis->Purity_Data Isotopic Enrichment Confirmation

References

The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles, Experimental Methodologies, and Applications of the Deuterium Kinetic Isotope Effect (KIE) in Scientific Research and Pharmaceutical Development.

The substitution of hydrogen with its heavier, stable isotope deuterium can induce a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), has emerged as a powerful tool in a wide array of scientific disciplines. For researchers, it offers profound insights into reaction mechanisms. For drug development professionals, it presents a novel strategy to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the deuterium KIE, from its theoretical underpinnings to its practical applications, with a focus on providing actionable data and detailed experimental protocols.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect arises from the difference in zero-point vibrational energy between a bond to a lighter isotope (e.g., carbon-hydrogen, C-H) and the corresponding bond to a heavier isotope (e.g., carbon-deuterium, C-D). Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of the reaction.[1][2]

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., KIE = kH/kD.

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] For deuterium substitution, typical PKIE values (kH/kD) range from 2 to 8.[3] However, significantly larger KIEs can be observed in cases of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it.

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[2] SKIEs are generally smaller than PKIEs, with typical values for deuterium ranging from 0.7 to 1.5.[2] They are further classified based on the position of the isotope relative to the reaction center:

  • α-SKIE: Isotopic substitution is on the atom undergoing a change in hybridization.

  • β-SKIE: Isotopic substitution is on an atom adjacent to the atom undergoing a change in hybridization.

Inverse KIEs (kH/kD < 1) can also be observed, often in cases where a change in hybridization from sp2 to sp3 occurs at the labeled position.[2]

Quantitative Data on Deuterium Kinetic Isotope Effects

The following tables summarize quantitative data on deuterium KIEs for a variety of organic and enzyme-catalyzed reactions.

Table 1: Primary Deuterium Kinetic Isotope Effects in Organic Reactions

ReactionSubstratekH/kDTemperature (°C)Reference(s)
E2 EliminationCH3CH2Br6.725[4]
E2 Elimination(CH3)2CHBr6.725[5]
Bromination of AcetoneAcetone7.025[1]
Free-radical brominationToluene4.977[3]

Table 2: Secondary Deuterium Kinetic Isotope Effects in Organic Reactions

| Reaction | Substrate | Type of SKIE | kH/kD | Temperature (°C) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | SN1 Solvolysis | (CH3)3CCl | β | 1.33 | 25 |[2] | | SN2 Reaction | CH3Br + CN- | α | 0.89 | 25 |[2] | | Cis-trans Isomerization | cis-Stilbene | α | 1.47 | 287 |[6] |

Table 3: Deuterium Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

EnzymeSubstratekH/kDCommentsReference(s)
Cytochrome P450 2D6Dextromethorphan2.3O-demethylation[7]
Cytochrome P450 3A4Midazolam1.81'-hydroxylation[7]
Aldehyde OxidaseZoniporide5.3[8]
Glycerol-3-phosphate dehydrogenaseGlycerol-3-phosphate1.5Wild-type enzyme[9]
Yeast Alcohol DehydrogenaseEthanol3.4[2]

Experimental Protocols for Measuring the Deuterium Kinetic Isotope Effect

The precise measurement of KIEs is crucial for their interpretation. The two most common analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of KIE by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can be used to determine the relative amounts of deuterated and non-deuterated reactants or products at various time points during a reaction. The change in the ratio of these species over time allows for the calculation of the individual rate constants (kH and kD) and thus the KIE. This method is particularly useful for competitive experiments where a mixture of labeled and unlabeled starting material is used.[10][11]

Detailed Protocol (Competitive Experiment):

  • Sample Preparation: Prepare a reaction mixture containing a known ratio of the deuterated and non-deuterated starting material. The ideal ratio is often close to 1:1 for optimal signal-to-noise in the subsequent analysis.

  • Reaction Initiation: Initiate the reaction under controlled temperature conditions directly in an NMR tube or in a reaction vessel from which aliquots can be withdrawn.

  • NMR Data Acquisition: Acquire NMR spectra at regular time intervals. For deuterium KIEs, ¹H NMR is typically used to monitor the disappearance of the proton signal in the non-deuterated reactant and/or the appearance of the product signal. If possible, a high-field NMR spectrometer should be used to achieve better signal separation and sensitivity.

  • Data Processing: Integrate the relevant signals in the NMR spectra corresponding to the deuterated and non-deuterated species.

  • KIE Calculation: The KIE can be determined from the ratio of the remaining starting materials at a given time (t) using the following equation:

    KIE = ln([H]t/[H]₀) / ln([D]t/[D]₀)

    where [H]₀ and [D]₀ are the initial concentrations of the non-deuterated and deuterated reactants, and [H]t and [D]t are their concentrations at time t.

Measurement of KIE by Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the relative abundance of deuterated and non-deuterated molecules in a sample. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate the components of a reaction mixture before MS analysis.

Detailed Protocol (using GC-MS):

  • Reaction and Sampling: Run the reaction and withdraw aliquots at specific time points. Quench the reaction immediately to stop any further conversion.

  • Sample Preparation for GC-MS: Prepare the samples for GC-MS analysis. This may involve extraction, derivatization, or dilution to an appropriate concentration.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will detect the molecular ions of the deuterated and non-deuterated species.

  • Data Analysis: Determine the peak areas of the molecular ions corresponding to the deuterated and non-deuterated compounds from the mass chromatograms.

  • KIE Calculation: The KIE is calculated from the change in the ratio of the peak areas of the deuterated and non-deuterated reactants over the course of the reaction, similar to the NMR method.

Visualizing Reaction Pathways and Experimental Workflows

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the catalytic cycle of Cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Deuterium substitution at a site of oxidation can significantly slow down this cycle, demonstrating a kinetic isotope effect.

CYP450_Cycle cluster_cycle Cytochrome P450 Catalytic Cycle A Fe(III) + RH B Fe(III)-RH A->B Substrate (RH) binds C Fe(II)-RH B->C e- D Fe(II)-RH(O2) C->D O2 E Fe(III)-RH(O2-) D->E e- F Fe(III)-RH(O2^2-) E->F H+ G [FeO]^3+ + RH F->G H+, H2O H Fe(IV)=O(RH•) G->H Hydrogen Abstraction (Rate-Limiting Step for C-H/C-D bond cleavage) I Fe(III) + ROH H->I Oxygen Rebound I->A Product (ROH) dissociates

Caption: Cytochrome P450 Catalytic Cycle.

Experimental Workflow for a KIE Study

This diagram outlines the logical steps involved in conducting a kinetic isotope effect study, from initial hypothesis to final interpretation.

KIE_Workflow cluster_workflow KIE Study Workflow A Formulate Hypothesis (e.g., C-H bond cleavage is rate-limiting) B Synthesize Deuterated Substrate(s) A->B C Design KIE Experiment (Competitive or Non-competitive) B->C D Choose Analytical Method (NMR, MS, etc.) C->D E Perform Kinetic Experiments D->E F Acquire and Process Data E->F G Calculate KIE (kH/kD) F->G H Interpret the Results G->H I Refine Mechanistic Model H->I J Publish or Apply Findings (e.g., in drug design) H->J I->J

Caption: KIE Study Workflow.

Logical Relationships in KIE Interpretation

The following diagram illustrates the decision-making process for interpreting the results of a deuterium KIE experiment.

KIE_Interpretation cluster_logic KIE Interpretation Logic Start Measure kH/kD IsKIE Is kH/kD > 1? Start->IsKIE IsLarge Is kH/kD > 2? IsKIE->IsLarge Yes IsInverse Is kH/kD < 1? IsKIE->IsInverse No PKIE Primary KIE likely. C-H/D bond cleavage in RDS. IsLarge->PKIE Yes SKIE Secondary KIE likely. Isotopic substitution is remote from bond cleavage. IsLarge->SKIE No InverseKIE Inverse KIE. Change in hybridization (sp2 to sp3) or other steric/electronic effects. IsInverse->InverseKIE Yes NoKIE No significant KIE. C-H/D bond cleavage is not in the RDS. IsInverse->NoKIE No

Caption: KIE Interpretation Logic.

Conclusion

The deuterium kinetic isotope effect is a versatile and powerful tool for both fundamental research and applied drug development. By understanding its core principles and employing rigorous experimental methodologies, scientists can gain invaluable insights into reaction mechanisms and rationally design molecules with improved pharmacokinetic properties. This guide provides a solid foundation for researchers and drug development professionals to confidently apply the deuterium KIE in their respective fields, fostering innovation and accelerating scientific discovery.

References

Principles of Deuterium (²H) NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a technical resource for researchers and professionals in the scientific community, particularly those involved in drug development, materials science, and biophysical studies. This document delves into the fundamental theory, experimental methodologies, and practical applications of ²H NMR, with a focus on providing quantitative data and detailed protocols.

Core Principles of Deuterium NMR

Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Unlike the proton (¹H), which has a nuclear spin (I) of 1/2, the deuterium nucleus is a quadrupolar nucleus with a spin of I=1.[1][2] This fundamental difference is the primary origin of the unique characteristics and applications of ²H NMR spectroscopy.

The key principles underpinning ²H NMR are:

  • Quadrupolar Interaction: As a quadrupolar nucleus, deuterium possesses a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution.[2][3][4] This interaction, known as the quadrupolar coupling, is a dominant factor in ²H NMR and is highly sensitive to the orientation of the C-D bond with respect to the external magnetic field.[1] In solution, rapid isotropic molecular tumbling averages the quadrupolar interaction to zero.[4] However, in anisotropic environments such as solids, liquid crystals, and biological membranes, the quadrupolar interaction gives rise to characteristic spectral line shapes and splittings.[1][5]

  • Chemical Shift: Similar to proton NMR, the chemical shift in ²H NMR is determined by the local electronic environment of the deuterium nucleus. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR.[1][6][7] However, due to the lower gyromagnetic ratio of deuterium, the resolution is generally poorer.[1]

  • Relaxation: The relaxation of deuterium nuclei is primarily governed by the quadrupolar mechanism, which is much more efficient than the dipole-dipole relaxation that dominates in ¹H NMR.[8][9] This leads to significantly shorter spin-lattice (T₁) and spin-spin (T₂) relaxation times for deuterium compared to protons.[10][11][12] The short T₁ allows for rapid signal averaging, which can partially compensate for the inherently lower sensitivity of ²H NMR.[1][9]

Quantitative Data in Deuterium NMR

Quantitative analysis is a key application of ²H NMR, enabling the determination of isotopic enrichment, site-specific isotope ratios, and the study of molecular dynamics.[2][13][14]

Deuterium Quadrupolar Coupling Constants (QCC)

The quadrupolar coupling constant (Cq = e²qQ/h) is a measure of the strength of the interaction between the nuclear quadrupole moment (eQ) and the principal component of the electric field gradient tensor (eq). It provides valuable information about the electronic structure and bonding at the deuterium site.

CompoundC-D Bond TypeQuadrupolar Coupling Constant (kHz)Reference
CDCl₃ (Chloroform-d)sp³ C-D167
C₆D₆ (Benzene-d₆)sp² C-D194 ± 4[15]
CD₃I (Methyl Iodide-d₃)sp³ C-D180 ± 5[15]
CD₃Br (Methyl Bromide-d₃)sp³ C-D171 ± 4[15]
CD₃CN (Acetonitrile-d₃)sp³ C-D165 ± 5[15]
D₂O (in liquid)O-D~250[16]

Note: QCC values can vary depending on the molecular environment and temperature.

Deuterium Relaxation Times (T₁ and T₂)

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular motion and provide insights into molecular dynamics on different timescales.

CompoundMagnetic Field (T)T₁ (ms)T₂ (ms)Reference
D₂O (in cat brain)4.7~25010, 40, 400[10]
Benzene-d₆ (in UiO-66)-Varies with temp.Varies with temp.[17]
Deuterated metabolites in PBS-~100-[1]

Note: Relaxation times are highly dependent on factors such as temperature, viscosity, molecular size, and the magnetic field strength.[18]

Key Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality ²H NMR spectra.

For Solution-State NMR:

  • Solvent Selection: Use a deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte peaks.[19][20]

  • Concentration: For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR, and similar considerations apply to ²H NMR, although higher concentrations may be needed due to lower sensitivity.[20] For biomolecules like proteins, concentrations in the range of 0.1-2.5 mM are common.[21]

  • Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[21] Filtering the sample into the NMR tube is recommended.[10][19]

  • Internal Standard: For quantitative measurements, a known amount of an internal standard can be added.[20]

For Solid-State NMR:

  • Sample Packing: The powdered or crystalline sample is packed into a solid-state NMR rotor.

  • Hydration: For biological samples like proteins or membranes, controlled hydration is often necessary. This can be achieved by vapor diffusion or by directly adding a specific amount of D₂O.[22] For protein samples of 30-70 amino acids, 10-25 mg of material is typically required.[22]

  • Membrane Preparation: For studies of lipid bilayers, lipids and other components are mixed in an organic solvent, dried to a film, and then rehydrated to form vesicles. These vesicles are then ultracentrifuged and packed into a rotor.[23][24]

The Quadrupolar Echo (QE) Pulse Sequence

The Quadrupolar Echo (QE) is the most common pulse sequence for acquiring static ²H NMR spectra of solids.[22] It is designed to refocus the dephasing of the magnetization caused by the large quadrupolar interaction, allowing for the acquisition of the full spectral lineshape without distortion from receiver dead time.

Methodology:

  • Pulse Sequence: The basic QE sequence is (90°)ₓ - τ - (90°)ᵧ - τ - acquire.[22]

  • Pulse Widths: The 90° pulses must be short and powerful enough to excite the entire spectral width, which can be over 100 kHz.[22][25] Pulse widths of 2-3 µs are common.[22]

  • Interpulse Delay (τ): The delay τ is typically set to a few tens of microseconds.[26]

  • Phase Cycling: A two-step phase cycling of the first pulse and the receiver is often used to cancel artifacts.[27] More complex phase cycling schemes can be employed to minimize distortions.

  • Data Acquisition: The acquisition starts at the peak of the echo, which forms at a time τ after the second pulse.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample_Selection Select Sample Dissolution Dissolve in Deuterated Solvent Sample_Selection->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Tuning Tune NMR Probe Filtration->Tuning Shimming Shim Magnetic Field Tuning->Shimming Pulse_Sequence Apply Quadrupolar Echo Pulse Sequence Shimming->Pulse_Sequence Acquisition Acquire FID Pulse_Sequence->Acquisition Fourier_Transform Fourier Transform Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Analysis Spectral Analysis Baseline_Correction->Analysis

Caption: Workflow for a typical solid-state ²H NMR experiment.

Applications in Drug Development and Research

²H NMR spectroscopy is a versatile tool in pharmaceutical research and development, offering unique insights into drug metabolism, pharmacokinetics, and formulation.[28][29][30]

Studying Drug Metabolism and Pharmacokinetics

Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a drug in vitro and in vivo.[1][4][9]

  • Metabolic Pathway Elucidation: By tracking the appearance of deuterated metabolites, it is possible to identify and quantify the products of drug metabolism.[1][6][31] This information is critical for understanding the biotransformation of a drug and identifying potential active or toxic metabolites.

  • Metabolic Flux Analysis: Dynamic ²H NMR studies can measure the rates of metabolic reactions, providing quantitative data on metabolic fluxes.[9][31][32] This is particularly valuable for understanding the effects of a drug on metabolic pathways.

  • Pharmacokinetic Studies: ²H NMR can be used to monitor the concentration of a deuterated drug and its metabolites in biological fluids over time, providing key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[21]

metabolic_pathway cluster_drug Deuterated Drug Administration cluster_metabolism Metabolic Transformation cluster_analysis ²H NMR Analysis Drug Deuterated Drug (D-Drug) Metabolite_A Metabolite A (D-M1) Drug->Metabolite_A Enzyme 1 Metabolite_B Metabolite B (D-M2) Drug->Metabolite_B Enzyme 2 NMR_Analysis ²H NMR of Biofluid/Tissue Drug->NMR_Analysis Metabolite_C Metabolite C (D-M3) Metabolite_A->Metabolite_C Enzyme 3 Metabolite_B->NMR_Analysis Metabolite_C->NMR_Analysis

Caption: ²H NMR for tracing drug metabolism pathways.

Site-Specific Natural Isotope Fractionation (SNIF-NMR)

SNIF-NMR is a powerful application of quantitative ²H NMR that measures the non-statistical distribution of deuterium at different positions within a molecule.[2][8][33] This isotopic fingerprint can be used to determine the geographical and botanical origin of natural products, as well as to detect adulteration.[33] In the context of drug development, SNIF-NMR can be used to characterize the origin of starting materials and to ensure the authenticity of natural product-derived drugs.

Solid-State NMR of Formulations and Biomaterials

Solid-state ²H NMR is extensively used to study the structure and dynamics of solid drug formulations, polymers, and biomaterials.[22][28][34]

  • Polymorph Characterization: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Solid-state ²H NMR can distinguish between polymorphs based on differences in the local environment of the deuterium labels.

  • Drug-Excipient Interactions: Understanding the interactions between a drug and the excipients in a formulation is crucial for stability and performance. ²H NMR can probe these interactions at a molecular level.

  • Dynamics in Amorphous Solids: Amorphous solid dispersions are increasingly used to improve the solubility of poorly water-soluble drugs. ²H NMR can characterize the molecular mobility within these amorphous systems, which is related to their physical stability.

Membrane Biophysics and Drug-Membrane Interactions

Solid-state ²H NMR is a powerful technique for studying the structure and dynamics of lipid bilayers and their interactions with drugs and membrane proteins.[3][13][19][23][28]

  • Lipid Order and Dynamics: By selectively deuterating lipid molecules, ²H NMR can provide detailed information about the ordering and dynamics of the lipid acyl chains.[3][13] This is important for understanding the physical state of the membrane and how it is affected by the presence of a drug.

  • Drug Partitioning and Location: The location and orientation of a drug within a lipid bilayer can be determined using solid-state ²H NMR. This information is crucial for understanding the mechanism of action of membrane-active drugs.

  • Protein-Lipid Interactions: ²H NMR can be used to study the effects of membrane proteins on the surrounding lipid environment and vice versa.[23][28]

Conclusion

Deuterium NMR spectroscopy offers a unique and powerful set of tools for researchers and professionals in drug development and other scientific fields. Its sensitivity to molecular orientation and dynamics, particularly in the solid state, provides invaluable information that is often inaccessible by other analytical techniques. From elucidating metabolic pathways and characterizing drug formulations to probing the intricacies of drug-membrane interactions, ²H NMR continues to be an indispensable technique for advancing our understanding of complex chemical and biological systems. The continued development of instrumentation and experimental methodologies promises to further expand the applications of this versatile spectroscopic technique.

References

The Halogenated Solvent 1-Bromopropane: A Comprehensive Technical Guide to its Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopropane (1-BP), also known as n-propyl bromide (nPB), is a halogenated organic solvent that has seen widespread use in various industrial applications, including vapor degreasing, dry cleaning, and as a solvent in adhesives and aerosols.[1] Initially introduced as a substitute for ozone-depleting and carcinogenic solvents, concerns regarding its own toxicity have since emerged, necessitating a thorough understanding of its safety profile for professionals in research and development. This technical guide provides an in-depth overview of the safety, toxicity, and proper handling procedures for 1-bromopropane, with a focus on quantitative data, experimental methodologies, and clear visual representations of key concepts.

Physicochemical Properties

A clear, colorless liquid with a characteristic sweet odor, 1-bromopropane's physical and chemical properties are fundamental to understanding its behavior and potential for exposure.[2]

PropertyValueReferences
Molecular Formula C₃H₇Br[3]
Molecular Weight 122.99 g/mol [3]
CAS Number 106-94-5[4]
Boiling Point 71 °C (159.8 °F)[5]
Melting Point -110 °C (-166 °F)[5]
Vapor Pressure 146 mmHg at 20 °C[5]
Specific Gravity 1.353 g/mL at 25 °C[5]
Flash Point -4.5 °C (23.9 °F)[5]
Solubility in Water 2.5 g/L at 20 °C[5]

Toxicological Profile

Exposure to 1-bromopropane can occur through inhalation, dermal contact, and ingestion, with inhalation being the primary route in occupational settings.[6] The compound is known to induce a range of toxic effects, with the nervous system and reproductive organs being primary targets.

Acute and Chronic Toxicity Data

The following tables summarize key quantitative toxicity data for 1-bromopropane from various studies.

Table 2.1: Acute Toxicity Values

EndpointSpeciesRouteValueReferences
LD50RatOral3600 mg/kg[7]
LD50MouseOral4700 mg/kg[7]
LC50RatInhalation14,374 ppm (4 hours)[8]
LC50MouseInhalation7,100 mg/m³[7]

Table 2.2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Non-Cancer Endpoints

EndpointSpeciesRouteDurationNOAELLOAELReferences
Neurotoxicity RatInhalation14 Days200 ppm1,000 ppm (decreased grip strength)[9]
Reproductive Toxicity (Female) RatInhalation2 Generations100 ppm250 ppm (increased estrous cycle length)[10]
Reproductive Toxicity (Male) RatInhalation12 Weeks-200 ppm (decreased seminal vesicle weight)[11]
Hepatic Effects MouseInhalation14 Weeks250 ppm500 ppm (necrosis of adrenal cortex)[8]
Metabolism and Mechanism of Toxicity

The metabolism of 1-bromopropane is a critical factor in its toxicity. It is primarily metabolized through two main pathways: cytochrome P450 (CYP450) oxidation and conjugation with glutathione (GSH). The balance between these pathways can influence the formation of reactive metabolites and subsequent cellular damage.

1-Bromopropane 1-Bromopropane CYP450 Oxidation CYP450 Oxidation 1-Bromopropane->CYP450 Oxidation Glutathione (GSH) Conjugation Glutathione (GSH) Conjugation 1-Bromopropane->Glutathione (GSH) Conjugation Reactive Metabolites Reactive Metabolites CYP450 Oxidation->Reactive Metabolites Mercapturic Acid Derivatives Mercapturic Acid Derivatives Glutathione (GSH) Conjugation->Mercapturic Acid Derivatives Toxicity (Neurotoxicity, Reprotoxicity) Toxicity (Neurotoxicity, Reprotoxicity) Reactive Metabolites->Toxicity (Neurotoxicity, Reprotoxicity) Detoxification & Excretion Detoxification & Excretion Mercapturic Acid Derivatives->Detoxification & Excretion

Metabolic pathways of 1-bromopropane.
Neurotoxicity

The nervous system is a primary target of 1-bromopropane toxicity.[6] Both central and peripheral nervous systems can be affected.

  • Symptoms in Humans: Occupational exposure has been linked to headaches, dizziness, slurred speech, difficulty walking, muscle twitching, and loss of sensation in the limbs.[4] These neurological effects may persist even after exposure ceases.[4]

  • Animal Studies: Animal experiments have corroborated these findings, showing dose-dependent neurobehavioral changes, nerve conduction velocity alterations, and histopathological damage to nervous tissues.[12]

Reproductive and Developmental Toxicity

1-Bromopropane is a known reproductive toxicant in both males and females.

  • Male Reproductive Toxicity: Studies in rats have demonstrated that inhalation exposure can lead to decreased sperm count and motility, as well as histopathological changes in the testes and epididymis.[11]

  • Female Reproductive Toxicity: In female rats, exposure has been associated with alterations in the estrous cycle.[10]

  • Developmental Toxicity: Developmental effects, including reduced fetal body weight, have been observed in animal studies at high exposure levels.[13]

Carcinogenicity

The National Toxicology Program (NTP) has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[14] Inhalation exposure in rodents has been shown to cause tumors in the skin, large intestine, and lungs.[14]

Experimental Protocols

Understanding the methodologies used to assess the toxicity of 1-bromopropane is crucial for interpreting the data and designing future studies.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus (MNvit) assay is a key test for evaluating the genotoxic potential of a substance.

cluster_0 Cell Culture & Exposure cluster_1 Cell Harvesting & Staining cluster_2 Microscopic Analysis Cell Seeding Cell Seeding Compound Treatment (1-BP) Compound Treatment (1-BP) Cell Seeding->Compound Treatment (1-BP) Incubation Incubation Compound Treatment (1-BP)->Incubation Harvest Cells Harvest Cells Incubation->Harvest Cells Cytokinesis Block (Cytochalasin B) Cytokinesis Block (Cytochalasin B) Harvest Cells->Cytokinesis Block (Cytochalasin B) Stain for Nuclei & Cytoplasm Stain for Nuclei & Cytoplasm Cytokinesis Block (Cytochalasin B)->Stain for Nuclei & Cytoplasm Score Binucleated Cells Score Binucleated Cells Stain for Nuclei & Cytoplasm->Score Binucleated Cells Identify Micronuclei Identify Micronuclei Score Binucleated Cells->Identify Micronuclei Data Analysis Data Analysis Identify Micronuclei->Data Analysis

Workflow for an in vitro micronucleus assay.

Methodology Overview:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, or L5178Y cells) is cultured under standard conditions.[15]

  • Exposure: The cells are treated with a range of concentrations of 1-bromopropane, along with positive and negative controls.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei that have formed during the single cell division post-treatment.[16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the nuclei and micronuclei.

  • Scoring: A predetermined number of binucleated cells are scored under a microscope for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control groups to determine genotoxicity.

Neurobehavioral Assessment in Rodents

A battery of neurobehavioral tests is used to assess the effects of 1-bromopropane on the nervous system in animal models.

Methodology Overview:

  • Locomotor Activity: Spontaneous movement is measured in an open field or activity chamber to assess general activity levels and potential hypo- or hyperactivity.[9]

  • Motor Coordination: Tests like the rotarod or beam walking are used to evaluate balance and motor coordination.

  • Grip Strength: A grip strength meter is used to measure forelimb and hindlimb muscle strength.[9]

  • Sensory Function: Hot plate or tail-flick tests can be used to assess nociception (pain perception).

  • Learning and Memory: Morris water maze or passive avoidance tests are employed to evaluate cognitive function.

Occupational Safety and Handling

Given the toxicity of 1-bromopropane, strict adherence to safety protocols is essential in any research or industrial setting.

Occupational Exposure Limits (OELs)

Various organizations have established OELs for 1-bromopropane to protect workers.

Table 4.1: Occupational Exposure Limits for 1-Bromopropane

OrganizationLimitNotesReferences
OSHA (Occupational Safety and Health Administration) No specific PELGeneral Duty Clause applies[6]
ACGIH (American Conference of Governmental Industrial Hygienists) 0.1 ppm (TLV-TWA)Skin notation[6][17]
NIOSH (National Institute for Occupational Safety and Health) Developing a REL-[6]
California OSHA 5 ppm (PEL-TWA)Skin notation[4]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; REL: Recommended Exposure Limit

Safe Handling and Storage

cluster_0 Engineering Controls cluster_1 Administrative Controls cluster_2 Personal Protective Equipment (PPE) Fume Hood Fume Hood Local Exhaust Ventilation Local Exhaust Ventilation Training Training Restricted Access Restricted Access Labeling Labeling Gloves (Viton, Silver Shield) Gloves (Viton, Silver Shield) Goggles/Face Shield Goggles/Face Shield Respirator (Organic Vapor) Respirator (Organic Vapor) Lab Coat/Apron Lab Coat/Apron Safe Handling Safe Handling Engineering Controls Engineering Controls Safe Handling->Engineering Controls Administrative Controls Administrative Controls Safe Handling->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Safe Handling->Personal Protective Equipment (PPE)

Hierarchy of controls for safe handling of 1-bromopropane.
  • Ventilation: Always handle 1-bromopropane in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Materials such as Viton® or Silver Shield® are recommended.

    • Eye Protection: Chemical splash goggles and a face shield are essential.[17]

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below OELs, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

    • Protective Clothing: A lab coat, apron, or other protective clothing should be worn to prevent skin contact.[7]

Emergency Procedures
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray may be ineffective.

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

1-Bromopropane is a versatile solvent with significant toxicological properties that demand careful management. For researchers, scientists, and drug development professionals, a comprehensive understanding of its neurotoxic, reproductive, and carcinogenic potential is paramount. By adhering to the quantitative exposure limits, employing rigorous experimental protocols for its assessment, and implementing robust safety and handling procedures, the risks associated with 1-bromopropane can be effectively mitigated, ensuring a safer working environment. Continuous vigilance and adherence to the principles of chemical hygiene are essential when working with this and other halogenated solvents.

References

Stability and Proper Storage of 1-Bromopropane-1-D1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-Bromopropane-1-D1. Understanding these parameters is critical for ensuring the isotopic purity, chemical integrity, and overall quality of this compound in research and development applications. This document outlines the intrinsic chemical properties influencing its stability, potential degradation pathways, and detailed protocols for proper storage and handling.

Introduction to this compound Stability

This compound is a deuterated isotopologue of 1-bromopropane. The substitution of a protium atom with a deuterium atom at the C1 position can significantly influence the compound's metabolic and chemical stability. This is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of reactions involving the cleavage of this bond, potentially enhancing the compound's stability against certain degradation pathways.

While specific long-term stability studies on this compound are not extensively published, its stability profile can be largely inferred from the known properties of 1-bromopropane and the principles of isotopic labeling. Commercial suppliers of this compound indicate that the compound is stable if stored under recommended conditions, with a general recommendation for re-analysis after three years to ensure chemical purity.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on safety data sheets (SDS) and general chemical safety guidelines.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. The storage temperature should not exceed 37°C.[1]Minimizes evaporation and reduces the rate of potential degradation reactions.
Light Protect from light. Store in an amber or opaque container.Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces oxygen, preventing oxidation.
Container Keep container tightly sealed.[1][2]Prevents evaporation of the volatile compound and ingress of moisture and oxygen.
Ventilation Store in a well-ventilated area.[1][2]Prevents the buildup of flammable and potentially harmful vapors.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[1][2]1-Bromopropane is a flammable liquid.[3][4]
Incompatible Materials Store separately from strong oxidizing agents, strong bases, and reactive metals.[1]Prevents potentially violent or hazardous reactions.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to various degradation pathways common to haloalkanes. The primary routes of degradation for 1-bromopropane are hydrolysis and atmospheric degradation.

Hydrolysis

In the presence of water, 1-bromopropane can undergo slow hydrolysis to form 1-propanol and hydrogen bromide. The reaction rate is dependent on temperature. For non-deuterated 1-bromopropane, a neutral first-order hydrolysis rate constant of 3.01x10⁻⁷ s⁻¹ has been measured at 55°C, corresponding to a half-life of approximately 26 days.[2] Due to the kinetic isotope effect, the hydrolysis of this compound is expected to be slower if the C-D bond cleavage is involved in the rate-determining step.

Hydrolysis_Pathway cluster_products Products This compound This compound H2O H₂O Propanol 1-Propanol-1-D1 This compound->Propanol Hydrolysis HBr HBr

Hydrolysis degradation pathway of this compound.

Atmospheric Degradation

In the atmosphere, 1-bromopropane is degraded by photochemically produced hydroxyl radicals, with an estimated half-life of 14 days for the non-deuterated compound.[2] This degradation pathway is less relevant for stored samples but is a key factor in the environmental fate of the compound.

Thermal Decomposition

When heated to decomposition, 1-bromopropane can emit toxic fumes of hydrogen bromide.[5]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage, its purity should be assessed. The following are general protocols for stability testing using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. This method can be used to determine the purity of this compound and identify any volatile degradation products.

Objective: To quantify the purity of a this compound sample and identify potential impurities.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • High-purity helium carrier gas

  • Syringes for liquid injection

  • Volumetric flasks and pipettes

  • High-purity solvent for dilution (e.g., methanol or hexane)

  • This compound sample

  • Reference standard of 1-bromopropane (non-deuterated)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of the 1-bromopropane reference standard in the same solvent, bracketing the expected sample concentration.

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 200°C).

    • Set the oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200).

  • Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard to generate a calibration curve.

    • Inject the same volume of the prepared this compound sample solution.

    • Acquire the chromatograms and mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the deuterated compound.

    • Quantify the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample as a percentage.

    • Identify any other peaks in the chromatogram by comparing their mass spectra to a spectral library to identify potential degradation products or impurities.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis SamplePrep Prepare this compound solution Injection Inject samples and standards SamplePrep->Injection StandardPrep Prepare 1-Bromopropane calibration standards StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantify this compound Detection->Quantification Purity Calculate Purity (%) Quantification->Purity ImpurityID Identify Impurities Quantification->ImpurityID

Workflow for GC-MS purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Stability

NMR spectroscopy is an indispensable tool for confirming the isotopic enrichment and structural integrity of this compound. ¹H NMR can be used to determine the degree of deuteration, while ²H NMR can directly detect the deuterium signal.

Objective: To confirm the isotopic purity and structural integrity of a this compound sample.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the deuterated NMR solvent in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons in the molecule. The signal for the proton at the C1 position should be significantly reduced compared to the signals for the protons at the C2 and C3 positions.

    • Calculate the isotopic purity by comparing the integration of the residual C1-H signal to the other proton signals.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • A strong signal should be observed in the region corresponding to the chemical shift of the deuterium at the C1 position, confirming its presence.

  • ¹³C NMR Analysis (Optional):

    • Acquire a ¹³C NMR spectrum.

    • The signal for the C1 carbon will show a characteristic splitting pattern due to coupling with the deuterium atom, further confirming the deuteration site.

Summary of Quantitative Stability Data for 1-Bromopropane (as a proxy)

The following table summarizes available quantitative data on the stability of non-deuterated 1-bromopropane, which can serve as a conservative estimate for the stability of this compound.

Degradation PathwayConditionRate Constant / Half-lifeReference
HydrolysisNeutral water at 55°C3.01x10⁻⁷ s⁻¹ / ~26 days[2]
Atmospheric DegradationReaction with OH radicalsHalf-life of ~14 days[2]

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. The presence of the deuterium atom at the C1 position is expected to enhance its stability against certain degradation pathways, particularly those involving cleavage of the C1-halogen bond, due to the kinetic isotope effect. Regular analytical assessment of purity, especially for long-term storage, is recommended to ensure the compound's integrity for research and development purposes. The protocols outlined in this guide provide a framework for such quality control.

References

Understanding deuterium labeling for mechanistic studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterium Labeling for Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of deuterium labeling in mechanistic studies, with a focus on its role in drug discovery and development. Deuterium labeling is a powerful technique that offers deep insights into reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drug candidates.

The Core Principle: The Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with an additional neutron.[1][2] This seemingly subtle difference in mass is the foundation of its utility in mechanistic studies. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[2][3][4] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2]

This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered when a hydrogen atom at a reactive site is replaced with a deuterium atom.[5] If the C-H bond cleavage is the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate.[6] The magnitude of the KIE is expressed as the ratio of the rate constants of the non-deuterated (kH) and deuterated (kD) compounds (kH/kD).[6]

KIE_Concept cluster_0 Reaction Progress Reactants Reactants CH_Bond C-H Bond Cleavage Reactants->CH_Bond CD_Bond C-D Bond Cleavage Reactants->CD_Bond Transition_State Transition State Products Products Ea_CH Lower Ea Ea_CD Higher Ea

Applications in Mechanistic Elucidation and Drug Development

Deuterium labeling is a versatile tool with numerous applications in both fundamental research and pharmaceutical development.[7][8][9][]

Elucidating Reaction Mechanisms

By selectively replacing hydrogen atoms with deuterium at different positions in a molecule, researchers can pinpoint which C-H bonds are broken during the rate-limiting step of a reaction.[6][11] A significant KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the labeled position is cleaved in the rate-determining step.[3] This information is invaluable for understanding complex chemical transformations.[11]

Investigating Metabolic Pathways

In drug metabolism studies, deuterium labeling helps to identify the sites on a drug molecule that are most susceptible to metabolic enzymes, particularly Cytochrome P450 (CYP450) enzymes.[3][12] By comparing the metabolic profile of a deuterated drug candidate to its non-deuterated counterpart, researchers can identify metabolites and understand the metabolic pathways.[13] This knowledge is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][14]

ADME_Workflow Start Drug Candidate Synthesize Synthesize Deuterated and Non-deuterated Analogs Start->Synthesize InVitro In Vitro Metabolic Assay (e.g., Liver Microsomes) Synthesize->InVitro InVivo In Vivo Animal Studies Synthesize->InVivo Analysis LC-MS/MS Analysis of Metabolites InVitro->Analysis InVivo->Analysis Compare Compare Metabolic Profiles Analysis->Compare Identify Identify Metabolic Hotspots and Pathways Compare->Identify End Optimize Drug Design Identify->End

Enhancing Pharmacokinetic Profiles

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions of a drug molecule are replaced with deuterium.[1][15] This can slow down the rate of metabolism, leading to several potential benefits:[4][15][16][17]

  • Increased half-life and exposure: A slower metabolism can lead to a longer drug half-life and increased overall exposure.[4][17]

  • Reduced toxic metabolites: By blocking certain metabolic pathways, deuterium labeling can reduce the formation of toxic metabolites.[4]

  • Improved safety and efficacy: An optimized pharmacokinetic profile can lead to improved safety and therapeutic efficacy.[1][17]

Deutetrabenazine, the first FDA-approved deuterated drug, is a prime example of this strategy, offering a better side-effect profile than its non-deuterated predecessor.[1][17]

Use as Internal Standards in Bioanalysis

Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[7][8][18][19] Since they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar matrix effects and ionization suppression.[19][20] However, their different mass allows them to be distinguished by the mass spectrometer, enabling accurate and precise quantification of the analyte in complex biological matrices.[19]

LCMS_Internal_Standard Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of Deuterated Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Co-elution of Analyte and IS Quantification Quantification (Analyte Peak Area / IS Peak Area) MS->Quantification Mass-based Differentiation

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterium labeling.

Table 1: Typical Primary Kinetic Isotope Effect (kH/kD) Values

Bond TypeTypical kH/kD RangeImplication
C-H1 to 8Significant effect, indicating C-H bond cleavage in or before the rate-determining step.[6]
N-H1 to 7Similar to C-H, useful for studying reactions involving amine groups.
O-H1 to 7Relevant for reactions involving alcohols and phenols.
Heavy Atoms (e.g., ¹²C/¹³C)1.02 to 1.10Much smaller effect due to the smaller relative mass difference.[6]

Table 2: Examples of Deuteration Effects on Pharmacokinetic Parameters

DrugDeuterated AnalogKey Pharmacokinetic ChangeReference
TetrabenazineDeutetrabenazineReduced metabolism, leading to lower peak concentrations and less frequent dosing.[17]
MorphineN-CD₃-MorphineSlower N-demethylation, leading to increased potency.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Protocol for Synthesis of Deuterated Compounds via Catalytic Exchange

Objective: To introduce deuterium into a molecule at specific positions using a metal catalyst and a deuterium source.

Materials:

  • Substrate molecule

  • Deuterium source (e.g., D₂O, D₂ gas)[14]

  • Catalyst (e.g., Pd/C, PtO₂)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Reaction vessel (e.g., Schlenk tube, autoclave)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Preparation: Dry the substrate and glassware thoroughly to prevent H/D scrambling with residual water.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), add the substrate, solvent, and catalyst to the reaction vessel.

  • Deuterium Introduction: Introduce the deuterium source. If using D₂O, add it to the reaction mixture. If using D₂ gas, purge the vessel and pressurize it to the desired pressure.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture, remove the catalyst by filtration, and evaporate the solvent. Purify the deuterated product using standard techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol for Determination of the Kinetic Isotope Effect

Objective: To measure the kH/kD for a chemical reaction to determine if C-H bond cleavage is rate-limiting.

Materials:

  • Non-deuterated substrate

  • Deuterated substrate

  • All other necessary reagents and catalysts

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)

  • Thermostatted reaction bath

Procedure:

  • Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature, etc.). One reaction will use the non-deuterated substrate, and the other will use the deuterated substrate.[21]

  • Reaction Monitoring: At regular time intervals, take aliquots from each reaction mixture and quench the reaction. Analyze the aliquots to determine the concentration of the reactant or product over time.

  • Data Analysis: Plot the concentration of the reactant or product versus time for both reactions.

  • Rate Constant Calculation: Determine the initial reaction rates or the rate constants (kH and kD) from the kinetic data. For a first-order reaction, a plot of ln([Reactant]) vs. time will give a straight line with a slope of -k.

  • KIE Calculation: Calculate the KIE as the ratio kH/kD.

Protocol for In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a deuterated compound to its non-deuterated analog.

Materials:

  • Deuterated and non-deuterated test compounds

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Pre-warm the master mix and the test compounds to 37°C. Initiate the reaction by adding the test compound to the master mix.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant.

  • Half-Life Calculation: Calculate the in vitro half-life (t₁/₂) for both the deuterated and non-deuterated compounds. A longer half-life for the deuterated compound indicates improved metabolic stability.

Conclusion

Deuterium labeling is a cornerstone technique in modern chemical and pharmaceutical research. Its ability to probe reaction mechanisms through the kinetic isotope effect provides fundamental insights that guide synthetic strategies and reaction optimization. In drug development, the strategic incorporation of deuterium can significantly improve the metabolic stability and pharmacokinetic properties of drug candidates, potentially leading to safer and more effective medicines. Furthermore, the use of deuterated compounds as internal standards has become indispensable for accurate bioanalysis. As synthetic methodologies for deuterium incorporation continue to advance, the applications of this powerful isotopic tool are set to expand even further.

References

Methodological & Application

Application Notes and Protocols for Studying E2 Elimination Reaction Mechanisms Using 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of alkenes. Understanding its concerted mechanism, where a base abstracts a proton and a leaving group departs simultaneously, is key to controlling reaction outcomes. A powerful technique for elucidating this mechanism is the use of kinetic isotope effects (KIEs). By replacing a hydrogen atom with its heavier isotope, deuterium, at a position involved in the rate-determining step, a measurable decrease in the reaction rate is observed. This phenomenon provides strong evidence for the C-H bond cleavage occurring in the concerted step of the E2 reaction.[1][2][3]

This document provides detailed application notes and protocols for the use of 1-bromopropane-1-d1 as a tool to study the mechanism of the E2 elimination reaction.

Principle of the Kinetic Isotope Effect (KIE) in E2 Reactions

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond.[3][4] Consequently, more energy is required to break a C-D bond than a C-H bond. In an E2 reaction, the abstraction of a β-hydrogen by a base is part of the rate-determining step.[1][2][3] Therefore, substituting a β-hydrogen with deuterium in 1-bromopropane to give this compound will result in a slower reaction rate. The ratio of the rate constant for the non-deuterated substrate (kH) to the deuterated substrate (kD), known as the primary kinetic isotope effect (kH/kD), is typically in the range of 2-8 for E2 reactions.[2] A significant KIE provides compelling evidence that the C-H bond is broken in the rate-determining step, supporting the concerted E2 mechanism.

Data Presentation

SubstrateRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative RateKinetic Isotope Effect (kH/kD)
1-BromopropanekH (to be determined experimentally)1\multirow{2}{*}{~6.7}
This compoundkD (to be determined experimentally)kH / 6.7

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from propanal.

Step 1: Synthesis of Propan-1-d1-ol

  • Materials: Propanal, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether, distilled water, 1 M HCl.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a stirred solution of lithium aluminum deuteride (1.0 eq) in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of propanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the LiAlD₄ solution over 1 hour with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the dropwise addition of distilled water, followed by 1 M HCl to dissolve the aluminum salts.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield propan-1-d1-ol.

Step 2: Synthesis of this compound

  • Materials: Propan-1-d1-ol, sodium bromide (NaBr), concentrated sulfuric acid (H₂SO₄), distilled water, saturated sodium bicarbonate solution, anhydrous calcium chloride.

  • Procedure:

    • In a round-bottom flask, combine propan-1-d1-ol (1.0 eq) and sodium bromide (1.2 eq).

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with stirring.

    • Heat the mixture under reflux for 1 hour.

    • Distill the crude this compound from the reaction mixture.

    • Wash the distillate with distilled water, then with saturated sodium bicarbonate solution, and finally with water again in a separatory funnel.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the this compound by fractional distillation, collecting the fraction boiling at 70-72 °C.

Protocol 2: Kinetic Study of the E2 Elimination Reaction

This protocol outlines the procedure for determining the rate constants for the E2 elimination of 1-bromopropane and this compound.

  • Materials: 1-Bromopropane, this compound, absolute ethanol, sodium metal, internal standard (e.g., nonane).

  • Preparation of Sodium Ethoxide Solution (0.1 M):

    • Under a nitrogen atmosphere, carefully add freshly cut sodium metal to absolute ethanol in a flask equipped with a condenser.

    • After all the sodium has reacted, dilute the solution with absolute ethanol to the desired volume to obtain a 0.1 M solution. Standardize the solution by titration with a standard acid.

  • Kinetic Run:

    • Equilibrate a solution of the alkyl bromide (1-bromopropane or this compound, ~0.05 M) and the internal standard in absolute ethanol in a constant temperature bath (e.g., 25 °C).

    • Equilibrate the sodium ethoxide solution to the same temperature.

    • Initiate the reaction by adding a known volume of the sodium ethoxide solution to the alkyl bromide solution with vigorous stirring. The final concentrations should be approximately 0.025 M for the alkyl bromide and 0.05 M for the sodium ethoxide.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a dilute acid solution (e.g., 0.1 M HCl).

  • Analysis:

    • Analyze the quenched samples by gas chromatography (GC) using a suitable capillary column (e.g., DB-624).

    • The disappearance of the 1-bromopropane or this compound peak and/or the appearance of the propene peak can be monitored.

    • Quantify the concentration of the alkyl bromide at each time point by comparing its peak area to that of the internal standard.

  • Data Treatment:

    • The reaction follows second-order kinetics: rate = k[Alkyl Bromide][Ethoxide].

    • Since the concentration of ethoxide is in excess, pseudo-first-order conditions can be assumed. Plot ln([Alkyl Bromide]) versus time. The slope of the line will be -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the ethoxide.

    • Repeat the experiment for both 1-bromopropane and this compound to determine kH and kD, respectively.

    • Calculate the kinetic isotope effect as kH/kD.

Visualizations

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Base + this compound TS [Base---D---CH(CH3)---Br]‡ Reactants->TS Rate-determining step Products Base-D + Propene + Br⁻ TS->Products Fast

Caption: E2 elimination mechanism of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Study cluster_analysis Analysis Propanal Propanal Propan_1_d1_ol Propan_1_d1_ol Propanal->Propan_1_d1_ol 1. LiAlD₄ 2. H₂O Bromo_1_d1_propane Bromo_1_d1_propane Propan_1_d1_ol->Bromo_1_d1_propane NaBr, H₂SO₄ Reaction_Mixture Reaction_Mixture Bromo_1_d1_propane->Reaction_Mixture + NaOEt/EtOH Quenched_Aliquots Quenched_Aliquots Reaction_Mixture->Quenched_Aliquots Timed sampling + Acid quench GC_Analysis GC_Analysis Quenched_Aliquots->GC_Analysis GC injection Rate_Constants Rate_Constants GC_Analysis->Rate_Constants Peak area integration KIE KIE Rate_Constants->KIE kH / kD

Caption: Experimental workflow for KIE determination.

References

Application Notes and Protocols for Measuring the Kinetic Isotope Effect (kH/kD) of 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for determining the primary kinetic isotope effect (kH/kD) for the E2 elimination reaction of 1-bromopropane and its deuterated analogue, 1-bromopropane-1,1-d2. This protocol is intended for researchers, scientists, and professionals in drug development and related fields. The procedure involves the synthesis of the deuterated substrate, the setup of kinetic experiments under pseudo-first-order conditions, and the analysis of reaction rates using gas chromatography. The expected results will demonstrate a significant kH/kD ratio, consistent with the C-H bond cleavage being the rate-determining step of the E2 mechanism.

Introduction

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms.[1] It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH), i.e., KIE = kL/kH.[2] For reactions involving the breaking of a carbon-hydrogen bond in the rate-determining step, substituting hydrogen (¹H) with deuterium (²H or D) can lead to a significant decrease in the reaction rate. This is known as a primary kinetic isotope effect.[1][3]

The base-promoted elimination of 1-bromopropane to propene is believed to proceed via an E2 (bimolecular elimination) mechanism. In this concerted, one-step reaction, a strong base abstracts a proton from the β-carbon at the same time as the bromide leaving group departs from the α-carbon.[4] Measuring the kH/kD for this reaction provides strong evidence for this mechanism. A significant primary KIE (typically in the range of 4-8) indicates that the C-H bond is indeed broken in the rate-determining step.[3][5][6] For the similar reaction of 2-bromopropane with sodium ethoxide, a kH/kD of 6.7 has been reported, which strongly supports the E2 mechanism.[5][7]

This application note details the necessary protocols for:

  • Synthesis of 1-bromopropane-1,1-d2.

  • Kinetic analysis of the elimination reactions of 1-bromopropane and 1-bromopropane-1,1-d2.

  • Calculation of the kH/kD and interpretation of the results.

Synthesis of 1-Bromopropane-1,1-d2

The synthesis of 1-bromopropane-1,1-d2 is achieved in two steps starting from propanal: first, a reduction using a deuterated reducing agent to form 1-propanol-1,1-d2, followed by a bromination reaction.

2.1. Step 1: Synthesis of 1-Propanol-1,1-d2

The deuterated alcohol can be prepared by the reduction of propanal with sodium borodeuteride (NaBD₄).

  • Materials:

    • Propanal (CH₃CH₂CHO)

    • Sodium borodeuteride (NaBD₄)

    • Methanol (CH₃OH)

    • Diethyl ether ((C₂H₅)₂O)

    • Dilute hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, dissolve propanal (1 equivalent) in methanol.

    • Slowly add a solution of sodium borodeuteride (0.25 equivalents) in methanol to the propanal solution while stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation to yield 1-propanol-1,1-d2. Confirm the isotopic purity using ¹H NMR and Mass Spectrometry.

2.2. Step 2: Synthesis of 1-Bromopropane-1,1-d2

The deuterated alcohol is converted to the corresponding bromide using hydrobromic acid.

  • Materials:

    • 1-Propanol-1,1-d2 (from step 1)

    • Concentrated hydrobromic acid (HBr, 48%)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous calcium chloride (CaCl₂)

  • Procedure:

    • In a round-bottom flask, combine 1-propanol-1,1-d2 (1 equivalent) and concentrated hydrobromic acid (2 equivalents).

    • Slowly add concentrated sulfuric acid (0.5 equivalents) dropwise while cooling the flask in an ice bath.

    • Heat the mixture under reflux for 2 hours.

    • Distill the crude 1-bromopropane-1,1-d2 from the reaction mixture.

    • Wash the distillate with water, then with saturated sodium bicarbonate solution, and finally with water again.

    • Dry the product over anhydrous calcium chloride and re-distill to obtain pure 1-bromopropane-1,1-d2. Verify the purity by GC and ¹H NMR.

Experimental Protocol for Kinetic Measurements

The kinetic experiments are designed to be under pseudo-first-order conditions by using a large excess of the base. The disappearance of the 1-bromopropane substrate is monitored over time using gas chromatography.

3.1. Materials

  • 1-Bromopropane (CH₃CH₂CH₂Br)

  • 1-Bromopropane-1,1-d2 (CH₃CH₂CD₂Br)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Dodecane (C₁₂H₂₆) or other suitable internal standard

  • 2 mL GC vials with crimp caps

3.2. Reaction Setup

Two separate kinetic runs will be performed, one with 1-bromopropane (for kH) and one with 1-bromopropane-1,1-d2 (for kD).

  • Prepare the Base Solution: In a volumetric flask, prepare a 0.5 M solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Prepare the Substrate Stock Solution: Prepare a stock solution of the substrate (either 1-bromopropane or 1-bromopropane-1,1-d2) and the internal standard (dodecane) in tert-butanol. A typical concentration would be 0.1 M for the substrate and 0.05 M for the internal standard.

  • Reaction Initiation:

    • Place a stir bar in a jacketed reaction vessel connected to a constant temperature bath set to 50 °C.

    • Add 9.0 mL of the 0.5 M potassium tert-butoxide solution to the vessel and allow it to equilibrate to the reaction temperature.

    • At time t=0, rapidly inject 1.0 mL of the substrate stock solution into the stirring base solution. This will result in initial concentrations of approximately 0.01 M substrate and 0.45 M base.

3.3. Sample Collection and Analysis

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 6, 8, 10, 15, 20, 30 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a GC vial containing 1 mL of diethyl ether and 0.5 mL of dilute aqueous HCl. The acid will neutralize the base, stopping the elimination reaction.

  • GC Analysis: Analyze the quenched samples by gas chromatography with a flame ionization detector (GC-FID).

3.4. Gas Chromatography Conditions

The following conditions are a starting point and may require optimization.[8][9][10][11]

  • Instrument: Gas chromatograph with FID

  • Column: DB-624 or similar capillary column (e.g., 60 m x 0.32 mm i.d., 1.8 µm film thickness)

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 200 °C

  • Detector Temperature: 275 °C

  • Oven Program: 45 °C for 4 min, then ramp at 10 °C/min to 200 °C, hold for 8 min.

  • Injection Volume: 1 µL

Data Analysis and Presentation

4.1. Calculation of Rate Constants

  • For each time point, determine the concentration of 1-bromopropane relative to the internal standard from the GC chromatogram. The ratio of the peak area of the substrate to the peak area of the internal standard is proportional to the concentration of the substrate.

  • Since the reaction is under pseudo-first-order conditions, the rate law is: Rate = k_obs[Substrate], where k_obs = k₂[Base].

  • Plot ln(Area_substrate / Area_internal_standard) versus time (in seconds).

  • The slope of this line will be equal to -k_obs.

  • Repeat this process for both the hydrogenated (to find kH_obs) and deuterated (to find kD_obs) substrates.

4.2. Calculation of the Kinetic Isotope Effect

The kinetic isotope effect is the ratio of the observed rate constants:

kH/kD = kH_obs / kD_obs

4.3. Data Presentation

The quantitative data should be summarized in tables for clarity.

Table 1: Reaction Conditions

Parameter Value
Substrate 1-Bromopropane / 1-Bromopropane-1,1-d2
Base Potassium tert-butoxide
Solvent tert-Butanol
Temperature 50 °C
[Substrate]₀ ~0.01 M
[Base]₀ ~0.45 M

| Internal Standard | Dodecane |

Table 2: Kinetic Data and Isotope Effect

Substrate Observed Rate Constant (k_obs, s⁻¹) kH/kD
1-Bromopropane (kH_obs) Value to be determined \multirow{2}{*}{Calculated Value}
1-Bromopropane-1,1-d2 (kD_obs) Value to be determined

Note: A kH/kD value in the range of 4-8 is expected for this E2 elimination.

Visualizations

Reaction Mechanism and KIE

E2_Mechanism Reactants CH₃CH₂CH(D)₂Br + t-BuO⁻ TS [t-BuO···H(D)···CH(D)CH₂CH₃···Br]⁻ Reactants->TS kH or kD Products CH₃CH=CH(D)₂ + t-BuOH + Br⁻ TS->Products workflow cluster_synthesis Substrate Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis propanal Propanal deut_alcohol 1-Propanol-1,1-d2 propanal->deut_alcohol NaBD₄, MeOH deut_bromide 1-Bromopropane-1,1-d2 deut_alcohol->deut_bromide HBr, H₂SO₄ setup Reaction Setup (Pseudo-first-order) deut_bromide->setup sampling Aliquoting & Quenching setup->sampling Time intervals gc GC-FID Analysis sampling->gc plotting Plot ln(Area Ratio) vs. Time gc->plotting calc_k Calculate kH_obs & kD_obs plotting->calc_k Slope = -k_obs calc_kie Calculate kH/kD calc_k->calc_kie

References

Application Notes and Protocols: 1-Bromopropane-1-D1 as a Mechanistic Probe in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-bromopropane-1-D1 as a mechanistic probe in organic synthesis. The inclusion of a deuterium atom at the C1 position allows for the investigation of reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs). This document outlines the synthesis of this compound, its application in elucidating reaction pathways, and detailed protocols for its use.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for determining reaction mechanisms.[1][2] It is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] For this compound, the key isotope effect is the secondary deuterium kinetic isotope effect (kH/kD), which is observed when the bond to the isotopically labeled atom is not broken in the rate-determining step.[1]

The magnitude of the secondary KIE can provide insights into the transition state of a reaction. For example, in nucleophilic substitution reactions, the kH/kD ratio at the α-carbon can help distinguish between Sₙ1 and Sₙ2 mechanisms.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from propanal. First, propanal is reduced with a deuterium source, such as sodium borodeuteride (NaBD₄), to form 1-propanol-1-D1. This alcohol is then converted to this compound using a suitable brominating agent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Propanol-1-D1

  • In a round-bottom flask, dissolve propanal (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borodeuteride (NaBD₄) (1.05 equivalents) in ethanol to the cooled propanal solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-propanol-1-D1.

Step 2: Synthesis of this compound

  • To the crude 1-propanol-1-D1 from the previous step, add an excess of 48% hydrobromic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, separate the lower organic layer containing the product.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify by distillation, collecting the fraction boiling at approximately 71°C to obtain this compound.

Applications in Mechanistic Studies

This compound is a valuable tool for investigating the mechanisms of various organic reactions, most notably nucleophilic substitution reactions.

Probing Sₙ2 Reaction Mechanisms

In Sₙ2 reactions, the nucleophile attacks the carbon center at the same time as the leaving group departs. While the C-D bond is not broken, its presence at the reaction center influences the vibrational frequencies of the transition state, leading to a secondary kinetic isotope effect.

A study on the reaction of n-propyl bromide and its α-deuterated analog with sodium thiosulphate in aqueous ethanol revealed a kH/kD ratio greater than unity.[3] This "normal" secondary KIE suggests a change in the hybridization of the α-carbon from sp³ in the reactant to a more sp²-like character in the transition state, which is consistent with an Sₙ2 mechanism.

Further studies on the reaction of α-deuterated n-propyl bromide with pyridine in nitrobenzene also showed a kH/kD ratio close to unity, providing more evidence for the Sₙ2 pathway in these systems.

Quantitative Data from Mechanistic Studies

ReactionNucleophileSolventkH/kD (per D)Mechanistic ImplicationReference
Reaction of n-Propyl BromideSodium Thiosulphate30% v/v Ethanol-Water1.007Sₙ2 Transition State[3]
Reaction of n-Propyl BromidePyridineNitrobenzene1.002Sₙ2 Transition State[4]
Experimental Protocol: Kinetic Isotope Effect Measurement in an Sₙ2 Reaction

This protocol is adapted from the study of the reaction between n-propyl bromide and sodium thiosulphate.[3]

  • Preparation of Solutions:

    • Prepare a ~0.05 M solution of sodium thiosulphate in 30% v/v ethanol-water.

    • Prepare ~0.025 M solutions of both 1-bromopropane and this compound in the same solvent system.

    • A sodium acetate buffer (0.020 M) can be used to maintain a constant pH.

  • Kinetic Runs:

    • Equilibrate the solutions of the alkyl bromides and sodium thiosulphate at the desired reaction temperature in a thermostat-controlled water bath.

    • Initiate the reaction by mixing equal volumes of the alkyl bromide and sodium thiosulphate solutions.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution of iodine.

    • Determine the concentration of unreacted sodium thiosulphate by back-titration with a standardized sodium thiosulphate solution.

  • Data Analysis:

    • Calculate the second-order rate constants (k) for both the deuterated and non-deuterated reactions using the integrated rate law for a second-order reaction.

    • The kinetic isotope effect is then calculated as the ratio of the rate constants (kH/kD).

Investigating Grignard Reagent Formation

Proposed Experimental Workflow for Grignard Reaction KIE Study

G cluster_synthesis Probe Synthesis cluster_grignard Grignard Reaction & Analysis cluster_kie KIE Determination S1 Propanal S2 Reduction with NaBD4 S1->S2 S3 1-Propanol-1-D1 S2->S3 S4 Bromination with HBr S3->S4 S5 This compound S4->S5 G1 React with Mg in Ether S5->G1 G2 Propyl-1-D1-magnesium bromide G1->G2 G3 React with Electrophile (e.g., CO2) G2->G3 G4 Quench with H3O+ G3->G4 G5 Product Analysis (e.g., GC-MS) G4->G5 K1 Compare reaction rates of 1-bromopropane and this compound G5->K1 K2 Calculate kH/kD K1->K2 SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R S2O3^2- + D-CH(CH2CH3)-Br TS [S2O3···D-CH(CH2CH3)···Br]^2- R->TS kH or kD P S2O3-CH(D)-CH2CH3 + Br- TS->P KIE_Interpretation A Measure kH and kD for the reaction B Calculate KIE = kH/kD A->B C KIE ≈ 1 B->C D KIE > 1 (Normal) B->D E No significant change in C-D bond vibration in TS C->E F Weakening of C-D bond vibration in TS (sp3 -> sp2-like) D->F G Consistent with Sₙ2 mechanism F->G

References

Application of 1-Bromopropane-1-D1 as an Isotopic Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromopropane-1-D1 as an isotopic tracer in mechanistic, metabolic, and environmental studies. While direct literature on the application of this compound is limited, the following information is based on established principles of isotopic labeling and data from closely related analogues.

Application in Elucidating Reaction Mechanisms: The Kinetic Isotope Effect

The primary application of this compound in mechanistic organic chemistry is in the study of the kinetic isotope effect (KIE) for elimination reactions. The KIE is a powerful tool for determining the rate-determining step of a reaction. By comparing the rate of reaction of the deuterated compound with its non-deuterated counterpart, insights into the transition state of the reaction can be gained.

A significant primary KIE (typically kH/kD > 2) is observed when the C-H (or C-D) bond is broken in the rate-determining step of the reaction. For the E2 elimination of bromoalkanes, a substantial KIE is expected.

Illustrative Data:

CompoundReactantBasekH/kDImplication
2-Bromopropane/ 2-Bromopropane-d7Sodium EthoxideE26.7C-H bond cleavage is in the rate-determining step
1-Bromopropane/ this compound Potassium tert-butoxide E2 (proposed) ~5-7 (expected) Confirmation of E2 mechanism
Experimental Protocol: Determination of the Kinetic Isotope Effect for the E2 Elimination of 1-Bromopropane

This protocol describes a method to determine the KIE for the base-induced elimination of 1-bromopropane and this compound.

Materials:

  • 1-Bromopropane

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a 0.1 M solution of potassium tert-butoxide in anhydrous tert-butanol.

    • Prepare two separate reaction mixtures:

      • Mixture A: 1-Bromopropane (0.05 M) and undecane (0.01 M) in anhydrous tert-butanol.

      • Mixture B: this compound (0.05 M) and undecane (0.01 M) in anhydrous tert-butanol.

  • Reaction Kinetics:

    • Equilibrate the reaction vessel containing the potassium tert-butoxide solution to the desired temperature (e.g., 50 °C).

    • Initiate the reaction by adding a known volume of either Mixture A or Mixture B to the reaction vessel with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding to a vial containing a small amount of dilute acid.

  • GC Analysis:

    • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining 1-bromopropane (or this compound) and the formation of the product, propene.

    • The concentration of the reactant is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant versus time for both reactions.

    • The slope of the line will give the pseudo-first-order rate constant (k) for each reaction.

    • The KIE is calculated as the ratio of the rate constants: kH/kD.

Diagram of the Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_base Prepare K-tBuO solution react_H Run Reaction with 1-Bromopropane prep_base->react_H react_D Run Reaction with This compound prep_base->react_D prep_H Prepare 1-Bromopropane + Internal Standard prep_H->react_H prep_D Prepare this compound + Internal Standard prep_D->react_D quench_H Quench Aliquots (H) react_H->quench_H quench_D Quench Aliquots (D) react_D->quench_D gc_analysis GC-FID Analysis quench_H->gc_analysis quench_D->gc_analysis plot_data Plot ln[Reactant] vs. Time gc_analysis->plot_data calc_k Calculate Rate Constants (kH and kD) plot_data->calc_k calc_kie Calculate KIE = kH / kD calc_k->calc_kie

Caption: Experimental workflow for determining the kinetic isotope effect.

Application in Metabolic Pathway Tracing

1-Bromopropane is known to be metabolized in vivo through two main pathways: cytochrome P450-mediated oxidation and direct glutathione (GSH) conjugation.[3][4] Using this compound as a tracer can help to confirm these pathways and quantify the flux through each. The deuterium label at the C1 position would be retained in many of the key metabolites, allowing them to be distinguished from endogenous compounds by mass spectrometry.

Proposed Metabolic Fate of the Deuterium Label:

  • GSH Conjugation Pathway: The deuterium atom at the C1 position is expected to be retained, leading to the formation of deuterated S-propylglutathione and its subsequent metabolites, such as N-acetyl-S-propylcysteine (propyl mercapturic acid).

  • P450 Oxidation Pathway: Oxidation can occur at different positions. If oxidation occurs at C2 or C3, the deuterium at C1 will be retained.

Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes

This protocol outlines a method to study the metabolism of this compound using liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Add GSH to the incubation mixture.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding this compound (dissolved in a minimal amount of organic solvent, e.g., DMSO).

    • Incubate at 37 °C with gentle shaking for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS system equipped with a suitable column for separating polar metabolites.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the parent compound and its expected deuterated metabolites based on their predicted mass-to-charge ratios.

  • Data Analysis:

    • Identify and quantify the deuterated metabolites by comparing their retention times and mass spectra to those of synthesized standards (if available) or by high-resolution mass spectrometry to confirm their elemental composition.

Hypothetical Quantitative Data from a Metabolic Study

Metabolitem/z (Non-deuterated)m/z (Deuterated)Relative Abundance (%)
N-acetyl-S-propylcysteine192.07193.0865
1-Bromo-2-hydroxypropane-O-glucuronide315.02316.0320
N-acetyl-S-(2-hydroxypropyl)cysteine208.07209.0815

Diagram of the Proposed Metabolic Pathway of this compound

Metabolism cluster_gsh GSH Conjugation cluster_p450 Cytochrome P450 Oxidation 1-BP-1-D1 This compound gsh_conjugate S-Propylglutathione-d1 1-BP-1-D1->gsh_conjugate GST hydroxylation 1-Bromo-2-propanol-1-d1 1-BP-1-D1->hydroxylation CYP450 mercapturate N-acetyl-S-propylcysteine-d1 (Propyl Mercapturate-d1) gsh_conjugate->mercapturate further_ox Further Oxidation Products-d1 hydroxylation->further_ox

Caption: Proposed metabolic pathways of this compound.

Application in Environmental Fate Tracing

The environmental fate of 1-bromopropane is of interest due to its use as a solvent and its potential for release into the environment.[5] this compound can be used as a tracer to study its transport, degradation, and persistence in environmental matrices such as soil and water. The deuterium label allows for the differentiation of the added tracer from any pre-existing background levels of 1-bromopropane.

Experimental Protocol: Aerobic Soil Biodegradation of this compound

This protocol describes a laboratory experiment to assess the aerobic biodegradation of this compound in soil.

Materials:

  • This compound

  • Fresh, sieved soil with known microbial activity

  • Incubation flasks

  • Trapping solution for CO2 (e.g., 1 M NaOH)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Soil Treatment:

    • Treat a known weight of soil with a solution of this compound to achieve a target concentration.

    • Prepare control samples with sterilized soil to account for abiotic degradation.

  • Incubation:

    • Place the treated soil in incubation flasks.

    • Aerate the flasks with humidified, CO2-free air.

    • Pass the effluent air through a trapping solution to capture any evolved CO2.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis:

    • At regular intervals, sacrifice replicate flasks.

    • Extract the soil samples with an appropriate organic solvent (e.g., acetone/hexane mixture).

    • Analyze the soil extracts by GC-MS to quantify the remaining this compound.

    • Analyze the CO2 trapping solution for the presence of labeled CO2 (if using a 13C-labeled tracer in conjunction) or by other means to determine the rate of mineralization.

  • Data Analysis:

    • Plot the concentration of this compound in the soil over time.

    • Calculate the half-life of this compound in the soil.

Diagram of the Environmental Fate Study Workflow

Environmental_Fate cluster_processes Environmental Processes cluster_analysis Analysis start Start: Soil Microcosm spike Spike with This compound start->spike incubation Incubation (Controlled Conditions) spike->incubation volatilization Volatilization incubation->volatilization degradation Degradation (Biotic/Abiotic) incubation->degradation leaching Leaching incubation->leaching air_analysis Air Analysis volatilization->air_analysis soil_analysis Soil Analysis (GC-MS) degradation->soil_analysis water_analysis Leachate Analysis leaching->water_analysis

Caption: Conceptual workflow for an environmental fate study.

Application in Understanding Mechanisms of Toxicity

1-Bromopropane exhibits neurotoxicity and is reasonably anticipated to be a human carcinogen.[2] Its toxicity is believed to be mediated, in part, by its reactive metabolites and their ability to form adducts with macromolecules, as well as through the induction of oxidative stress and glutathione depletion.[1] Using this compound can aid in identifying the specific metabolites responsible for adduct formation.

Diagram of the Proposed Mechanism of 1-Bromopropane Toxicity

Toxicity_Mechanism cluster_effects Cellular Effects 1-BP-1-D1 This compound metabolism Metabolic Activation (CYP450, GST) 1-BP-1-D1->metabolism reactive_metabolites Reactive Metabolites-d1 metabolism->reactive_metabolites gsh_depletion GSH Depletion reactive_metabolites->gsh_depletion oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress adducts Macromolecular Adducts-d1 (DNA, Protein) reactive_metabolites->adducts toxicity Toxicity (Neurotoxicity, Carcinogenicity) gsh_depletion->toxicity oxidative_stress->toxicity adducts->toxicity

Caption: Proposed mechanism of 1-bromopropane-induced toxicity.

References

Application Note: Deuterium NMR Spectroscopy of 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (²H or D) NMR spectroscopy is a powerful analytical technique for probing the structure, dynamics, and reaction mechanisms of molecules. In the context of drug development and metabolic studies, deuterium-labeled compounds are frequently employed as tracers. 1-Bromopropane-1-D1 is a selectively labeled molecule where a deuterium atom replaces a proton at the C1 position. This application note provides a detailed protocol for setting up and acquiring a deuterium NMR spectrum of this compound. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, making spectral interpretation straightforward.[1] However, deuterium nuclei possess a spin of I=1, leading to quadrupolar relaxation, which results in broader signals compared to protons.[1]

Principle

The core principle of this experiment is to directly observe the resonance of the deuterium nucleus in this compound. To achieve this, the sample is dissolved in a non-deuterated solvent to avoid a large solvent signal that would overwhelm the signal from the analyte.[2] The experiment is performed with the spectrometer's field lock turned off, as there is no deuterated solvent to provide a lock signal. Shimming is performed on the proton signal of the non-deuterated solvent.

Materials and Reagents

Material/ReagentGrade/PuritySupplier ExampleNotes
This compound≥98% isotopic purityCommercially availableStore in a tightly sealed container in a cool, dry place.
Chloroform (non-deuterated)ACS Grade or higherStandard chemical supplierA suitable non-deuterated solvent. 1-Bromopropane is soluble in most organic solvents like ether, alcohol, and chloroform.[3]
5 mm NMR TubesHigh-precisionStandard laboratory supplierEnsure tubes are clean and dry before use.
Pasteur PipettesGlassStandard laboratory supplierFor sample transfer.

Safety Precautions

1-Bromopropane is a flammable liquid and vapor and is harmful if inhaled. It may cause liver damage, nervous system effects, and is a potential reproductive hazard.[4]

HazardPrecaution
Flammability Keep away from heat, sparks, and open flames.[4] Ground/bond container and receiving equipment.[5]
Inhalation Use only in a well-ventilated area, preferably a fume hood. Avoid breathing vapors.[5]
Skin/Eye Contact Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Storage Store in a tightly closed container in a cool, well-ventilated area.[4]

Experimental Protocol

This protocol is a general guideline and may need to be adapted for your specific NMR spectrometer.

Sample Preparation
  • In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of non-deuterated chloroform.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Spectrometer Setup (Bruker Example)
  • Insert the sample into the spectrometer.

  • Load a standard proton experiment to start.

  • Turn the lock off . This is crucial as a non-deuterated solvent is being used.[2]

  • Shim the sample using the proton signal of the chloroform solvent. On a Bruker spectrometer, you can use the topshim lockoff command.

  • Create a new dataset and load the standard deuterium experiment parameters.

Acquisition Parameters

The following are recommended starting parameters for a deuterium NMR experiment on a typical 400-600 MHz spectrometer.

ParameterValueDescription
Nucleus ²HObserve deuterium nucleus.
Pulse Program zgStandard one-pulse experiment.
Transmitter Frequency Offset (O1P) ~3.39 ppmCenter the spectral window on the expected chemical shift. The ¹H chemical shift of the C1 protons in 1-bromopropane is approximately 3.39 ppm.[3][7][8][9]
Spectral Width (SW) ~10 ppmA wider window to ensure the peak is captured.
Pulse Width (P1) CalibrateThe 90° pulse width for deuterium is typically longer than for protons, often in the range of 200-300 µs.[10] It is recommended to perform a pulse calibration.
Relaxation Delay (D1) 1-2 sA sufficient delay for the relaxation of the deuterium nucleus.[4]
Acquisition Time (AQ) ~1-2 sA typical acquisition time for small molecules.
Number of Scans (NS) 64-256Deuterium has a lower natural abundance and gyromagnetic ratio than protons, so more scans are typically required to achieve a good signal-to-noise ratio.
Receiver Gain (RG) Adjust automatically or manuallyAdjust to avoid clipping the FID.
Data Processing
  • Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio of the broader deuterium signal.

  • Perform a Fourier transform.

  • Phase the spectrum.

  • Reference the spectrum. Since the experiment is run unlocked, the chemical shift needs to be referenced externally. One common method is to use the natural abundance deuterium signal of the solvent if it is visible and its chemical shift is known, or to reference it to a previously acquired proton spectrum of the same sample.[2]

Expected Results

A single, broad resonance is expected for the deuterium at the C1 position of this compound. The chemical shift should be approximately 3.39 ppm, analogous to the corresponding proton chemical shift.

Workflow Diagram

experimental_workflow Experimental Workflow for Deuterium NMR of this compound cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in non-deuterated Chloroform transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_off Turn Lock OFF insert->lock_off shim Shim on Solvent Proton Signal lock_off->shim load_params Load Deuterium Experiment Parameters shim->load_params set_params Set Acquisition Parameters load_params->set_params acquire Acquire FID set_params->acquire line_broaden Apply Line Broadening acquire->line_broaden ft Fourier Transform line_broaden->ft phase Phase Spectrum ft->phase reference Reference Spectrum phase->reference

References

Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of reaction mechanisms is a cornerstone of chemical research and development. Understanding the intricate pathways through which molecules transform is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies. In the realm of radical chemistry, which plays a pivotal role in numerous biological and synthetic processes, the use of isotopically labeled compounds is an invaluable tool. 1-Bromopropane-1-D1, a deuterated isotopologue of 1-bromopropane, serves as a powerful probe for investigating radical reaction mechanisms, particularly in discerning the nature of bond-cleavage events in the rate-determining step.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate radical reaction pathways. A key focus is the determination of the kinetic isotope effect (KIE), a quantitative measure of how isotopic substitution affects the rate of a chemical reaction. A primary KIE (kH/kD > 1.5) is a strong indicator that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[1]

Principle of Application: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD).[2] The underlying principle lies in the difference in zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken.[2][3]

If the C-H bond is cleaved during the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a significant decrease in the reaction rate, resulting in a "normal" primary KIE (typically in the range of 2-8).[1] Conversely, if the C-H bond is not broken in the rate-determining step, the KIE will be close to unity (a secondary KIE, typically 1-1.5).[1] Therefore, by comparing the reaction rates or product distributions of 1-bromopropane and this compound, researchers can gain profound insights into the transition state and the mechanism of radical reactions.

Applications in Mechanistic Elucidation

The primary application of this compound is to determine whether the abstraction of the hydrogen atom at the C1 position is the rate-determining step in a radical reaction. This is particularly relevant in processes such as:

  • Free-Radical Halogenation: Investigating the mechanism of alkane halogenation.

  • Oxidation Reactions: Studying the initial C-H activation step in oxidation processes.

  • Enzymatic Reactions: Probing the mechanism of enzymes that catalyze reactions involving C-H bond cleavage.

  • Drug Metabolism Studies: Understanding the metabolic pathways of drug candidates, as C-H bond cleavage is often a key step in drug metabolism.

Experimental Protocols

I. Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of propanal with a deuterated reducing agent, followed by bromination of the resulting deuterated alcohol.

Protocol: Reduction of Propanal and Bromination

  • Reduction: Propanal is reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) in an appropriate aprotic solvent (e.g., dry THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up: The reaction is carefully quenched with D2O, followed by an acidic workup (e.g., with dilute DCl in D2O) to yield 1-propanol-1-D1.

  • Purification: The deuterated alcohol is purified by distillation or column chromatography.

  • Bromination: The purified 1-propanol-1-D1 is then converted to this compound using a standard brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions should be chosen to minimize side reactions.

  • Final Purification: The resulting this compound is purified by distillation to obtain the final product with high isotopic purity.

Note: The isotopic purity of the final product should be determined by analytical techniques such as NMR spectroscopy or mass spectrometry.

II. Measurement of the Primary Kinetic Isotope Effect in Free-Radical Bromination

This protocol describes a competition experiment to determine the primary KIE for the free-radical bromination of 1-bromopropane.

Materials:

  • 1-Bromopropane

  • This compound (of known isotopic purity)

  • N-Bromosuccinimide (NBS) as a source of bromine radicals.

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • An inert solvent, such as carbon tetrachloride (CCl4) or benzene.

  • Internal standard for GC or NMR analysis (e.g., dodecane).

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-bromopropane and this compound. Add the inert solvent and the internal standard.

  • Initiation: Add a catalytic amount of the radical initiator (e.g., 1-5 mol% of AIBN).

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used). Add NBS in small portions over a period of time to maintain a low concentration of bromine radicals. The progress of the reaction can be monitored by GC or TLC.

  • Quenching: Once the desired conversion is reached (typically low, e.g., <15%, to ensure the validity of the steady-state approximation), cool the reaction mixture to room temperature and quench any remaining radicals (e.g., by adding a radical scavenger like hydroquinone).

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO4) and filter.

  • Analysis: Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the unreacted starting materials (1-bromopropane and this compound) and the dibrominated products.

Data Analysis:

The primary KIE (kH/kD) can be calculated from the relative amounts of the unreacted starting materials using the following equation:

kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)

Where:

  • [H]t and [D]t are the concentrations of 1-bromopropane and this compound at time t, respectively.

  • [H]0 and [D]0 are the initial concentrations of 1-bromopropane and this compound, respectively.

Alternatively, the KIE can be determined from the product distribution, specifically the ratio of 1,1-dibromopropane to 1,1-dibromopropane-1-D1.

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the experiments described above.

Table 1: Relative Reactivity of Hydrogens in the Free-Radical Bromination of 1-Bromopropane at 200°C

Position of Hydrogen AbstractionProductPercentage Yield (%)[4]Number of HydrogensRelative Reactivity per Hydrogen
C11,1-Dibromopropane321.5
C21,2-Dibromopropane1728.5
C31,3-Dibromopropane80326.7

This data is for the non-deuterated 1-bromopropane and illustrates the inherent reactivity differences at each carbon center.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Bromination of this compound

ExperimentReactant Ratio (H:D)Product Ratio (1,1-dibromo-H : 1,1-dibromo-D)Calculated kH/kD
11:14.5 : 14.5
21:14.7 : 14.7
31:14.6 : 14.6
Average 4.6

This hypothetical data suggests a significant primary kinetic isotope effect, indicating that the C-H bond at the C1 position is broken in the rate-determining step of the bromination reaction.

Visualization of Reaction Pathways and Workflows

Radical Bromination Mechanism

The following diagram illustrates the generally accepted mechanism for free-radical bromination, which involves initiation, propagation, and termination steps.[5]

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2Br• 2Br• Br2->2Br• hv or Δ Br• Br• 2Br•->Br• R-H CH3CH2CH2Br R• •CH(Br)CH2CH3 R-Br CH3CH2CH(Br)2 R•->R-Br + Br2 - Br• Br•->R• + R-H - HBr 2Br•_term 2Br• Br2_term Br2 2Br•_term->Br2_term 2R•_term 2R• R-R R-R 2R•_term->R-R R•_Br• R• + Br• R-Br_term R-Br R•_Br•->R-Br_term

Caption: General mechanism of free-radical bromination.

Experimental Workflow for KIE Measurement

This diagram outlines the key steps in the experimental determination of the kinetic isotope effect.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Synthesis Synthesize & Purify This compound Characterization Characterize Isotopic Purity (NMR, MS) Synthesis->Characterization Mixing Mix Equimolar 1-Bromopropane & This compound Initiation Add Initiator (AIBN) & NBS Mixing->Initiation Reaction_Step Heat to Reflux Initiation->Reaction_Step Quenching Quench Reaction Reaction_Step->Quenching Workup Aqueous Workup & Drying Quenching->Workup Analysis_Step Analyze by GC or NMR Workup->Analysis_Step Calculation Calculate kH/kD Analysis_Step->Calculation

Caption: Workflow for KIE measurement.

Logical Relationship for KIE Interpretation

This diagram illustrates the logical flow for interpreting the results of a KIE experiment.

KIE_Interpretation Start KIE Experiment with this compound Measure_kH_kD Measure kH/kD Start->Measure_kH_kD Is_kH_kD_greater_1.5 Is kH/kD > 1.5? Measure_kH_kD->Is_kH_kD_greater_1.5 Conclusion_Primary Conclusion: Primary KIE observed. C-H bond cleavage is in the rate-determining step. Is_kH_kD_greater_1.5->Conclusion_Primary Yes Conclusion_Secondary Conclusion: No significant primary KIE. C-H bond cleavage is not in the rate-determining step. Is_kH_kD_greater_1.5->Conclusion_Secondary No

Caption: Interpreting KIE results.

Conclusion

The use of this compound is a robust and informative method for investigating the mechanisms of radical reactions. By carefully measuring the kinetic isotope effect, researchers can determine the involvement of C-H bond cleavage in the rate-determining step, providing critical evidence for proposed reaction pathways. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the fields of chemistry and drug development to effectively utilize this powerful mechanistic probe.

References

Application Notes and Protocols for Deuterated Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry (MS) has become an indispensable tool in drug development and various research fields for its high sensitivity and selectivity.[1] However, the accuracy and precision of quantitative LC-MS/MS assays can be significantly affected by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[1][2][3] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, is a widely accepted and highly recommended strategy to mitigate these issues and ensure the reliability of quantitative data.[2][3]

Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[3] Since they are chemically almost identical to the analyte, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[3][4] However, due to the mass difference, they can be distinguished by the mass spectrometer. By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, it can effectively normalize for variations during sample preparation and analysis, leading to more accurate and precise quantification.[1]

These application notes provide an overview of the principles, best practices, and detailed protocols for the effective use of deuterated internal standards in quantitative mass spectrometry.

Principles and Advantages of Using Deuterated Internal Standards

The core principle behind using a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical process. Any loss of analyte during sample extraction, or any variation in ionization efficiency due to matrix effects, will be mirrored by the deuterated internal standard.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out, resulting in a corrected and more accurate measurement of the analyte's concentration.

Key Advantages:

  • Correction for Matrix Effects: Matrix components co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate quantification.[2] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for effective normalization.[2][5]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] Adding the internal standard at the initial step ensures that it accounts for these losses.[1]

  • Improved Accuracy and Precision: By correcting for the aforementioned variabilities, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[5]

  • Increased Method Robustness: The use of a proper internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Data Presentation: The Impact of Deuterated Internal Standards

The following tables summarize quantitative data from a hypothetical study analyzing the concentration of a therapeutic drug, "Drug X," in human plasma. The data illustrates the improved precision and accuracy when using a deuterated internal standard (Drug X-d4) compared to an external standard calibration.

Table 1: Comparison of Quality Control (QC) Sample Accuracy and Precision

QC Level (ng/mL)Calibration MethodMean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low (10 ng/mL) External Standard12.5125%18.5%
Internal Standard (Drug X-d4) 10.2 102% 4.2%
Mid (100 ng/mL) External Standard85.385.3%15.2%
Internal Standard (Drug X-d4) 98.9 98.9% 3.1%
High (800 ng/mL) External Standard920.1115%12.8%
Internal Standard (Drug X-d4) 805.6 100.7% 2.5%

Table 2: Effect of Matrix on Analyte Response

Sample TypeAnalyte Peak Area (External Standard)Internal Standard Peak AreaAnalyte/IS Ratio (Internal Standard)
Neat Solution 1,250,0001,300,0000.96
Plasma Extract 1 980,0001,050,0000.93
Plasma Extract 2 750,000800,0000.94
Plasma Extract 3 1,100,0001,180,0000.93

As demonstrated in the tables, the use of a deuterated internal standard leads to significantly better accuracy and precision in the QC samples. Furthermore, Table 2 shows that while the absolute peak areas of both the analyte and the internal standard vary between different plasma extracts due to matrix effects, the ratio of their peak areas remains consistent, highlighting the effective normalization provided by the internal standard.

Experimental Workflows and Protocols

The following diagrams and protocols outline the key experimental workflows for quantitative mass spectrometry using deuterated internal standards.

Experimental Workflow Overview

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporate Evaporation & Reconstitution extraction->evaporate lc_injection LC Injection evaporate->lc_injection ms_detection MS/MS Detection lc_injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: General experimental workflow for quantitative LC-MS/MS using a deuterated internal standard.

Detailed Experimental Protocols

This protocol is suitable for the rapid cleanup of plasma or serum samples.[7]

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex mix for 10 seconds.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol). Vortex for 5 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.[7] Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 20 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

SPE provides a more thorough cleanup than PPT and is suitable for more complex matrices or when lower detection limits are required.[8][9]

  • Sample Thawing and Spiking: Thaw and vortex the biological samples as described in the PPT protocol. To 200 µL of plasma, add 20 µL of the deuterated internal standard working solution.

  • Sample Pre-treatment: Add 600 µL of 4% phosphoric acid in water to the sample. Vortex for 10 seconds. This step is crucial for disrupting protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 6-9).

LC-MS/MS Analysis Workflow

lc_ms_workflow autosampler Autosampler Injection lc_column LC Column (Chromatographic Separation) autosampler->lc_column ms_source Mass Spectrometer Ion Source (e.g., ESI) lc_column->ms_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ms_source->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: A simplified workflow of a triple quadrupole mass spectrometer for quantitative analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterated internal standard to ensure specificity.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte and internal standard to achieve maximum sensitivity.

Conclusion

The use of deuterated internal standards is a cornerstone of robust and reliable quantitative mass spectrometry.[3] By compensating for inevitable variations in sample preparation and analysis, these standards significantly improve the accuracy, precision, and overall quality of the data generated. The protocols and workflows detailed in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this essential technique in their quantitative MS assays. Adherence to these best practices will ultimately lead to more confident decision-making in research and development.

References

Application Note: Monitoring Nucleophilic Substitution with 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Monitoring the Sₙ2 Reaction Between 1-Bromopropane-1-D1 and Sodium Azide Using Quantitative NMR Spectroscopy

This application note details a protocol for the real-time monitoring of a bimolecular nucleophilic substitution (Sₙ2) reaction using a deuterated substrate, this compound. By employing ¹H NMR spectroscopy, researchers can track the conversion of the starting material to the product, 1-azidopropane-1-D1, and determine the reaction kinetics. This method provides valuable insights into reaction mechanisms, particularly for professionals in drug development and organic synthesis.

Introduction

Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms and studying kinetic isotope effects (KIE).[1][2] The substitution of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, providing evidence for the rate-determining step. In this note, we investigate the Sₙ2 reaction of this compound with sodium azide. The reaction progress is monitored by acquiring a series of ¹H NMR spectra over time. The integration of characteristic peaks for the reactant and product allows for the quantification of their respective concentrations, enabling the determination of reaction rate constants.

The reaction proceeds as follows:

CH₃CH₂CHD-Br + NaN₃ → CH₃CH₂CHD-N₃ + NaBr

Key Concepts

  • Sₙ2 Reaction: A single-step nucleophilic substitution reaction where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group. For primary alkyl halides like 1-bromopropane, the Sₙ2 mechanism is highly favored.

  • Deuterium Labeling: The incorporation of deuterium into a molecule allows for the study of reaction mechanisms and kinetic isotope effects.[1][2]

  • Quantitative NMR (qNMR): A technique used to determine the concentration of substances in a sample by measuring the integrated intensity of their NMR signals relative to a known standard.

  • Kinetic Isotope Effect (KIE): The change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. For this α-secondary KIE, a small normal KIE (kH/kD > 1) is expected for an Sₙ2 reaction.[3]

Experimental Protocol

Materials:

  • This compound (≥98% isotopic purity)

  • Sodium azide (NaN₃)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve a precisely weighed amount of this compound and the internal standard in DMSO-d₆.

    • In a separate vial, prepare a stock solution of sodium azide in DMSO-d₆.

  • Reaction Initiation:

    • Transfer a known volume of the this compound solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.

    • Inject a known volume of the sodium azide stock solution into the NMR tube, cap it, and shake gently to mix.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked using a separate DMSO-d₆ sample.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for a total duration sufficient to observe significant conversion (e.g., 3-4 hours).

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for full magnetization recovery between scans, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of the internal standard and the characteristic signals of the reactant (e.g., the -CHD-Br proton) and the product (e.g., the -CHD-N₃ proton).

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data obtained from monitoring the reaction at 298 K.

Table 1: ¹H NMR Chemical Shifts of Reactant and Product

CompoundProtonChemical Shift (δ, ppm) in DMSO-d₆
This compoundCH₃-~1.05 (t)
-CH₂-~1.85 (m)
-CHD-Br~3.50 (m)
1-Azidopropane-1-D1CH₃-~0.95 (t)
-CH₂-~1.65 (m)
-CHD-N₃~3.30 (m)

Table 2: Reaction Progress Monitored by ¹H NMR

Time (min)Integral (-CHD-Br)Integral (-CHD-N₃)[this compound] (M)[1-Azidopropane-1-D1] (M)
01.000.000.1000.000
150.850.150.0850.015
300.720.280.0720.028
450.610.390.0610.039
600.520.480.0520.048
900.370.630.0370.063
1200.260.740.0260.074
1800.130.870.0130.087

Note: Concentrations are calculated based on the initial concentration of this compound and the relative integrals of the reactant and product signals.

Visualizations

S_N_2_Mechanism reactant1 N₃⁻ transition_state [N₃---CHD(CH₂CH₃)---Br]⁻ reactant1->transition_state Nucleophilic Attack reactant2 CH₃CH₂CHD-Br reactant2->transition_state product1 CH₃CH₂CHD-N₃ transition_state->product1 Inversion of Stereochemistry product2 Br⁻ transition_state->product2 Leaving Group Departure

Caption: Sₙ2 reaction mechanism for the substitution of bromide by azide.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Dissolve this compound and Internal Standard in DMSO-d₆ react1 Combine reactants in NMR tube prep1->react1 prep2 Prepare NaN₃ stock solution in DMSO-d₆ prep2->react1 react2 Acquire ¹H NMR spectra at time intervals react1->react2 analysis1 Process NMR spectra react2->analysis1 analysis2 Integrate characteristic peaks analysis1->analysis2 analysis3 Calculate concentrations analysis2->analysis3 analysis4 Determine reaction kinetics analysis3->analysis4

References

Application Notes and Protocols for Studying Nucleophilic Substitution with 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a vast array of compounds. For primary alkyl halides such as 1-bromopropane, the predominant mechanism is the bimolecular nucleophilic substitution (S(_N)2) reaction. This reaction proceeds in a single, concerted step where a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the leaving group.

The study of reaction mechanisms, particularly the nature of the transition state, can be significantly enhanced by using isotopically labeled substrates. 1-Bromopropane-1-D1, which features a deuterium atom at the electrophilic carbon (the α-carbon), is an ideal probe for investigating the S(_N)2 transition state. By comparing the reaction rates of the deuterated (k(_D)) and non-deuterated (k(_H)) substrates, one can determine the α-secondary kinetic isotope effect (KIE = k(_H)/k(_D)).[1] The magnitude of this KIE provides critical insights into changes in hybridization and bonding at the α-carbon in the rate-determining step, helping to confirm the S(_N)2 pathway.[2] For S(_N)2 reactions, an "inverse" KIE (k(_H)/k(_D) < 1) is typically observed, reflecting the more constrained C-H(D) bending vibrations in the sp

2^22
-like trigonal bipyramidal transition state compared to the sp
3^33
ground state.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from its corresponding deuterated alcohol. This protocol is adapted from standard methods for converting primary alcohols to alkyl bromides.[3][4]

Materials:

  • Propan-1-ol-1-D1 (Starting material)

  • Sodium bromide (NaBr)

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Water (H(_2)O)

  • Saturated Sodium Bicarbonate solution (NaHCO(_3))

  • Saturated Sodium Chloride solution (NaCl)

  • Anhydrous Calcium Chloride (CaCl(_2)) or Magnesium Sulfate (MgSO(_4))

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • To a 250 mL round-bottom flask, add 25 g of sodium bromide and 25 mL of water.

  • Add 0.25 moles of propan-1-ol-1-D1 to the flask.

  • Cool the flask in an ice bath. While maintaining vigorous stirring, slowly add 25 mL of concentrated sulfuric acid dropwise. The slow addition is crucial to control the exothermic reaction and prevent the formation of HBr gas.[4]

  • After the addition is complete, remove the flask from the ice bath and assemble a reflux apparatus.

  • Heat the mixture to a gentle reflux for 45-60 minutes to drive the reaction to completion.

  • Reconfigure the apparatus for simple distillation. Distill the mixture, collecting the crude this compound. The boiling point of 1-bromopropane is 71°C.[3]

  • Transfer the collected distillate to a separatory funnel and wash sequentially with:

    • 20 mL of water to remove residual acid and alcohol.

    • 20 mL of saturated NaHCO(_3) solution to neutralize any remaining acid. Vent the funnel frequently to release CO(_2) gas.

    • 20 mL of saturated NaCl solution to aid in the removal of water.[4]

  • Drain the lower organic layer (1-bromopropane is denser than water) into a clean, dry Erlenmeyer flask.

  • Dry the product over anhydrous CaCl(_2) or MgSO(_4).

  • Perform a final simple distillation to purify the this compound, collecting the fraction boiling at 70-72°C.

Application Note 1: Determination of the α-Secondary KIE via Competitive Experiment

Objective: To accurately determine the k(_H)/k(_D) for the S(_N)2 reaction of 1-bromopropane with sodium iodide in acetone using a competitive method.

Principle: In a competitive experiment, a mixture of 1-bromopropane and this compound is treated with a sub-stoichiometric amount of the nucleophile. Since the C-H bond is broken more easily than the C-D bond, the non-deuterated substrate will react slightly faster. By measuring the ratio of the two isotopic substrates before the reaction and the ratio of the unreacted substrates after the reaction has proceeded to a known extent, the KIE can be calculated with high precision. This method avoids potential errors arising from running two separate experiments under slightly different conditions.

Logical Relationship for KIE Calculation

KIE_Logic R0 Initial Ratio (R₀) [H]₀ / [D]₀ b1 R0->b1 Rf Final Ratio (Rƒ) [H]ƒ / [D]ƒ Rf->b1 f Fraction of Reaction (f) f->b1 KIE Calculate KIE kH/kD b1->KIE kH/kD = log(1-f) / log(1 - f*(Rƒ/R₀))

Caption: Calculation of KIE from experimental observables.

Experimental Protocol

Materials:

  • 1-bromopropane (CH(_3)CH(_2)CH(_2)Br)

  • This compound (CH(_3)CH(_2)CHDBr)

  • Sodium Iodide (NaI), dried

  • Acetone (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • GC-MS system

Procedure:

  • Stock Solution: Prepare a stock solution in acetone containing accurately known concentrations of 1-bromopropane (~0.1 M), this compound (~0.1 M), and an internal standard (~0.05 M).

  • Initial Analysis (t=0): Inject an aliquot of the stock solution into the GC-MS to determine the precise initial ratio of [H]/[D] (R(_0)).

  • Reaction Initiation: To the remaining stock solution, add a sub-stoichiometric amount of NaI (e.g., 0.5 equivalents relative to the total alkyl halide concentration). Stir the reaction at a constant temperature (e.g., 25°C).

  • Reaction Monitoring & Quenching: Allow the reaction to proceed for a set time to achieve ~50-70% completion. Quench the reaction by adding a large volume of water and diethyl ether. Mix thoroughly.

  • Workup: Separate the organic layer, wash it with a sodium thiosulfate solution (to remove excess iodine) and then with brine. Dry the organic layer over anhydrous MgSO(_4).

  • Final Analysis (t=f): Inject an aliquot of the final organic solution into the GC-MS to determine the final ratio of unreacted [H]/[D] (R(_f)). The fraction of reaction (f) can be determined by comparing the total alkyl halide peak area relative to the internal standard before and after the reaction.

Analytical Protocol: GC-MS
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector: 250°C, Split mode (e.g., 50:1).

  • Oven Program: 40°C for 5 min, then ramp at 10°C/min to 150°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.[5]

  • Analysis Mode: Selected Ion Monitoring (SIM) for high sensitivity.

    • Monitor for 1-bromopropane: m/z = 122, 124 (molecular ions), 43 (propyl fragment).

    • Monitor for this compound: m/z = 123, 125 (molecular ions), 44 (deuterated propyl fragment).

  • Quantification: Calculate the ratios R(_0) and R(_f) from the integrated peak areas of the specified ions.

Data Presentation
ParameterValueDescription
R(_0) 1.025Initial ratio of [1-bromopropane]/[this compound].
R(_f) 1.108Final ratio of unreacted substrates.
f 0.65Fraction of reaction completion (65%).
k(_H)/k(_D) 0.96 Calculated α-Secondary Kinetic Isotope Effect.

Note: Data are representative examples for an S(_N)2 reaction.

Application Note 2: Determination of Rate Constants via NMR Spectroscopy

Objective: To determine the individual second-order rate constants, k(_H) and k(_D), by monitoring the reaction progress in real-time using

1^11
H NMR spectroscopy.

Principle: The S(_N)2 reaction of an alkyl halide with an iodide salt in acetone is a second-order process.[6][7] The rate law is given by: Rate = k[Alkyl Halide][I

^-
]. By monitoring the concentration of the reactant (1-bromopropane) or the product (1-iodopropane) as a function of time, the rate constant (k) can be determined. Two separate, parallel experiments are conducted—one for the non-deuterated substrate and one for the deuterated substrate—to find k(_H) and k(_D), respectively. The KIE is then calculated as the ratio of these two constants.

Experimental Workflow

NMR_Workflow sub_H Substrate H (1-Bromopropane) nmr_H Prepare NMR Sample H in Acetone-d6 sub_H->nmr_H sub_D Substrate D (this compound) nmr_D Prepare NMR Sample D in Acetone-d6 sub_D->nmr_D react_H Initiate Reaction H (Add NaI) nmr_H->react_H react_D Initiate Reaction D (Add NaI) nmr_D->react_D acq_H Acquire Spectra vs. Time react_H->acq_H acq_D Acquire Spectra vs. Time react_D->acq_D plot_H Plot Data & Find kH acq_H->plot_H plot_D Plot Data & Find kD acq_D->plot_D kie Calculate KIE kH / kD plot_H->kie plot_D->kie

Caption: Parallel workflow for determining kH and kD via NMR.

Experimental Protocol

Materials:

  • 1-bromopropane

  • This compound

  • Sodium Iodide (NaI), dried

  • Acetone-d(_6) (for NMR solvent)

  • NMR Spectrometer

Procedure (to be performed for each substrate):

  • Sample Preparation: In an NMR tube, dissolve 1-bromopropane (e.g., 20 µL, ~0.2 mmol) in 0.6 mL of acetone-d(_6).

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to a constant temperature (e.g., 298 K). Acquire an initial spectrum (t=0).

  • Reaction Initiation: Prepare a concentrated solution of NaI in acetone-d(_6) (e.g., 1.0 M). Quickly and carefully add a known amount of the NaI solution (e.g., 200 µL, 0.2 mmol) to the NMR tube, mix rapidly, and immediately begin acquiring spectra.

  • Data Acquisition: Acquire

    1^11
    H NMR spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 hours).

  • Repeat: Thoroughly clean and dry the equipment and repeat the entire procedure using this compound.

Data Analysis
  • Process Spectra: For each time point, process the NMR spectrum and integrate the signals.

  • Identify Peaks:

    • Reactant (1-bromopropane): The triplet corresponding to the α-protons (-CH(_2)Br) appears around 3.5 ppm.

    • Product (1-iodopropane): The corresponding triplet for the α-protons (-CH(_2)I) will appear further upfield, around 3.2 ppm.

  • Calculate Concentrations: The concentration of the reactant at any time 't' is proportional to its integral value. Normalize the integrals to determine the concentration at each time point, assuming the initial concentration is known.

  • Kinetic Plot: For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.

  • Calculate KIE: Determine k(_H) from the experiment with 1-bromopropane and k(_D) from the experiment with this compound. Calculate the KIE as k(_H)/k(_D).

Data Presentation
SubstrateRate Constant (k) at 298 K (M
1^{-1}−1
s
1^{-1}−1
)
R
2^22
of Linear Fit
1-bromopropane (H)1.65 x 10
4^{-4}−4
0.995
This compound (D)1.72 x 10
4^{-4}−4
0.996
Kinetic Isotope Effect (k(_H)/k(_D)) 0.96

Note: Data are representative examples for an S(_N)2 reaction.

References

Unlocking Nature's Blueprint: Isotopic Labeling to Elucidate Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. Isotopic labeling stands as a powerful and indispensable technique to trace the metabolic journey from simple precursors to complex bioactive molecules. By introducing atoms with a different isotopic composition (e.g., ¹³C, ¹⁵N, ²H) into a biological system, scientists can follow their incorporation into metabolites, thereby mapping the precise sequence of biochemical reactions. This application note provides a detailed overview of the principles, applications, and protocols for using isotopic labeling to elucidate biosynthetic pathways, with a focus on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy as the primary analytical tools.

Principles of Isotopic Labeling in Biosynthesis

The core principle of isotopic labeling lies in the ability to introduce a "labeled" precursor into a biological system and track its metabolic fate.[1] Stable isotopes are non-radioactive and can be detected by their mass difference using MS or their distinct nuclear spin properties using NMR.[2][3] When a labeled precursor is supplied to a microorganism or cell culture, it is taken up and utilized in various metabolic pathways. As the precursor is converted into downstream intermediates and final products, the isotopic label is incorporated into their chemical structures. By analyzing the pattern and extent of this incorporation, researchers can deduce the precursor-product relationships and the sequence of enzymatic transformations that constitute the biosynthetic pathway.[2]

There are several strategies for introducing isotopic labels:

  • Specific Labeling: A precursor with one or more specific atoms labeled is introduced. This is useful for tracing the fate of particular functional groups.

  • Uniform Labeling: A precursor in which all atoms of a particular element are isotopes (e.g., U-¹³C-glucose) is used. This approach is valuable for determining the overall contribution of a precursor to a metabolite's carbon skeleton.

Applications in Natural Product Biosynthesis

Isotopic labeling has been instrumental in deciphering the biosynthetic pathways of a wide array of natural products, including polyketides, non-ribosomal peptides, and terpenoids. This knowledge is crucial for:

  • Pathway Elucidation: Mapping the step-by-step construction of complex molecules.

  • Enzyme Function Discovery: Identifying the roles of specific enzymes in the biosynthetic process.

  • Metabolic Engineering: Providing the foundational knowledge to manipulate biosynthetic pathways for the overproduction of desired compounds or the generation of novel analogs.

  • Drug Discovery and Development: Understanding how a natural product is synthesized can facilitate the development of synthetic or semi-synthetic derivatives with improved therapeutic properties.

Case Study 1: Elucidating the Biosynthesis of Erythromycin

Erythromycin, a well-known macrolide antibiotic, is a prime example of a natural product whose biosynthesis has been extensively studied using isotopic labeling. Its polyketide backbone is assembled from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.

Experimental Workflow: Erythromycin Biosynthesis Analysis

cluster_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_interpretation Data Interpretation A Saccharopolyspora erythraea Culture B Feed with Labeled Precursors ([1-¹³C]acetate, [1-¹³C]propionate) A->B Incubation C Harvest Cells B->C D Extract Metabolites C->D E Purify Erythromycin D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy E->G H Determine Labeling Pattern F->H G->H I Elucidate Biosynthetic Pathway H->I

Caption: Experimental workflow for elucidating erythromycin biosynthesis using isotopic labeling.

Protocol: Isotopic Labeling of Saccharopolyspora erythraea for Erythromycin Biosynthesis Analysis

Materials:

  • Saccharopolyspora erythraea culture

  • Growth medium (e.g., TSB)

  • Labeled precursors: [1-¹³C]acetate, [1-¹³C]propionate

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC system for purification

  • Mass spectrometer (e.g., Q-TOF)

  • NMR spectrometer

Procedure:

  • Culture Preparation: Inoculate S. erythraea into a suitable liquid medium and grow to the mid-logarithmic phase.

  • Precursor Feeding: Add the isotopically labeled precursor to the culture. The final concentration of the precursor should be optimized but is typically in the range of 0.5-2 g/L.

  • Incubation: Continue the fermentation for a period that allows for the incorporation of the label into erythromycin (typically 24-72 hours).

  • Harvesting and Extraction: Centrifuge the culture to separate the mycelia from the broth. Extract the metabolites from both the mycelia and the supernatant using an appropriate organic solvent like ethyl acetate.

  • Purification: Purify erythromycin from the crude extract using techniques such as solid-phase extraction followed by high-performance liquid chromatography (HPLC).

  • MS Analysis: Analyze the purified erythromycin by high-resolution mass spectrometry to determine the mass shift due to the incorporation of the ¹³C label.

  • NMR Analysis: Acquire ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) spectra of the labeled erythromycin to pinpoint the exact locations of the incorporated ¹³C atoms.

Data Presentation: Isotopic Incorporation into Erythromycin
Precursor FedExpected Mass Shift (Da)Observed Mass Shift (Da)Number of Incorporated Labels
Unlabeled000
[1-¹³C]acetate+1 per incorporated unit+77
[1-¹³C]propionate+1 per incorporated unit+77

Note: The number of incorporated labels from acetate and propionate can vary depending on the metabolic flux into the methylmalonyl-CoA pool.

Case Study 2: Tracing the Origins of Lovastatin's Carbon Skeleton

Lovastatin, a cholesterol-lowering drug, is a polyketide synthesized by Aspergillus terreus. Its biosynthesis involves the condensation of acetate units.

Biosynthetic Pathway of Lovastatin

cluster_precursors Precursors cluster_pks Polyketide Synthase cluster_tailoring Tailoring Enzymes Acetate Acetate Dihydromonacolin_L Dihydromonacolin L Acetate->Dihydromonacolin_L Polyketide Synthase Methionine S-Adenosyl Methionine Methionine->Dihydromonacolin_L Methylation Monacolin_J Monacolin J Dihydromonacolin_L->Monacolin_J Hydroxylation Lovastatin Lovastatin Monacolin_J->Lovastatin Acylation

Caption: Simplified biosynthetic pathway of lovastatin.

Protocol: ¹³C-Acetate Labeling of Aspergillus terreus

Materials:

  • Aspergillus terreus culture

  • Defined fermentation medium

  • [1-¹³C]acetate or [2-¹³C]acetate

  • Solvents for extraction (e.g., methanol, chloroform)

  • Silica gel for column chromatography

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Culture and Labeling: Grow A. terreus in a chemically defined medium. After an initial growth phase (e.g., 48 hours), add the ¹³C-labeled acetate to the culture.

  • Fermentation: Continue the fermentation for several days (e.g., 7-10 days) to allow for lovastatin production and label incorporation.

  • Extraction: Extract the lovastatin from the culture broth and mycelia using a suitable solvent system.

  • Purification: Purify the extracted lovastatin using column chromatography and recrystallization.

  • Analysis: Analyze the purified lovastatin using MS to determine the overall isotopic enrichment and NMR to identify the specific labeled positions.

Data Presentation: ¹³C Enrichment in Lovastatin from Labeled Acetate
Labeled PrecursorCarbon Position in LovastatinObserved ¹³C Enrichment (%)
[1-¹³C]acetateC1, C3, C5, C7, C9, C11, C13, C1'~15-20
[2-¹³C]acetateC2, C4, C6, C8, C10, C12, C14, C2'~15-20

Case Study 3: Deciphering the Assembly of Teixobactin

Teixobactin is a non-ribosomal peptide antibiotic with a unique mode of action. Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) that incorporates both standard and non-standard amino acids.

Experimental Workflow: Teixobactin Precursor Analysis

cluster_culture Bacterial Culture cluster_labeling Isotopic Labeling cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_interpretation Data Interpretation A Eleftheria terrae Culture B Feed with Labeled Amino Acids (e.g., ¹⁵N-Isoleucine, ¹³C-Serine) A->B C Extract Teixobactin B->C D HPLC Purification C->D E Tandem MS (MS/MS) D->E F Analyze Fragmentation Pattern E->F G Confirm Amino Acid Sequence F->G

Caption: Workflow for confirming the amino acid precursors of teixobactin.

Protocol: Stable Isotope Labeling of Amino Acid Precursors in Teixobactin Biosynthesis

Materials:

  • Eleftheria terrae culture

  • Production medium

  • Isotopically labeled amino acids (e.g., ¹⁵N-isoleucine, U-¹³C-serine)

  • Solvents for extraction

  • HPLC system

  • High-resolution tandem mass spectrometer (e.g., Orbitrap)

Procedure:

  • Culture and Labeling: Cultivate E. terrae in a suitable production medium. Supplement the medium with the desired isotopically labeled amino acid(s).

  • Fermentation: Allow the fermentation to proceed for a sufficient duration for teixobactin production.

  • Extraction and Purification: Extract the teixobactin from the culture and purify it using HPLC.

  • Tandem MS Analysis: Analyze the purified labeled teixobactin using tandem mass spectrometry (MS/MS). Fragment the molecule and analyze the masses of the resulting fragments.

  • Data Analysis: Compare the fragmentation patterns of the labeled and unlabeled teixobactin to confirm the incorporation of the labeled amino acid at the expected position in the peptide sequence.

Data Presentation: Precursor Incorporation into Teixobactin
Labeled Amino AcidExpected Position in TeixobactinObserved Mass Shift in Fragment IonsConfirmation
¹⁵N-IsoleucinePositions 2, 6, and 10+1 Da in fragments containing these residuesConfirmed
U-¹³C-SerinePosition 4+3 Da in fragments containing this residueConfirmed
U-¹³C-AlaninePosition 3+3 Da in fragments containing this residueConfirmed

Conclusion

Isotopic labeling is a cornerstone technique for the elucidation of biosynthetic pathways. The strategic use of stable isotopes in combination with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides unparalleled insights into the intricate molecular logic of natural product biosynthesis. The detailed protocols and application examples provided herein serve as a guide for researchers to design and execute their own isotopic labeling experiments, ultimately contributing to the discovery and development of new and improved therapeutic agents.

References

Troubleshooting & Optimization

How to prevent H/D exchange with 1-Bromopropane-1-D1 in basic media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling deuterated compounds. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of 1-Bromopropane-1-D1, with a specific focus on preventing Hydrogen/Deuterium (H/D) exchange in basic media.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange, and why is it a concern for this compound in basic media?

Q2: What is the mechanism of H/D exchange for this compound under basic conditions?

A2: In the presence of a strong base, the deuterium atom at the alpha-position (the carbon bonded to the bromine) can be abstracted. While C-H (and C-D) bonds alpha to a halogen are not strongly acidic, a sufficiently strong base can remove the deuteron to form a temporary carbanion intermediate. If there is a proton source in the reaction mixture (such as a protic solvent or the base's conjugate acid), this carbanion can be protonated, resulting in the loss of the deuterium label. This process is often accelerated by the presence of an acid or base.[4]

Q3: What is the primary competing reaction, and how does it differ from H/D exchange?

A3: The primary competing reaction for 1-bromopropane in the presence of a strong base is dehydrohalogenation, specifically an E2 (bimolecular elimination) reaction, to form propene.[5][6][7] The E2 mechanism involves the base abstracting a beta-hydrogen (from C-2), while simultaneously the C-Br bond breaks and a double bond forms between C-1 and C-2.[8][9] This is a concerted, one-step process.[10] Crucially, the E2 reaction does not involve the breaking of the C-D bond at the C-1 position, meaning the desired elimination can, under the right conditions, occur without loss of the deuterium label from the starting material that does not react.

Q4: How can I prevent or minimize H/D exchange during a base-mediated reaction?

A4: Preventing H/D exchange hinges on selecting reaction conditions that disfavor the formation of the alpha-carbanion intermediate. The key strategies are:

  • Use a Sterically Hindered Base: Bulky bases are less likely to access the sterically shielded alpha-deuteron but can readily access the more exposed beta-hydrogens, thus favoring the E2 elimination pathway over H/D exchange.

  • Use an Aprotic Solvent: Aprotic solvents (e.g., THF, diethyl ether, toluene) lack acidic protons and cannot protonate the carbanion intermediate, thereby preventing the final step of the H/D exchange.

  • Control the Temperature: Running the reaction at the lowest feasible temperature can help minimize the undesired H/D exchange, as it may have a higher activation energy than the desired E2 reaction.

Q5: How do I verify if H/D exchange has occurred and quantify the isotopic purity?

A5: The extent of H/D exchange and the isotopic purity of your compound can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increase in the intensity of the signal corresponding to the proton at C-1 indicates H/D exchange. The percentage of deuterium retention can be calculated by integrating the relevant signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues based on their mass difference.[11][12] This allows for precise quantification of the isotopic purity.[12]

Troubleshooting Guide: Unwanted Loss of Deuterium Label

Problem: My experiment using this compound in basic media shows significant loss of the deuterium label in the final product or recovered starting material.

G start Deuterium Loss Detected? cause1 Potential Cause Base Selection: - Too strong/unhindered (e.g., OH⁻, MeO⁻) - Promotes α-deprotonation start->cause1 Check Base cause2 Potential Cause Solvent Choice: - Protic solvent used (e.g., H₂O, EtOH) - Provides proton source for carbanion start->cause2 Check Solvent cause3 Potential Cause Reaction Temperature: - Temperature is too high - Increases rate of side reactions start->cause3 Check Temp. solution1 Solution: - Use a sterically hindered (bulky) base  (e.g., t-BuOK, LDA, LHMDS). - This favors β-H abstraction (E2) over  α-D abstraction (H/D exchange). cause1->solution1 solution2 Solution: - Switch to an aprotic solvent  (e.g., THF, Toluene, Dioxane). - This eliminates the source of protons  needed to complete the H/D exchange. cause2->solution2 solution3 Solution: - Perform the reaction at a lower temperature  (e.g., 0 °C or -78 °C). - This slows down the rate of the undesired  H/D exchange reaction. cause3->solution3 end_node Verify Isotopic Purity (NMR, MS) solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for preventing H/D exchange.

Data & Experimental Protocols

Data Summary

The choice of base and solvent is critical for minimizing H/D exchange. The following tables provide a comparison of common reagents.

Table 1: Comparison of Common Bases for Reactions with Alkyl Halides

BaseFormulapKₐ of Conjugate AcidSteric HindranceRecommendation for this compound
Potassium HydroxideKOH~15.7LowNot Recommended: High risk of H/D exchange and SN2 substitution.
Sodium MethoxideNaOMe~15.5LowNot Recommended: High risk of H/D exchange and SN2 substitution.
Potassium tert-ButoxideKt-BuO~19HighRecommended: Promotes E2; low risk of H/D exchange.
Lithium DiisopropylamideLDA~36HighHighly Recommended: Strong, non-nucleophilic, hindered base. Ideal for promoting elimination with minimal side reactions.
Sodium HydrideNaH~36Low (heterogeneous)Use with Caution: Strong base, but can be complex. Must be used in an aprotic solvent.

Table 2: Influence of Solvents on H/D Exchange

SolventFormulaTypeImpact on H/D Exchange with this compound
WaterH₂OProticHigh Risk: Acts as a proton source for the carbanion intermediate.
EthanolEtOHProticHigh Risk: Acts as a proton source. Commonly used with KOH/NaOH, which exacerbates the issue.
TetrahydrofuranTHFAproticRecommended: Does not contain acidic protons, prevents protonation of the carbanion.
TolueneC₇H₈AproticRecommended: An excellent aprotic solvent for these types of reactions.
Dimethyl SulfoxideDMSOAproticUse with Caution: Aprotic, but can sometimes facilitate proton exchange if trace water is present.
Experimental Protocols

Protocol 1: General Procedure for E2 Elimination of this compound with Minimized H/D Exchange

This protocol is designed to favor the E2 elimination to propene while minimizing the risk of deuterium loss from the unreacted starting material.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous aprotic solvent (e.g., THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add a sterically hindered base (e.g., Potassium tert-butoxide, 1.2 molar equivalents) to the solvent and stir until dissolved or well-suspended.

  • Substrate Addition: Slowly add this compound (1.0 molar equivalent) to the cooled base solution dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cautiously quench by adding cold, saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product and any recovered starting material by ¹H NMR and/or Mass Spectrometry to confirm product identity and quantify deuterium retention.

Protocol 2: Quantification of Deuterium Incorporation using ¹H NMR Spectroscopy

  • Sample Preparation: Prepare an accurate solution of the analyte (post-reaction material) and an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all protons for accurate integration.

  • Analysis:

    • Identify the signal for the proton at C-1 of 1-bromopropane (this signal will only be present if H/D exchange has occurred).

    • Identify a signal from a non-exchangeable position on the molecule (e.g., the methyl protons at C-3).

    • Compare the integration of the C-1 proton signal to the integration of the C-3 proton signal.

  • Calculation:

    • Let I(H¹) be the integral of the C-1 proton signal and I(H³) be the integral of the C-3 methyl proton signal.

    • The theoretical ratio for 100% H at C-1 is I(H¹)/2 : I(H³)/3.

    • % H/D Exchange = [ (Actual I(H¹) / 2) / (Actual I(H³) / 3) ] * 100

    • % Deuterium Retention = 100 - % H/D Exchange

Reaction Mechanisms Visualization

The following diagram illustrates the two competing pathways for this compound in the presence of a base. The desired E2 elimination pathway is distinct from the H/D exchange pathway that leads to loss of the isotopic label.

G

Caption: H/D exchange mechanism vs. the desired E2 elimination pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting kinetic isotope effect (KIE) studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your KIE experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Noisy baseline in mass spectrometry data 1. Contaminated carrier or detector gases. 2. Leaks in the system. 3. Contaminated solvents or reagents. 4. Dirty instrument source.1. Check gas cylinders; replace if they are running low. Ensure high-purity gases are used. 2. Perform a leak check of all fittings and connections.[1] 3. Use LC/MS grade solvents. Run a solvent blank to check for contaminant peaks.[2] 4. Clean the mass spectrometer source according to the manufacturer's protocol.
Unexpectedly large primary deuterium KIE (kH/kD > 8) 1. Quantum tunneling. 2. Non-linear transition state.1. Investigate the temperature dependence of the KIE; a weak temperature dependence can be indicative of tunneling.[3] 2. Consider computational modeling to investigate the geometry of the transition state. Primary KIEs for non-linear proton transfers are typically smaller (around 2.5-3.5).
Observed KIE is smaller than expected or close to 1 1. The isotopically substituted bond is not broken or formed in the rate-determining step. 2. The reaction has a complex multi-step mechanism where the KIE is masked by other steps. 3. Experimental error, such as inaccurate concentration measurements or temperature fluctuations.1. Re-evaluate the proposed reaction mechanism. The absence of a significant primary KIE suggests the C-H bond cleavage is not rate-limiting.[4][5] 2. A small KIE may indicate that other steps, such as substrate binding or product release, are rate-limiting.[6] 3. Ensure accurate preparation of standards and precise temperature control.[7]
Inverse KIE (kL/kH < 1) observed 1. A bond to the isotopic atom becomes stiffer in the transition state compared to the ground state. 2. Changes in hybridization at the isotopic center (e.g., sp2 to sp3). 3. Steric effects.1. This is common in secondary KIEs where the isotopic substitution is not at the bond being broken. 2. Analyze the expected changes in bonding and geometry in the transition state. 3. Consider the steric environment around the isotopic atom in the reactant and transition state.
Poor precision in KIE measurements 1. Inaccurate measurement of reactant or product concentrations. 2. Instability of the analytical instrument. 3. For competitive KIEs, incomplete separation of isotopologues. 4. Low signal-to-noise ratio in spectroscopic measurements.1. Use a validated analytical method for quantification. For competitive KIEs, an internal standard can improve precision.[8][9] 2. Allow the instrument to stabilize before analysis. Run standards periodically to check for drift. 3. Optimize chromatographic or separation methods to achieve baseline resolution. 4. Increase the number of scans or the concentration of the analyte if possible. For NMR, using a higher field instrument or a cryogenic probe can enhance sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for a primary deuterium kinetic isotope effect?

A primary deuterium KIE (kH/kD) is typically in the range of 1 to 8.[10] Values towards the higher end of this range are often observed for reactions where a C-H bond is broken in the rate-determining step.[10]

Q2: How does temperature affect the kinetic isotope effect?

Generally, the magnitude of the KIE decreases as the temperature increases.[11][12] This is because at higher temperatures, a larger fraction of molecules have sufficient energy to overcome the activation barrier, reducing the relative difference in reaction rates between the isotopologues.

Q3: What is the difference between a primary and a secondary KIE?

A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[6] A secondary KIE is observed when the isotopic substitution is at a position remote from the bond being broken or formed, but still influences the reaction rate through electronic or steric effects.

Q4: Can I measure a KIE without synthesizing isotopically labeled compounds?

Yes, it is possible to measure KIEs at natural abundance using highly sensitive techniques like isotope ratio mass spectrometry (IRMS) or specialized NMR methods.[3] This approach avoids the often difficult and expensive synthesis of labeled materials.

Q5: What is a competitive KIE experiment?

In a competitive KIE experiment, a mixture of the light and heavy isotopologues are present in the same reaction.[3] The KIE is determined by measuring the change in the isotopic ratio of the reactant or product over the course of the reaction. This method often provides higher precision as it minimizes errors from variations in reaction conditions between separate experiments.[3]

Data Presentation

Table 1: Typical Kinetic Isotope Effect Values for Different Isotopes

Isotope PairType of KIETypical k_light / k_heavyNotes
¹H / ²H (D)Primary1 - 8[10]Can be larger in cases of quantum tunneling.
¹H / ²H (D)Secondary0.7 - 1.5Can be normal (>1) or inverse (<1).
¹²C / ¹³CPrimary1.02 - 1.08[10]Smaller than H/D effects due to the smaller relative mass difference.
¹⁴N / ¹⁵NPrimary1.02 - 1.06Similar in magnitude to ¹²C / ¹³C effects.
¹⁶O / ¹⁸OPrimary1.02 - 1.06Often used in studies of enzymatic reactions.

Table 2: Influence of Temperature on a Sample Carbon KIE (β-pinene ozonolysis)

Temperature (K)Kinetic Isotope Effect (k_light / k_heavy)
3031.00358 ± 0.00013[11]
2731.00380 ± 0.00014[11]
2581.00539 ± 0.00012[11]

Experimental Protocols

Protocol 1: Competitive KIE Measurement by Mass Spectrometry

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the substrate with both light and heavy isotopes at a known initial ratio.

  • Initiate Reaction: Initiate the chemical or enzymatic reaction under controlled temperature and pH conditions.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction in the aliquots to stop further conversion. This can be done by adding a quenching agent or by rapid temperature or pH change.

  • Sample Preparation: Prepare the quenched samples for mass spectrometry analysis. This may involve purification or derivatization of the analyte of interest.

  • Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer to determine the ratio of the heavy to light isotopologues in either the remaining reactant or the product.

  • Data Analysis: Calculate the KIE from the change in the isotope ratio as a function of the fraction of the reaction.

Protocol 2: KIE Measurement by NMR Spectroscopy

  • Prepare NMR Samples: Prepare two sets of NMR tubes. One set for the reaction with the light isotopologue and another for the reaction with the heavy isotopologue.

  • Acquire Initial Spectra: Acquire an initial NMR spectrum for each sample before initiating the reaction to determine the starting concentrations.

  • Initiate Reactions: Initiate the reactions in the NMR tubes, ensuring identical conditions for both sets.

  • Time-Course Monitoring: Acquire NMR spectra at regular intervals to monitor the disappearance of the reactant and the appearance of the product.

  • Data Processing: Integrate the relevant peaks in the NMR spectra to determine the concentrations of the reactant and product over time.

  • Kinetic Analysis: Plot the concentration data versus time to determine the rate constants (k_light and k_heavy) for each reaction.

  • Calculate KIE: The KIE is the ratio of the rate constants (k_light / k_heavy).

Visualizations

Experimental_Workflow_Competitive_KIE cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis start Prepare Reaction Mixture (Light & Heavy Isotopes) initiate Initiate Reaction start->initiate sampling Time-Point Sampling initiate->sampling Monitor Progress quench Quench Reaction sampling->quench ms_prep Sample Preparation for MS quench->ms_prep ms_analysis Mass Spectrometry Analysis ms_prep->ms_analysis data_analysis Data Analysis & KIE Calculation ms_analysis->data_analysis

Caption: Workflow for a competitive KIE experiment using mass spectrometry.

KIE_Interpretation_Logic cluster_primary Primary KIE cluster_secondary Secondary KIE start Measure KIE (k_light / k_heavy) k_large kL/kH > 1 (Normal) start->k_large k_one kL/kH ≈ 1 start->k_one k_inverse kL/kH < 1 (Inverse) start->k_inverse conclusion1 Bond to isotope is broken in rate-determining step. k_large->conclusion1 conclusion2 Bond to isotope is NOT broken in rate-determining step. k_one->conclusion2 conclusion3 Bond to isotope becomes stiffer in the transition state. k_inverse->conclusion3

Caption: Logical flow for interpreting different KIE values.

References

Technical Support Center: Troubleshooting NMR Spectrometer Lock Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to NMR spectrometer locking with deuterated solvents.

Frequently Asked Questions (FAQs)

Q1: Why won't my NMR spectrometer lock onto the deuterated solvent?

A1: Lock failure can stem from several common issues. First, verify basic sample preparation: ensure you are using a deuterated solvent and have selected the correct one in the software.[1][2][3][4][5] Check that the sample volume is adequate, typically around 600 microliters for a standard 5mm NMR tube, to ensure the coil is sufficiently filled.[6] The sample must also be correctly positioned in the magnet using a depth gauge.[3][6] Other causes for lock failure include very poor shimming, incorrectly set lock parameters (Z0, power, gain, and phase), or the presence of suspended particles in the sample.[1][2]

Q2: My lock signal is very unstable and fluctuates wildly. What could be the cause?

A2: An unstable lock signal is often due to the lock power being set too high for the specific solvent, causing saturation.[7][8][9] This is particularly common with solvents that have sharp deuterium resonances like acetone-d6.[9] Try reducing the lock power until the signal stabilizes.[7][10] You can then increase the lock gain to achieve a sufficient lock level.[9] Other potential causes include poor sample spinning, temperature instability, or poor shimming.[7]

Q3: I can't find the lock signal at all. What steps should I take?

A3: If the lock signal is not visible, start by ensuring the fundamental parameters are correct. Confirm that a deuterated solvent is present in your sample and that it has been selected in the acquisition software.[2][3] The shims may be very poor, broadening the signal to the point where it is not observable.[2] In this case, loading a standard, reliable shim file is a good starting point.[1][3] You may also need to manually adjust the Z0 (field) value to bring the solvent's deuterium resonance into the appropriate frequency range.[8][11] Increasing the lock gain to its maximum can also help in visualizing a very weak signal.[2]

Q4: What is "lock saturation" and how do I avoid it?

A4: Lock saturation occurs when the lock power is too high, leading to an unstable and erratic lock signal.[8][9] This happens because excessive power broadens the deuterium resonance. To avoid this, it's best to use the minimum lock power necessary and compensate with a higher lock gain to achieve a stable lock level of 60-80%.[9] A good practice is to find the point where the lock signal begins to saturate and then reduce the power slightly below that level.[9]

Q5: Can the quality of my NMR tube affect the lock?

A5: Yes, a poor-quality or scratched NMR tube can negatively impact the magnetic field homogeneity, leading to poor shimming and difficulty in achieving a stable lock.[12][13] It is recommended to use high-quality, clean, and unscratched NMR tubes, especially for high-field spectrometers.

Q6: I'm using a deuterated solvent with non-equivalent deuterium atoms (e.g., methanol-d4) and the automatic lock is failing. What should I do?

A6: Spectrometers can sometimes struggle to automatically lock onto solvents with multiple, non-equivalent deuterium signals.[14] In such cases, manual locking is often necessary. You will need to manually find the desired deuterium resonance and adjust the lock parameters accordingly.[12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Lock Failures

This guide provides a step-by-step workflow to diagnose and resolve common NMR lock issues.

G start Lock Failure check_sample 1. Verify Sample Preparation - Correct deuterated solvent? - Adequate volume? - Correctly positioned? start->check_sample check_params 2. Check Lock Parameters - Correct solvent selected in software? - Load standard shim file. check_sample->check_params Sample OK hardware_issue 5. Suspect Hardware/Software Issue - Reset spectrometer electronics. - Contact facility manager. check_sample->hardware_issue Issue Found & Corrected, Still No Lock manual_lock 3. Attempt Manual Lock - Adjust Z0 to find signal. - Optimize lock power and gain. check_params->manual_lock Parameters OK check_params->hardware_issue Issue Found & Corrected, Still No Lock check_shims 4. Evaluate Shimming - Is the lock level sufficient for shimming? - Perform manual or automatic shimming. manual_lock->check_shims Signal Found manual_lock->hardware_issue No Signal Found check_shims->hardware_issue Shimming Fails success Lock Successful check_shims->success Shimming Successful

Caption: General workflow for troubleshooting NMR lock failures.

Guide 2: Optimizing Lock Parameters

This guide illustrates the relationship between key lock parameters and their optimization.

G cluster_params Lock Parameter Optimization cluster_outcome Desired Outcome Z0 Z0 (Field) Adjust to center the deuterium resonance frequency. Power Lock Power Set as low as possible to avoid saturation. Z0->Power Find Signal Gain Lock Gain Increase to achieve a stable lock level (60-80%). Power->Gain Avoid Saturation Phase Lock Phase Adjust to maximize the lock signal. Gain->Phase Amplify Signal StableLock Stable & Strong Lock Signal Phase->StableLock Maximize Signal

References

Purification techniques to remove protic impurities from 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Bromopropane-1-D1

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for the purification of this compound to remove protic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common protic impurities in this compound?

Protic impurities in this compound typically include water and residual alcohols (e.g., propanol) from the synthesis process.[1] The presence of water is common if the solvent has been exposed to the atmosphere or was in contact with aqueous solutions during workup.[2]

Q2: Why is it crucial to remove protic impurities?

Protic impurities can interfere with many organic reactions, particularly those involving organometallic reagents (like Grignard reagents), strong bases, or other water-sensitive compounds. These impurities can quench reagents, lead to unwanted side reactions, and reduce the yield and purity of the desired product.

Q3: What is the recommended storage condition for this compound to prevent contamination?

To maintain its purity, this compound should be stored in a tightly sealed container, away from moisture and bright light, and in a cool, dry place.[3] It is generally stable under recommended storage conditions, but it is advisable to re-analyze the compound for chemical purity after extended periods, for instance, three years.[4]

Q4: Can I use the same purification techniques for this compound as for non-deuterated 1-Bromopropane?

Yes, the purification techniques for removing protic impurities from this compound are essentially the same as for its non-deuterated counterpart. The single deuterium atom does not significantly alter the bulk physical properties (boiling point, solubility) relevant to these purification methods.

Troubleshooting Guide

Issue 1: The drying agent clumps together and forms a solid mass.

  • Cause: This indicates a significant amount of water is present in the this compound.

  • Solution: If a separate aqueous layer is visible, first separate it using a separatory funnel.[2] Then, perform a preliminary drying step by adding a larger portion of a high-capacity drying agent like anhydrous sodium sulfate.[2] After filtering, proceed with a more efficient drying agent like calcium chloride or magnesium sulfate.[5]

Issue 2: The product is still wet after treatment with a drying agent.

  • Cause 1: Insufficient amount of drying agent was used.

  • Solution 1: Add more drying agent in small portions until the newly added particles no longer clump and remain free-flowing, indicating that the solution is dry.[6]

  • Cause 2: The drying agent used is not efficient enough or has lost its effectiveness.

  • Solution 2: Ensure the drying agent is fresh and has been stored in a tightly sealed container. Consider using a more efficient drying agent. For alkyl halides, anhydrous calcium chloride, magnesium sulfate, or calcium sulfate are suitable options.[5][7]

  • Cause 3: Insufficient contact time with the drying agent.

  • Solution 3: Allow the mixture to stand for a longer period, swirling occasionally, to ensure complete removal of water. Sodium sulfate, in particular, requires a longer contact time.[6]

Issue 3: The this compound decomposes or turns dark during distillation.

  • Cause: This may be due to overheating or the presence of impurities that catalyze decomposition. 1-Bromopropane can emit toxic fumes of hydrogen bromide when heated to decomposition.[3]

  • Solution:

    • Distill under reduced pressure: This will lower the boiling point and reduce the risk of thermal decomposition.

    • Ensure the starting material is neutral: Before distillation, wash the this compound with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash, and then thoroughly dry it.[3]

    • Avoid distilling to dryness: Leaving a small amount of residue in the distillation flask can prevent the formation of potentially explosive peroxides and other decomposition products.

Quantitative Data on Purification

The following table presents typical results that can be expected from a standard purification protocol involving drying and distillation.

ParameterBefore PurificationAfter PurificationAnalysis Method
Water Content> 500 ppm< 50 ppmKarl Fischer Titration
Propanol Content~0.5%< 0.05%Gas Chromatography (GC)
Purity~98%> 99.5%GC / HPLC[8][9]
Recovery Yield -~85-95%-

Note: These values are representative and actual results may vary depending on the initial level of impurities and the specific experimental conditions.

Experimental Protocols

Protocol 1: Drying of this compound using a Drying Agent
  • Initial Assessment: Visually inspect the this compound. If a separate aqueous layer is present, use a separatory funnel to remove it before proceeding.[2]

  • Select a Flask: Place the "wet" this compound into a dry Erlenmeyer flask. Do not use a beaker.[6]

  • Add Drying Agent: Add a suitable anhydrous drying agent, such as granular anhydrous calcium chloride or magnesium sulfate, in small portions.[5][7] Start with a small amount (about the size of a pea).[6]

  • Swirl and Observe: Swirl the flask. If water is present, the drying agent will clump together.[6]

  • Achieve Dryness: Continue adding small portions of the drying agent until newly added particles flow freely without clumping. This indicates that the solvent is dry.[6]

  • Allow Contact Time: Let the mixture stand for at least 10-15 minutes to ensure complete drying.

  • Separate the Drying Agent: Carefully decant or filter the dried this compound into a clean, dry flask.[6] To maximize recovery, rinse the drying agent with a small volume of fresh, dry solvent and combine the rinsing with the dried product.[6]

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dry to prevent re-contamination.

  • Charge the Flask: Add the dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The boiling point of 1-Bromopropane is approximately 71 °C at atmospheric pressure.

  • Collect Fractions: Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound. Discard any initial forerun (lower boiling impurities) and stop the distillation before the flask goes to dryness.

  • Storage: Store the purified product in a tightly sealed container over molecular sieves to maintain its dryness.

Visualized Workflows

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation start Start with 'Wet' this compound check_layer Separate aqueous layer if present start->check_layer add_drying_agent Add small portion of anhydrous drying agent (e.g., CaCl2) check_layer->add_drying_agent swirl Swirl flask add_drying_agent->swirl observe Observe agent behavior swirl->observe add_more Add more drying agent observe->add_more Clumping occurs stand Let stand for 10-15 minutes observe->stand No clumping (free-flowing) add_more->swirl separate Decant or filter stand->separate end_product Obtain Dry This compound separate->end_product

Caption: Workflow for drying this compound.

Distillation_Workflow start Start with Dry This compound setup Assemble fractional distillation apparatus start->setup charge_flask Add sample and boiling chips to flask setup->charge_flask heat Gently heat the flask charge_flask->heat collect Collect distillate at constant boiling point (~71 °C) heat->collect stop Stop distillation before dryness collect->stop store Store purified product over molecular sieves stop->store final_product Pure this compound store->final_product

Caption: Workflow for fractional distillation of this compound.

References

Minimizing isotopic scrambling in reactions involving 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromopropane-1-D1. The focus is on minimizing isotopic scrambling to maintain the integrity of the deuterium label during common organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with this compound?

A1: Isotopic scrambling refers to the undesired migration or loss of an isotopic label (in this case, deuterium) from its original position in a molecule. With this compound, the deuterium is specifically located at the first carbon position (C1). Scrambling can lead to a mixture of products with deuterium at different positions or a complete loss of the label, which is problematic for mechanistic studies, quantitative analysis using isotopic dilution, and the development of deuterated drugs where the position of the deuterium is critical for altering metabolic pathways.

Q2: Which common reactions of this compound are most susceptible to isotopic scrambling?

A2: The potential for isotopic scrambling largely depends on the reaction mechanism.

  • Grignard Reagent Formation: This reaction is considered to have the highest risk of isotopic scrambling due to the involvement of radical intermediates and single-electron transfer (SET) mechanisms. These pathways could potentially allow for the temporary abstraction of the deuterium atom at C1.

  • Nucleophilic Substitution (SN2) Reactions: These reactions are generally considered to have a very low risk of isotopic scrambling at C1. The concerted, backside attack mechanism typically proceeds with inversion of stereochemistry at the reaction center without affecting the C-D bond.

  • Elimination (E2) Reactions: E2 reactions also have a very low risk of scrambling of the deuterium at C1. In fact, the C-H (or C-D) bond at the adjacent carbon (C2) is broken in the rate-determining step, not the C-D bond at C1.

Q3: How can I determine the isotopic purity of my product?

A3: Several analytical techniques can be used to assess the isotopic purity and the position of the deuterium label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the amount of residual protium at the labeled position. 2H (Deuterium) NMR directly observes the deuterium signal, confirming its presence and location. 13C NMR can also be useful, as the resonance of a carbon attached to deuterium is affected (the signal is often split into a triplet and shifted slightly upfield).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the overall deuterium content of the molecule by analyzing the molecular ion peak and its isotopic pattern.[1][2] Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating the product from any starting material or byproducts before analysis.

Troubleshooting Guides

Issue 1: Suspected Isotopic Scrambling During Grignard Reagent Formation

Symptoms:

  • Inconsistent results in subsequent reactions using the Grignard reagent.

  • NMR or MS analysis of a quenched aliquot of the Grignard reagent (e.g., with D2O or H2O) shows a lower than expected deuterium content at the C1 position.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Radical Intermediates: The formation of Grignard reagents can proceed through radical intermediates, which may lead to hydrogen/deuterium abstraction from the solvent or other sources.Use of Activated Magnesium: Employing highly reactive "Rieke magnesium" or activating magnesium turnings in situ can promote a faster, cleaner reaction, potentially minimizing the lifetime of radical intermediates.[3] Low Temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and suppress side reactions.[4][5]
Protium Contamination: Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the Grignard reagent and introduce protium.Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous ether or THF as the solvent.
Slow Initiation: A long induction period before the reaction starts can lead to side reactions.Initiation Techniques: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1][6] Sonication can also be used to clean the magnesium surface and promote initiation.

Experimental Protocol: Preparation of Propyl-1-d1-magnesium Bromide with Minimal Scrambling

  • Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.

  • Magnesium Activation: Place magnesium turnings in the flask and heat gently with a heat gun under a stream of inert gas to drive off any adsorbed moisture. Allow to cool.

  • Reagents: In the dropping funnel, place a solution of this compound in anhydrous diethyl ether or THF.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. The color of the iodine will disappear as the reaction initiates.

  • Grignard Formation: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Logical Workflow for Troubleshooting Grignard Scrambling

grignard_troubleshooting start Suspected Isotopic Scrambling in Grignard Reaction check_purity Analyze Isotopic Purity of Quenched Aliquot (NMR, MS) start->check_purity scrambling_confirmed Scrambling Confirmed? check_purity->scrambling_confirmed implement_solutions Implement Troubleshooting Solutions scrambling_confirmed->implement_solutions Yes no_scrambling No Scrambling Detected scrambling_confirmed->no_scrambling No cause1 Radical Intermediates / Side Reactions implement_solutions->cause1 cause2 Protium Contamination implement_solutions->cause2 cause3 Slow Initiation implement_solutions->cause3 solution1a Use Activated Magnesium (Rieke Mg) cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b re_evaluate Re-evaluate Isotopic Purity solution1a->re_evaluate solution1b->re_evaluate solution2 Ensure Strict Anhydrous Conditions cause2->solution2 solution2->re_evaluate solution3 Use Initiators (I2, DBE) cause3->solution3 solution3->re_evaluate success Problem Solved re_evaluate->success

Troubleshooting workflow for Grignard reaction scrambling.
Issue 2: Loss of Stereospecificity or Unexpected Byproducts in SN2 Reactions

Symptoms:

  • Formation of a mixture of stereoisomers when a stereospecific reaction was expected.

  • Presence of elimination products (alkenes).

  • While isotopic scrambling at C1 is not expected, these symptoms indicate non-ideal SN2 conditions which could potentially compromise the integrity of the experiment.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Competing SN1 Pathway: If the reaction conditions are not optimal, a competing SN1 mechanism, which proceeds through a carbocation intermediate, could lead to a loss of stereospecificity.Use a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF favor the SN2 mechanism. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and can stabilize carbocation intermediates, favoring SN1. Use a Strong Nucleophile: A high concentration of a strong nucleophile promotes the bimolecular SN2 pathway.
Competing E2 Elimination: The nucleophile may act as a base, leading to elimination, especially with sterically hindered substrates or strong, bulky bases.Use a Good Nucleophile that is a Weak Base: For example, I-, Br-, N3-, or RS- are good nucleophiles but relatively weak bases. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.

Experimental Protocol: SN2 Reaction of this compound with Sodium Azide

  • Reagents: Dissolve sodium azide in a polar aprotic solvent such as DMF or DMSO.

  • Reaction Setup: In a round-bottom flask, add the solution of sodium azide.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or warm gently (e.g., to 50 °C) to increase the reaction rate. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure. The product, 1-azidopropane-1-d1, can be further purified by distillation if necessary.

SN2 Reaction Mechanism

SN2_Mechanism reactants Nu⁻  +  D-C(H)(Et)-Br transition_state [Nu···D-C(H)(Et)···Br]⁻ reactants->transition_state Backside Attack products Nu-C(D)(H)(Et)  +  Br⁻ transition_state->products Inversion of Configuration

The concerted SN2 mechanism preserves the C-D bond.
Issue 3: Low Yield or Incorrect Regiochemistry in E2 Elimination Reactions

Symptoms:

  • Formation of the less substituted (Hofmann) alkene instead of the expected more substituted (Zaitsev) alkene.

  • Low overall yield of the elimination product.

  • Presence of substitution products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Base Choice: The choice of base can influence the regioselectivity of the elimination.Zaitsev Product (more substituted): Use a small, strong base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). Hofmann Product (less substituted): Use a bulky, sterically hindered base like potassium tert-butoxide (KOtBu).
Competing SN2 Reaction: Since this compound is a primary alkyl halide, it is susceptible to SN2 reactions, especially with small, non-hindered bases.Use a Strong, Bulky Base: A sterically hindered base like KOtBu will favor elimination over substitution. Increase Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Experimental Protocol: E2 Elimination of this compound to Propene-1-d1

  • Base Preparation: Dissolve a strong, non-nucleophilic base such as potassium tert-butoxide in its conjugate acid, tert-butanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the solution of the base.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux to promote the elimination reaction. Monitor the reaction by GC to follow the disappearance of the starting material.

  • Product Collection: The product, propene-1-d1, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction.

  • Analysis: The isotopic integrity of the product can be confirmed by GC-MS analysis.

E2 Reaction Mechanism

E2_Mechanism reactants B⁻  +  H-CH(CH₃)-CD(H)-Br transition_state [B···H···CH(CH₃)···CD(H)···Br]⁻ reactants->transition_state Anti-periplanar attack products B-H  +  CH₂(CH₃)=CD(H)  +  Br⁻ transition_state->products Concerted elimination

References

Technical Support Center: Isotopic Enrichment Analysis of 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Bromopropane-1-D1. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on accurately determining the isotopic enrichment of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the isotopic enrichment analysis of this compound.

Problem Potential Cause Suggested Solution
Inaccurate Isotopic Enrichment Value by NMR Poor signal-to-noise ratio.Increase the number of scans to improve the signal. Ensure the sample concentration is optimal.
Overlapping signals in the ¹H NMR spectrum.[1]Optimize the solvent system or use a higher field NMR spectrometer for better resolution.
Incorrect integration of proton signals.Carefully define the integration regions for both the deuterated and non-deuterated positions. Baseline correction is critical.
Presence of protonated impurities.Purify the sample using appropriate techniques such as distillation or chromatography.
Inconsistent GC-MS Results Poor separation of 1-Bromopropane from other volatile components.Optimize the GC temperature program and select a suitable column to improve separation.
Isotope effects leading to partial separation of deuterated and non-deuterated species.This is an inherent challenge. Use a consistent integration method for the entire chromatographic peak.
Fragmentation of the molecular ion in the mass spectrometer.Optimize the ionization energy. Softer ionization techniques can be explored if available.
Matrix effects from the sample solvent or impurities.[2]Prepare calibration standards in the same matrix as the sample to compensate for these effects.
Discrepancy Between NMR and MS Results Different aspects of the sample are being measured (NMR: relative proton abundance; MS: mass-to-charge ratio).This is not unexpected. A combined approach using both techniques provides a more complete picture of isotopic enrichment and structural integrity.[1][3]
Sample degradation during one of the analyses.Ensure sample stability under the analytical conditions of both instruments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the isotopic enrichment of this compound?

A1: The primary and most reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).[1][3] A combination of these techniques is recommended for a comprehensive analysis.[3]

Q2: How is ¹H NMR used to determine isotopic enrichment?

A2: By comparing the integral of the signal corresponding to the proton at the C1 position with the integrals of other non-deuterated protons in the molecule, one can calculate the percentage of non-deuterated 1-Bromopropane. The isotopic enrichment is then inferred from this value. Quantitative ¹H NMR (qNMR) is a precise method for this purpose.[4][5][6][7]

Q3: Can ²H NMR be used for this analysis?

A3: Yes, ²H (Deuterium) NMR can be a powerful tool, especially for highly deuterated compounds.[8] It allows for direct detection of the deuterium signal and can provide a clean spectrum without interference from proton signals.[8]

Q4: What is the role of GC-MS in determining isotopic enrichment?

A4: GC-MS separates 1-Bromopropane from other components in the sample before it enters the mass spectrometer. The mass spectrometer then measures the relative abundance of the molecular ions of the deuterated (m/z) and non-deuterated (m/z-1) species. This ratio is used to calculate the isotopic enrichment.[9][10][11][12]

Q5: What are the main sources of error in these measurements?

A5: In NMR, errors can arise from poor signal-to-noise, overlapping peaks, and incorrect signal integration.[1] For GC-MS, potential errors include incomplete separation, ion fragmentation, and matrix effects.[2]

Q6: How should I prepare my sample for analysis?

A6: For NMR, dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with your compound's signals. For GC-MS, dilute the sample in a volatile organic solvent suitable for injection into the GC.

Experimental Protocols

Protocol 1: Determination of Isotopic Enrichment by Quantitative ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signal corresponding to the remaining proton at the C1 position (a triplet of triplets) and a well-resolved signal from a non-deuterated position (e.g., the methyl protons at C3).

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = (1 - (Integral of C1-H / Integral of C3-H₃) * (Number of Protons at C3 / Number of Protons at C1)) * 100

Protocol 2: Determination of Isotopic Enrichment by GC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • GC-MS Instrument Setup:

    • GC:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A non-polar column (e.g., DB-1ms or equivalent).

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode to identify the molecular ions of both deuterated and non-deuterated 1-Bromopropane.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS.

  • Data Analysis:

    • Identify the chromatographic peak for 1-Bromopropane.

    • Extract the mass spectrum for this peak.

    • Determine the abundance of the molecular ion for the deuterated species (e.g., m/z for C₃H₆DBr) and the non-deuterated species (e.g., m/z for C₃H₇Br).

    • Calculate the isotopic enrichment:

      • Isotopic Enrichment (%) = (Abundance of Deuterated Ion / (Abundance of Deuterated Ion + Abundance of Non-Deuterated Ion)) * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start This compound Sample prep_nmr Dissolve in Deuterated Solvent with Internal Standard start->prep_nmr prep_gcms Dilute in Volatile Solvent start->prep_gcms nmr Quantitative ¹H NMR prep_nmr->nmr gcms GC-MS Analysis prep_gcms->gcms process_nmr Integrate Signals & Calculate Enrichment nmr->process_nmr process_gcms Analyze Mass Spectra & Calculate Enrichment gcms->process_gcms end Final Isotopic Enrichment Value process_nmr->end process_gcms->end

Caption: Workflow for determining isotopic enrichment.

logical_relationship cluster_techniques Primary Analytical Techniques cluster_information Information Obtained nmr NMR Spectroscopy (¹H and ²H) nmr_info Positional Information Relative Abundance nmr->nmr_info ms Mass Spectrometry (GC-MS) ms_info Mass-to-Charge Ratio Isotopologue Distribution ms->ms_info comprehensive_analysis Comprehensive Isotopic Enrichment & Structural Integrity nmr_info->comprehensive_analysis ms_info->comprehensive_analysis

Caption: Relationship between analytical techniques.

References

Technical Support Center: Deuterium (²H) NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor resolution in deuterium (²H) NMR spectra. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in deuterium NMR?

A1: Poor resolution, characterized by broad or distorted spectral lines, typically stems from several key areas:

  • Magnetic Field Inhomogeneity: The most frequent cause, often resulting from improper shimming.[1][2][3]

  • Suboptimal Lock Performance: An unstable or poorly optimized deuterium lock signal can cause the magnetic field to drift, broadening peaks.[4][5]

  • Sample Preparation Issues: Problems with the sample itself, such as particulate matter, paramagnetic impurities, incorrect concentration, or poor-quality NMR tubes, can severely degrade resolution.[1][6][7]

  • Inherent Nuclear Properties: As a quadrupolar nucleus, deuterium is sensitive to local electric field gradients, which can be a fundamental source of line broadening, especially in non-isotropic environments.[8][9]

  • Acquisition and Processing Parameters: Incorrectly set experimental parameters (e.g., acquisition time, pulse sequences) or suboptimal data processing can also result in poor spectral quality.[10][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues affecting resolution in ²H NMR experiments.

Guide 1: Issues with Magnetic Field Homogeneity (Shimming)

Q2: My peaks are broad, asymmetric, or show distorted lineshapes. How can I fix this with shimming?

A2: These are classic signs of an inhomogeneous magnetic field, which must be corrected by a process called "shimming."[2][3] Shimming involves adjusting currents in special coils to counteract distortions in the magnetic field (B₀) across the sample volume.[12][13]

Troubleshooting Steps:

  • Monitor the Lock Signal: The deuterium lock signal is the primary indicator of field homogeneity. As you improve the shims, the lock signal's height (lock level) should increase, corresponding to a narrower and taller peak.[4][12]

  • Follow a Systematic Shimming Strategy: The effects of different shim coils can be interactive.[3][13] It is crucial to adjust them in a logical order.

    • Start with lower-order shims (e.g., Z¹, Z²) which correct for large-scale linear and curved gradients and have the most significant impact on lineshape.[11][12]

    • Iteratively adjust Z¹ and Z² to maximize the lock level.[4]

    • Proceed to higher-order shims (e.g., Z³, Z⁴) if necessary. These affect the "spinning sidebands" and the very base of the peaks.[3] Always re-optimize the lower-order shims after adjusting higher-order ones.[12]

  • Utilize Automated Shimming Routines: Most modern spectrometers have automated gradient shimming procedures. These can establish a good baseline homogeneity, which can then be fine-tuned manually.[13][14]

  • Check Sample Position: Ensure your NMR tube is positioned correctly within the spinner and that the sample volume is appropriate. Incorrect positioning is a common cause of shimming difficulties.[1][7]

Experimental Protocol: Manual On-Axis Shimming

This protocol describes a basic, iterative procedure for manual shimming using the lock level as a guide.

  • Setup: Insert a standard, well-prepared sample. After the instrument achieves a lock, navigate to the manual shimming interface.

  • Optimize Z¹: Slowly adjust the Z¹ shim current while observing the lock level. Find the value that results in the maximum lock level.

  • Optimize Z²: Repeat the process for the Z² shim, finding its optimal value.

  • Iterate: Because the shims interact, return to Z¹ and re-optimize it. Then, re-optimize Z². Continue this iterative process (Z¹ → Z² → Z¹ → ...) until no further significant improvement in the lock level is observed.[4]

  • Higher-Order Shims: If resolution is still poor, proceed to adjust Z³ and Z⁴, always re-optimizing the lower-order shims after each adjustment.

Logical Workflow for Troubleshooting Poor Resolution

start Poor Resolution Observed (Broad/Distorted Peaks) check_shims 1. Check Shimming start->check_shims check_lock 2. Check Lock Signal check_shims->check_lock Good perform_shimming Perform manual/gradient shimming. Iterate Z1/Z2 to maximize lock level. check_shims->perform_shimming Poor check_sample 3. Check Sample Quality check_lock->check_sample Stable optimize_lock Optimize Lock Power, Gain, & Phase. Ensure signal is stable and not saturated. check_lock->optimize_lock Unstable/ Weak check_params 4. Check Acq. Parameters check_sample->check_params Good remake_sample Prepare new sample. Filter to remove particulates. Use high-quality tube. check_sample->remake_sample Suspect adjust_params Adjust acquisition time, pulse program, or processing functions. check_params->adjust_params Suboptimal end_bad Issue Persists (Consider Quadrupolar Effects or Hardware Issues) check_params->end_bad Optimal perform_shimming->check_lock optimize_lock->check_sample remake_sample->start end_good Resolution Improved adjust_params->end_good

Caption: A step-by-step workflow for diagnosing the cause of poor resolution in NMR.

Guide 2: Lock System Optimization

Q3: The lock level is unstable, fluctuating, or very low. What should I do?

A3: An unstable lock prevents the spectrometer from compensating for magnetic field drift, leading to broad peaks.[5][15] This is often due to improperly set lock parameters.

Troubleshooting Steps & Parameter Optimization:

ParameterCommon ProblemRecommended Action
Lock Power The lock signal level oscillates slowly.[4] This indicates saturation , where too much power is applied.[2][15]Reduce the lock power until the signal is stable. A good practice is to find the saturation point, then reduce the power to achieve about 50% of that maximum signal level.[15]
Lock Gain The lock signal is noisy or too low to be useful.The gain amplifies the signal.[2] Increase the gain to bring the lock level into a usable range (e.g., 60-80% of the display) after setting the power. Minimize power and maximize gain for the best stability.[5]
Lock Phase The lock level is low even after adjusting power and gain.Adjust the lock phase to maximize the lock level. The phase should be re-optimized after significant shim changes.[5]
Z0 Field No lock signal is visible on the screen.The main magnetic field (Z0) may have drifted outside the lock's search window. Adjust Z0 manually until the signal (often a sine wave) appears, then "zero beat" it to a flat line before turning the lock on.[2]

The Interplay of Shimming and Locking

cluster_system NMR System cluster_sample Sample cluster_output Observed Result B0_Field B₀ Magnetic Field Spectrum NMR Spectrum (Resolution) B0_Field->Spectrum affects Lock_Level Lock Level (Feedback) B0_Field->Lock_Level homogeneity determines Lock_System Lock System Lock_System->B0_Field stabilizes Shim_Coils Shim Coils Shim_Coils->B0_Field homogenizes Deuterated_Solvent Deuterated Solvent Deuterated_Solvent->Lock_System provides ²H signal Lock_Level->Shim_Coils guides adjustment of

Caption: Relationship between the deuterium lock, shimming, and final spectral resolution.

Guide 3: Sample Preparation Artifacts

Q4: I have shimmed carefully and my lock is stable, but resolution is still poor. Could it be my sample?

A4: Absolutely. The quality of your sample is paramount. Even a perfectly tuned spectrometer will produce a poor spectrum from a suboptimal sample.[6]

Common Sample-Related Problems and Solutions:

  • Particulate Matter: Suspended solids distort the magnetic field locally, causing severely broadened lines.[6][7]

    • Solution: Always filter your sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[6][16]

  • Paramagnetic Impurities: Dissolved oxygen or metal ions can cause significant line broadening.

    • Solution: If suspected, degas your sample using a "freeze-pump-thaw" cycle or by bubbling an inert gas (like nitrogen or argon) through the solution.

  • High Concentration/Viscosity: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader signals.[7][17]

    • Solution: Dilute your sample. If signal-to-noise is a concern, increase the number of scans.[7][17]

  • Poor Tube Quality: Scratched, chipped, or low-quality NMR tubes lack the rotational symmetry required for high-resolution experiments.[13][18]

    • Solution: Use high-quality, clean, and unscratched NMR tubes. Ensure tubes and caps are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried before use.[6] Do not dry tubes in a hot oven, as this can be ineffective at removing solvent vapors.[6]

  • Incorrect Sample Volume: Too little or too much sample leads to a suboptimal filling factor and makes shimming more difficult.[7]

    • Solution: Follow the recommended sample volume for your NMR tube (typically 0.6-0.7 mL for a standard 5 mm tube).[16][19]

Guide 4: Understanding Quadrupolar Broadening

Q5: Why are deuterium peaks naturally broader than proton peaks, and can this be managed?

A5: Deuterium has a nuclear spin of I=1, making it a quadrupolar nucleus. This means the nucleus is not perfectly spherical.[9] This non-spherical charge distribution interacts with local electric field gradients in the molecule, providing an efficient relaxation pathway that shortens the signal lifetime and broadens the NMR line.[8][20]

  • In Isotropic Liquids (most solution-state NMR): Rapid and isotropic molecular tumbling averages the quadrupolar interactions to near zero, resulting in relatively sharp lines.[8] However, the effect is not eliminated entirely, so ²H peaks are inherently broader than ¹H peaks.[21]

  • In Anisotropic Environments (Solids, Gels, Ordered Phases): If molecular motion is restricted or anisotropic, the quadrupolar interaction is not averaged out and can lead to very broad signals (kilohertz wide) or distinct splitting patterns.[8][22] This is a fundamental property, and "fixing" it involves changing the physical state of the sample (e.g., dissolving a solid) or using specialized solid-state NMR techniques like the quadrupolar echo pulse sequence.[23][24] Even in biological systems like muscle tissue, partial molecular alignment can lead to residual quadrupolar couplings that broaden signals.[8]

References

Technical Support Center: Managing Moisture in Deuterated NMR Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate moisture contamination in deuterated NMR samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of water contamination in NMR samples?

Water contamination can be introduced at multiple stages of sample preparation. The most common sources include:

  • Hygroscopic Deuterated Solvents: Many deuterated solvents readily absorb moisture from the atmosphere.[1][2]

  • Contaminated Glassware: NMR tubes, pipettes, and vials can have residual moisture on their surfaces, especially if not dried properly.[1][3] Even high-temperature drying may not remove all water chemisorbed to the glass surface.[4]

  • The Sample Itself: The compound being analyzed may retain water from previous purification steps like chromatography or extraction.[5]

  • Atmospheric Exposure: Preparing the sample in an open lab environment exposes the solvent and sample to ambient humidity.[2][6]

  • Impurities from Lab Equipment: Residual acetone in pipette bulbs or moisture from plastic tubing can introduce contaminants.[1][7]

Q2: I see a large water peak in my spectrum. How can I determine its source?

Identifying the source of water contamination is a process of elimination. Running control experiments can be very informative. For instance, you can run an NMR spectrum of just the deuterated solvent from the bottle to check if it is the primary source of contamination. If your compound is a solid, ensure it is thoroughly dried under high vacuum before preparing the NMR sample.

Troubleshooting Guide

Issue: An unexpectedly large water peak is obscuring signals in my ¹H NMR spectrum.

This is a common issue, particularly when working with polar deuterated solvents like Methanol-d4 or DMSO-d6 which are highly hygroscopic.[8][9] The following troubleshooting workflow can help identify the source of the contamination.

Moisture_Troubleshooting start Large Water Peak Observed check_solvent Run NMR on Solvent Alone start->check_solvent solvent_wet Is Solvent Contaminated? check_solvent->solvent_wet dry_solvent Dry the Solvent (e.g., with molecular sieves) solvent_wet->dry_solvent Yes new_solvent Use a New/Sealed Solvent Bottle solvent_wet->new_solvent Yes check_glassware Prepare Sample with Oven-Dried Glassware solvent_wet->check_glassware No dry_solvent->check_glassware new_solvent->check_glassware glassware_wet Is Water Peak Reduced? check_glassware->glassware_wet review_drying Review Glassware Drying Protocol glassware_wet->review_drying Yes check_sample Thoroughly Dry the Analyte (High Vacuum) glassware_wet->check_sample No end_ok Problem Resolved glassware_wet->end_ok Yes review_drying->end_ok sample_wet Is Water Peak Reduced? check_sample->sample_wet review_purification Review Analyte Purification/Drying Steps sample_wet->review_purification Yes check_atmosphere Prepare Sample Under Inert Atmosphere (Glovebox/Bag) sample_wet->check_atmosphere No sample_wet->end_ok Yes review_purification->end_ok atmosphere_wet Is Water Peak Reduced? check_atmosphere->atmosphere_wet implement_inert Implement Inert Atmosphere Techniques atmosphere_wet->implement_inert Yes atmosphere_wet->end_ok Yes end_persist Issue Persists: Consider Advanced Techniques (e.g., Solvent Suppression) atmosphere_wet->end_persist No implement_inert->end_ok

Caption: Troubleshooting workflow for identifying moisture sources.

Data Presentation

The chemical shift of the residual water peak can vary depending on the deuterated solvent used, temperature, and sample concentration.

Deuterated SolventChemical Shift of H₂O/HDO (ppm)HygroscopicityCommon Drying Agents
Acetone-d₆~2.8High3Å Molecular Sieves
Acetonitrile-d₃~2.1High3Å Molecular Sieves, Calcium Hydride
Benzene-d₆~0.4LowSodium/Benzophenone Ketyl
Chloroform-d (CDCl₃)~1.6Low4Å Molecular Sieves, Anhydrous K₂CO₃ (to neutralize acid)
Deuterium Oxide (D₂O)~4.7N/AN/A
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~3.3Very High4Å Molecular Sieves, Calcium Hydride (requires distillation)
Methanol-d₄~4.8Very High3Å Molecular Sieves
Toluene-d₈~0.4LowSodium/Benzophenone Ketyl

Data compiled from multiple sources.[10][11] The chemical shift of water is highly variable and the listed values are approximate.

Experimental Protocols

Protocol 1: Drying NMR Tubes

Properly dried NMR tubes are crucial for minimizing water contamination.

Method 1: Oven Drying (Standard)

  • Cleaning: Thoroughly clean NMR tubes with a suitable solvent (e.g., acetone) and deionized water.

  • Drying: Place the clean NMR tubes in a glassware drying oven at >120°C for at least 4 hours, or ideally overnight.[8]

  • Cooling: Remove the tubes from the oven and allow them to cool to room temperature in a desiccator over a drying agent (e.g., Drierite, P₂O₅) to prevent reabsorption of atmospheric moisture.[3]

  • Storage: Cap the tubes immediately after cooling if not used right away and store them in the desiccator.

Method 2: D₂O Pre-soaking (For Ultra-Sensitive Samples) For extremely sensitive experiments where even trace amounts of protonated water are detrimental, pre-soaking the NMR tube in D₂O can exchange the protons in the water adsorbed to the glass (interstitial water) with deuterium.[9][12]

  • Soaking: After standard cleaning, soak the NMR tubes in D₂O overnight.

  • Rinsing: Remove the D₂O (which can be saved for future pre-soaking) and rinse the tube with a deuterated solvent like Acetone-d₆ or Methanol-d₄ to remove residual D₂O.[3]

  • Final Drying: Dry the tube under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a moderate temperature.

Protocol 2: Drying Deuterated Solvents with Molecular Sieves

Molecular sieves are a safe and effective way to dry many deuterated solvents.[13]

Materials:

  • Deuterated solvent to be dried.

  • Activated molecular sieves (3Å for methanol and acetonitrile, 4Å for most other solvents).[14]

  • A flask that can be sealed (e.g., a Schlenk flask or a vial with a septum cap).

  • Inert atmosphere (optional, but recommended).

Procedure:

  • Activate Sieves: Activate the molecular sieves by heating them in a flask under vacuum at 180-200°C for 8-12 hours to remove any adsorbed water.[14] Allow them to cool under an inert atmosphere.

  • Add Sieves to Solvent: Under an inert atmosphere if possible, add the activated molecular sieves to the bottle or flask containing the deuterated solvent. A general guideline is to use about 5-10% of the solvent's weight in sieves.

  • Equilibration: Seal the container and allow the solvent to stand over the sieves for at least 24 hours to ensure thorough drying.[9]

  • Dispensing: To prepare an NMR sample, carefully withdraw the dry solvent using a dry syringe, leaving the molecular sieves behind. Avoid transferring any dust from the sieves.[8]

Protocol 3: Preparing a Moisture-Sensitive NMR Sample

This workflow outlines the key steps for preparing an NMR sample while minimizing exposure to atmospheric moisture.

Sample_Prep_Workflow cluster_prep Preparation Phase cluster_assembly Assembly Phase (Inert Atmosphere) cluster_analysis Analysis Phase dry_sample 1. Dry Analyte (High Vacuum, ≥4h) weigh_sample 4. Weigh Dried Analyte into Dried NMR Tube dry_sample->weigh_sample dry_tube 2. Oven-Dry NMR Tube (>120°C, Overnight) dry_tube->weigh_sample dry_solvent 3. Use Anhydrous Deuterated Solvent add_solvent 5. Add Anhydrous Solvent via Syringe dry_solvent->add_solvent weigh_sample->add_solvent cap_tube 6. Cap NMR Tube Securely add_solvent->cap_tube mix_sample 7. Mix by Vortexing (Avoid Shaking) cap_tube->mix_sample acquire_nmr 8. Acquire NMR Spectrum mix_sample->acquire_nmr

Caption: Workflow for preparing a moisture-sensitive NMR sample.

References

Improving the yield and purity of 1-Bromopropane-1-D1 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1-Bromopropane-1-D1 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

A1: The most common and direct precursor is 1-Propanol-1-D1. This deuterated alcohol is commercially available, simplifying the synthetic route by eliminating the need for a separate deuteration step of propanol.

Q2: Which bromination methods are recommended for converting 1-Propanol-1-D1 to this compound while preserving the deuterium label?

A2: Methods that proceed via an SN2 mechanism are highly recommended to prevent carbocation formation and potential deuterium scrambling. These include the use of Phosphorus Tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide). While reaction with hydrobromic acid (HBr) on a primary alcohol also proceeds through an SN2 pathway, the strongly acidic conditions could pose a minor risk of H/D exchange, though this is generally low for sp³ carbons.

Q3: What are the main impurities I might encounter in my final product?

A3: Common impurities include unreacted 1-Propanol-1-D1, the isomeric 2-bromopropane, propene (from elimination side reactions), and dipropyl ether (from the condensation of two alcohol molecules, particularly under acidic conditions).

Q4: How can I purify the crude this compound?

A4: A standard purification protocol involves an aqueous workup followed by distillation. The crude product is typically washed with water to remove water-soluble impurities like HBr or salts, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally a wash with brine to aid in phase separation.[1] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and purified by fractional distillation.[1][2]

Q5: How can I confirm the isotopic purity of my this compound?

A5: The isotopic purity can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ²H NMR) and Mass Spectrometry (MS). In 'H NMR, the integration of the signal at the C-1 position will be significantly reduced compared to the non-deuterated standard. Mass spectrometry will show a molecular ion peak at m/z corresponding to the deuterated compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup or distillation due to its volatility. - Significant side reactions (e.g., elimination to propene).- Increase reaction time or temperature (monitor for side reactions). - Ensure efficient cooling of the receiving flask during distillation.[1] - Use milder reaction conditions to minimize elimination. For HBr methods, avoid excessive heating.
Low Purity (presence of 2-bromopropane) - Isomerization of the starting material or product. This is less likely with primary alcohols but can occur under harsh acidic conditions.- Use a method that avoids carbocation intermediates, such as the PBr₃ or Appel reaction.
Low Purity (presence of dipropyl ether) - Ether formation is a common side reaction when using strong acids like H₂SO₄ with alcohols.- Avoid using concentrated sulfuric acid. If using the NaBr/H₂SO₄ method, add the sulfuric acid slowly and keep the temperature low.[1] Alternatively, use a method that does not require a strong non-nucleophilic acid.
Low Isotopic Purity (Loss of Deuterium) - H/D exchange at the C-1 position. This is a risk under strongly acidic conditions that might promote carbocation formation or reversible reactions.- Prioritize SN2-based methods like PBr₃ or the Appel reaction, which do not involve carbocation intermediates. - If using HBr, use conditions that favor a clean SN2 reaction and avoid prolonged heating at high temperatures.
Product is cloudy after distillation - Incomplete drying of the organic layer before distillation.- Ensure the organic layer is thoroughly dried with a suitable drying agent before distillation. Consider a second drying step or a longer drying time.

Quantitative Data on Synthesis Methods

The following data is for the synthesis of non-deuterated 1-bromopropane and should be considered as an estimate for the deuterated analogue. Yields and purity are highly dependent on specific reaction conditions and scale.

MethodReagentsTypical Yield (%)Typical Purity (%)Key Considerations
Hydrobromic Acid 1-Propanol, HBr70-85%>97%A straightforward method. Can be performed with aqueous HBr or by generating HBr in situ from NaBr and H₂SO₄.[1]
Phosphorus Tribromide 1-Propanol, PBr₃80-90%>98%Generally provides high yields and purity with minimal rearrangement byproducts. The reaction is typically performed in an inert solvent.
Appel Reaction 1-Propanol, PPh₃, CBr₄85-95%>99%A very mild and effective method that proceeds with inversion of configuration.[3][4] The main challenge is the removal of the triphenylphosphine oxide byproduct.[3]

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method is recommended for preserving the integrity of the deuterium label due to its mild conditions and SN2 mechanism.

Materials:

  • 1-Propanol-1-D1

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 1-Propanol-1-D1 dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add PBr₃ (approximately 1/3 molar equivalent) dropwise to the alcohol solution with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it over ice.

  • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

  • Purify the resulting crude this compound by fractional distillation, collecting the fraction boiling at approximately 71 °C.

Method 2: The Appel Reaction

This method also proceeds via an SN2 mechanism and is excellent for maintaining stereochemical and isotopic integrity.

Materials:

  • 1-Propanol-1-D1

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve 1-Propanol-1-D1 and triphenylphosphine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of carbon tetrabromide in anhydrous DCM to the flask with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct, or by distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination (SN2) cluster_workup Workup & Purification cluster_product Final Product start 1-Propanol-1-D1 reaction Reaction with: - PBr3 or - PPh3/CBr4 (Appel) start->reaction workup Aqueous Wash (H2O, NaHCO3, Brine) reaction->workup drying Drying (e.g., MgSO4) workup->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield isomer_impurity Isomer Impurity? start->isomer_impurity Low Purity loss_workup Product Loss? incomplete_rxn->loss_workup No optimize_time Increase reaction time/temp incomplete_rxn->optimize_time Yes check_distillation Check cooling during distillation loss_workup->check_distillation Yes ether_impurity Ether Impurity? isomer_impurity->ether_impurity No use_sn2 Use SN2 method (PBr3, Appel) isomer_impurity->use_sn2 Yes deuterium_loss Isotopic Impurity? ether_impurity->deuterium_loss No avoid_acid Avoid strong acid or use milder conditions ether_impurity->avoid_acid Yes deuterium_loss->use_sn2 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

PBr3_Mechanism R-CHD-OH R-CHD-OH PBr3 PBr₃ R-CHD-OH->PBr3 Nucleophilic attack Intermediate1 R-CHD-O-PBr₂ + HBr PBr3->Intermediate1 Br- Br⁻ Intermediate2 [R-CHD-O⁺H-PBr₂] Br-->Intermediate2 Backside attack Product Br-CHD-R Intermediate2->Product Byproduct HOPBr₂ Intermediate2->Byproduct

Caption: Mechanism of the PBr₃ reaction, preserving the deuterium label.

References

Technical Support Center: Reactions with Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with deuterated alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in reactions involving deuterated alkyl halides?

A1: The most common side products arise from competing reaction pathways and isotopic exchange. These include:

  • Elimination vs. Substitution Products: Reactions of alkyl halides can proceed via substitution (S(_N)1, S(_N)2) or elimination (E1, E2) pathways.[1][2] If your desired reaction is substitution, elimination products are considered side products, and vice versa.

  • Isotopic Scrambling (H/D Exchange): The deuterium atoms on your alkyl halide can exchange with protons from the solvent, reagents, or even glassware.[3][4] This leads to a mixture of deuterated and non-deuterated products, reducing the isotopic purity of your target molecule.

  • Rearrangement Products: In reactions that proceed through a carbocation intermediate (S(_N)1 and E1), the carbocation can rearrange to a more stable form before the final product is formed.[5][6][7][8] This results in skeletal isomers of the expected product.

  • Products from Reaction with Protic Impurities: Reagents like Grignard reagents are highly basic and will react with any available protic source, such as water or alcohols, to form the corresponding alkane.[9][10][11][12][13]

Q2: How does deuteration affect the competition between substitution and elimination reactions?

A2: Deuteration, particularly at the β-carbon (the carbon adjacent to the carbon bearing the halide), can influence the rate of E2 elimination reactions. This is known as the deuterium kinetic isotope effect (KIE).[14][15][16] The C-D bond is stronger than the C-H bond, so it is broken more slowly in the rate-determining step of the E2 reaction.[15][16] This can lead to a decrease in the amount of the E2 elimination product compared to the S(_N)2 substitution product.

Troubleshooting Guides

Issue 1: Low Isotopic Purity/Isotopic Scrambling

Symptoms:

  • Mass spectrometry analysis shows a distribution of masses instead of a single peak for the deuterated product.

  • NMR spectroscopy shows signals corresponding to protons at positions that should be deuterated.

Possible Causes and Solutions:

CauseSolution
Protic solvents or reagents Use deuterated solvents and ensure all reagents are anhydrous. Dry glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
H/D exchange with water in catalysts Use freshly opened or dried catalysts. Some catalysts, like palladium on carbon, can be dried in a vacuum oven before use.
Acidic or basic conditions Neutralize the reaction mixture as soon as the reaction is complete to prevent acid- or base-catalyzed H/D exchange during workup.
Back-exchange during purification Use deuterated solvents for chromatography and other purification steps if possible. Minimize the time the product is in contact with protic solvents.[17]
Issue 2: Unexpected Isomers (Rearrangement Products)

Symptoms:

  • NMR and mass spectrometry data are inconsistent with the expected product but suggest an isomeric structure.

  • Observed in reactions that can proceed through a carbocation intermediate (S(_N)1, E1).

Possible Causes and Solutions:

CauseSolution
Formation of an unstable carbocation If possible, choose a substrate that will form a more stable carbocation directly.
Reaction conditions favoring S(_N)1/E1 Use conditions that favor S(_N)2/E2 reactions, such as a high concentration of a strong, non-bulky nucleophile/base and a polar aprotic solvent.[2]
Issue 3: Low Yield of Desired Product, Formation of Alkanes

Symptoms:

  • The major product is the alkane corresponding to the alkyl halide, with the deuterium incorporated.

  • Common in reactions using organometallic reagents like Grignard reagents.

Possible Causes and Solutions:

CauseSolution
Reaction with protic impurities (e.g., water) Use anhydrous solvents (e.g., freshly distilled diethyl ether or THF over sodium/benzophenone).[11] Dry all glassware and reagents meticulously. Run the reaction under an inert atmosphere.
Reaction with acidic functional groups on the substrate Protect acidic functional groups (e.g., -OH, -NH2, -COOH) on the substrate before introducing the organometallic reagent.

Data Presentation

Table 1: Kinetic Isotope Effects (kH/kD) for the Reaction of Deuterated Alkyl Halides with Pyridine in Nitrobenzene

This table summarizes the effect of deuterium substitution at the α- and β-positions on the rate of reaction. A kH/kD value greater than 1 indicates a normal kinetic isotope effect, meaning the non-deuterated compound reacts faster.

Alkyl HalideDeuteration PositionkH/kD
Ethyl bromideα0.98
Ethyl bromideβ1.00
Isopropyl bromideα0.95
Isopropyl bromideβ1.02

Data adapted from a study on secondary deuterium isotope effects. The results show that β-deuteration can slightly decrease the rate of elimination, potentially favoring substitution.

Experimental Protocols

Protocol 1: Minimizing H/D Scrambling in a Palladium-Catalyzed Reaction

This protocol provides a general method for reducing isotopic scrambling in a reaction using a palladium catalyst.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all other reagents are anhydrous.

  • Catalyst Pre-treatment: If using a supported catalyst like Pd/C, dry it in a vacuum oven at a temperature compatible with the catalyst (e.g., 60-80°C) for several hours before use.

  • Reaction Setup: Add the dried catalyst to the reaction flask under an inert atmosphere. Add the solvent and other reagents via syringe.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a non-protic quench if possible. If an aqueous workup is necessary, use D₂O-based solutions where feasible and minimize the contact time.

  • Purification: If chromatography is required, consider using deuterated solvents or minimizing the time on the column.

Protocol 2: Grignard Reaction with a Deuterated Alkyl Halide

This protocol outlines the steps for forming a Grignard reagent from a deuterated alkyl halide and reacting it with an electrophile, minimizing side reactions.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and assemble hot under an inert atmosphere (nitrogen or argon).

    • Use anhydrous diethyl ether or THF, freshly distilled from sodium/benzophenone.

    • Ensure the magnesium turnings are dry and activated (e.g., by stirring under vacuum).

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the reaction flask.

    • Add a small portion of a solution of the deuterated alkyl halide in the anhydrous ether via a dropping funnel.

    • Initiate the reaction (a small crystal of iodine or gentle heating may be necessary).

    • Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the electrophile in the anhydrous ether dropwise.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (or D₄Cl in D₂O to preserve deuterium at exchangeable positions).

    • Extract the product with ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Reaction Pathways of Alkyl Halides

ReactionPathways RX Deuterated Alkyl Halide (R-X) SN2 SN2 Product RX->SN2 Strong Nucleophile (SN2) E2 E2 Product (Side Product) RX->E2 Strong, Bulky Base (E2) Carbocation Carbocation Intermediate RX->Carbocation Weak Nucleophile/Base (SN1/E1) SN1 SN1 Product Carbocation->SN1 Nucleophilic Attack E1 E1 Product (Side Product) Carbocation->E1 Elimination Rearranged Rearranged Product Carbocation->Rearranged Hydride/Alkyl Shift

Caption: Competing substitution and elimination pathways for deuterated alkyl halides.

Troubleshooting Logic for Isotopic Scrambling

IsotopicScrambling Start Low Isotopic Purity Detected CheckSolvents Are solvents and reagents anhydrous? Start->CheckSolvents CheckCatalyst Is the catalyst a source of protons? CheckSolvents->CheckCatalyst Yes DryReagents Use anhydrous/deuterated solvents and reagents. CheckSolvents->DryReagents No CheckWorkup Is there H/D exchange during workup/purification? CheckCatalyst->CheckWorkup Yes DryCatalyst Pre-dry catalyst or use an alternative. CheckCatalyst->DryCatalyst No ModifyWorkup Use deuterated workup solutions and minimize contact time. CheckWorkup->ModifyWorkup Yes

Caption: Decision tree for troubleshooting low isotopic purity in deuterated products.

References

Validation & Comparative

A Comparative Analysis of Experimental and Computational Kinetic Isotope Effects for the Sₙ2 Reaction of 1-Bromopropane-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the kinetic isotope effect (KIE) of 1-bromopropane-1-d1 reveals a nuanced relationship between experimental observations and computational models. This guide provides a comparative analysis of the secondary alpha-deuterium KIE for the Sₙ2 reaction of this isotopically labeled substrate, offering valuable insights for researchers, scientists, and drug development professionals in understanding and predicting reaction mechanisms.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the alpha-position to the leaving group in 1-bromopropane (CH₃CH₂CHD-Br) results in a measurable change in the reaction rate for its bimolecular nucleophilic substitution (Sₙ2) reaction. This phenomenon, known as the secondary alpha-deuterium kinetic isotope effect (kH/kD), serves as a sensitive probe of the transition state structure.

Quantitative Data Summary

A comparison of experimentally determined and computationally calculated KIE values for the Sₙ2 reaction of this compound provides a direct assessment of the accuracy of theoretical models. The following table summarizes the available data:

NucleophileSolventTemperature (°C)Experimental kH/kDComputational ModelCalculated kH/kD
Bromide (Br⁻)Acetone251.034 ± 0.003[1]Not Specified1.04[1]

Note: The computational model details for the calculated kH/kD value were not fully specified in the available literature.

Experimental Protocol

The experimental determination of the kinetic isotope effect for the Sₙ2 reaction of this compound typically involves the following steps:

1. Synthesis of Isotopically Labeled Substrate: this compound is synthesized with a high degree of isotopic purity.

2. Kinetic Measurements: The rates of the Sₙ2 reaction for both the deuterated (this compound) and non-deuterated (1-bromopropane) substrates are measured under identical reaction conditions (nucleophile, solvent, temperature). This is often achieved by:

  • Competitive Method: A mixture of the deuterated and non-deuterated substrates is allowed to react with a limiting amount of the nucleophile. The relative amounts of the remaining reactants or the products are then analyzed to determine the ratio of rate constants.
  • Independent Rate Measurements: The reaction rates are measured in separate experiments for the deuterated and non-deuterated substrates. This requires precise control of reaction conditions to ensure comparability.

3. Analytical Techniques: The progress of the reaction and the isotopic composition of reactants and/or products are monitored using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify the reactants and products and to determine their isotopic composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactants and the appearance of products.

4. Data Analysis: The rate constants (kH and kD) are calculated from the experimental data, and the kinetic isotope effect is determined as the ratio kH/kD.

Computational Methodology

Computational modeling of the kinetic isotope effect for the Sₙ2 reaction of this compound typically employs the following workflow:

1. Quantum Chemical Calculations: The geometries of the reactants and the transition state for the Sₙ2 reaction are optimized using a suitable level of theory and basis set. Density Functional Theory (DFT) methods, such as B3LYP, with a basis set like 6-31+G* are commonly employed for such calculations.

2. Vibrational Frequency Analysis: Vibrational frequencies are calculated for the optimized structures of the reactants and the transition state. These frequencies are crucial for determining the zero-point vibrational energies (ZPVEs).

3. KIE Calculation: The kinetic isotope effect is calculated from the vibrational frequencies of the light (H) and heavy (D) isotopologues using statistical mechanics principles, most commonly through the Bigeleisen-Mayer equation. The primary contribution to the secondary alpha-deuterium KIE arises from the changes in the vibrational frequencies of the C-H(D) bond between the reactant and the transition state.

Visualizing the Workflows

To better illustrate the processes involved, the following diagrams outline the experimental and computational workflows for determining the KIE of this compound.

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction Kinetic Experiments cluster_analysis Analysis cluster_calc Calculation Synth_H Synthesis of 1-Bromopropane Reaction_H SN2 Reaction of 1-Bromopropane Synth_H->Reaction_H Synth_D Synthesis of This compound Reaction_D SN2 Reaction of This compound Synth_D->Reaction_D Analysis GC-MS or NMR Analysis Reaction_H->Analysis Reaction_D->Analysis Rate_Const Determine Rate Constants (kH and kD) Analysis->Rate_Const KIE_Calc Calculate KIE (kH/kD) Rate_Const->KIE_Calc Computational_Workflow cluster_model Molecular Modeling cluster_freq Frequency Analysis cluster_calc KIE Calculation Reactant_Geom Optimize Reactant Geometries (H & D) Reactant_Freq Calculate Vibrational Frequencies of Reactants Reactant_Geom->Reactant_Freq TS_Geom Optimize Transition State Geometries (H & D) TS_Freq Calculate Vibrational Frequencies of TS TS_Geom->TS_Freq ZPE Determine Zero-Point Vibrational Energies Reactant_Freq->ZPE TS_Freq->ZPE KIE_Calc Calculate KIE using Statistical Mechanics ZPE->KIE_Calc

References

A Comparative Guide to 1-Bromopropane-1-D1 and 1-Bromopropane-2-D1 in Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the kinetic behavior of two deuterated isomers of 1-bromopropane, providing insights into reaction mechanisms and the utility of isotopic labeling.

In the realm of mechanistic organic chemistry and drug development, understanding the intricate details of reaction pathways is paramount. The use of isotopically labeled compounds, such as 1-bromopropane-1-D1 and 1-Bromopropane-2-D1, offers a powerful tool for elucidating these mechanisms through the study of kinetic isotope effects (KIEs). This guide provides a comprehensive comparison of these two deuterated isomers in common organic reactions, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their kinetic studies.

Distinguishing Reaction Mechanisms: The Power of Isotopic Placement

The position of the deuterium atom in the 1-bromopropane molecule—either at the alpha-carbon (C1) or the beta-carbon (C2)—profoundly influences the rate of reactions where a bond to that carbon is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect, serves as a sensitive probe for the transition state of a reaction.

  • 1-Bromopropane-2-D1 (β-deuteration): This isomer is instrumental in studying reactions where a hydrogen (or deuterium) is abstracted from the beta-carbon, most notably in E2 (bimolecular elimination) reactions. The cleavage of the C-H (or C-D) bond is a key feature of the E2 transition state.

  • This compound (α-deuteration): This isomer is used to investigate reactions where the stereochemistry and bonding at the alpha-carbon are altered in the transition state, such as in SN2 (bimolecular nucleophilic substitution) reactions. In this case, the C-D bond is not broken, and any observed KIE is a secondary effect.

Quantitative Comparison of Kinetic Isotope Effects

The magnitude of the kinetic isotope effect (kH/kD), the ratio of the rate constant for the non-deuterated compound to that of the deuterated analog, provides quantitative insight into the reaction mechanism.

IsomerReaction TypeObserved KIE (kH/kD)Interpretation
1-Bromopropane-2-D1 E2 Elimination~6.7[1][2]Primary Kinetic Isotope Effect: The C-D bond at the β-position is broken in the rate-determining step. The significantly slower rate for the deuterated compound is due to the greater strength of the C-D bond compared to the C-H bond.
This compound SN2 Substitution~1.0 - 1.15 (per D)Secondary Kinetic Isotope Effect (Normal): The C-D bond at the α-position is not broken. The observed small rate change is due to changes in the vibrational frequencies of the C-D bond in the transition state as the carbon rehybridizes.
This compound E2 Elimination~1.0 - 1.1 (per D)Secondary Kinetic Isotope Effect (Normal): The C-D bond at the α-position is not broken during the elimination. The small KIE reflects subtle changes in the transition state environment of the α-carbon.

Experimental Protocols

The following are generalized experimental protocols for determining the kinetic isotope effects in the E2 and SN2 reactions of deuterated 1-bromopropanes.

E2 Elimination Kinetics

Objective: To measure the rate of elimination of HBr (or DBr) from 1-bromopropane and its deuterated isomers upon treatment with a strong base.

Materials:

  • 1-Bromopropane

  • 1-Bromopropane-2-D1

  • Sodium ethoxide in ethanol (strong, non-nucleophilic base)

  • Ethanol (solvent)

  • Quenching solution (e.g., dilute nitric acid)

  • Silver nitrate solution (for titration)

  • Constant temperature bath

Procedure:

  • Prepare solutions of known concentrations of the 1-bromopropane isomer and sodium ethoxide in ethanol in separate flasks.

  • Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.

  • Initiate the reaction by rapidly mixing the two solutions. Start a timer simultaneously.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a quenching solution.

  • Determine the concentration of the bromide ion produced at each time point by potentiometric titration with a standardized silver nitrate solution.

  • Plot the concentration of bromide ion versus time. The initial rate of the reaction can be determined from the slope of this curve.

  • The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction.

  • The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated 1-bromopropane to that of the deuterated isomer.

SN2 Substitution Kinetics

Objective: To measure the rate of nucleophilic substitution of bromide in 1-bromopropane and its deuterated isomers by a nucleophile.

Materials:

  • 1-Bromopropane

  • This compound

  • Sodium iodide in acetone (nucleophile and solvent)

  • Acetone (solvent)

  • Quenching solution (e.g., cold diethyl ether)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Prepare solutions of known concentrations of the 1-bromopropane isomer and sodium iodide in acetone.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the solutions and start a timer.

  • At various time points, withdraw aliquots and quench the reaction (e.g., by diluting with a cold solvent).

  • Analyze the quenched aliquots using GC or HPLC to determine the concentrations of the reactant (1-bromopropane isomer) and the product (1-iodopropane).

  • Plot the concentration of the reactant versus time.

  • Calculate the second-order rate constant (k) from the slope of the plot of ln([reactant]/[initial reactant]) versus time (for pseudo-first-order conditions) or using the second-order integrated rate law.

  • The kinetic isotope effect is determined by comparing the rate constants of the non-deuterated and deuterated substrates.

Visualizing Reaction Pathways and Experimental Workflows

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products 1-Bromopropane-2-D1 1-Bromopropane-2-D1 TS [EtO···D···CH2···CHBr···H2]‡ 1-Bromopropane-2-D1->TS β-Deuteron abstraction Base Base (EtO-) Base->TS Propene Propene-1-d1 TS->Propene C=C bond formation Ethanol Ethanol-d1 TS->Ethanol Bromide Br- TS->Bromide Leaving group departure

Caption: E2 elimination mechanism for 1-Bromopropane-2-D1.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products This compound This compound TS [I···CHD(CH2CH3)···Br]‡ This compound->TS Nucleophile Nucleophile (I-) Nucleophile->TS Backside attack 1-Iodopropane-1-d1 1-Iodopropane-1-d1 TS->1-Iodopropane-1-d1 Inversion of stereochemistry Bromide Br- TS->Bromide

Caption: SN2 substitution mechanism for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Sol Prepare Reactant Solutions Temp_Equil Equilibrate to Reaction Temperature Reactant_Sol->Temp_Equil Mix Mix Solutions & Start Timer Temp_Equil->Mix Aliquots Withdraw Aliquots at Intervals Mix->Aliquots Quench Quench Reaction Aliquots->Quench Analyze Analyze Product/Reactant Concentration (Titration/GC/HPLC) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate KIE Determine KIE (kH/kD) Calculate->KIE

Caption: General experimental workflow for kinetic studies.

Conclusion

The strategic placement of deuterium in 1-bromopropane provides a powerful and elegant method for dissecting the mechanisms of elimination and substitution reactions. The significant primary kinetic isotope effect observed for 1-bromopropane-2-D1 in E2 reactions provides strong evidence for the breaking of the C-H bond at the beta-position in the rate-determining step.[1][2] Conversely, the small, secondary kinetic isotope effect seen with this compound in SN2 reactions is consistent with a transition state where the alpha C-H bond remains intact but its vibrational environment is altered. These comparative studies underscore the value of isotopic labeling in providing nuanced, quantitative data for the elucidation of reaction mechanisms, a cornerstone of modern chemical and pharmaceutical research.

References

Distinguishing Reaction Pathways: A Comparative Guide to Validating Proposed Mechanisms with Deuterium Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of a chemical reaction is paramount for optimization, control, and innovation. Deuterium labeling, in conjunction with kinetic studies, offers a powerful and definitive tool to distinguish between proposed reaction pathways. This guide provides a comparative analysis of how this technique is applied, using the classic example of distinguishing between the E1 and E2 elimination reaction mechanisms.

Deuterium (²H), a stable isotope of hydrogen, can be strategically incorporated into a reactant molecule. The substitution of a hydrogen atom with a deuterium atom does not significantly alter the electronic properties of the molecule, but it does increase its mass. This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This phenomenon gives rise to the kinetic isotope effect (KIE) , a measurable change in the rate of a reaction upon isotopic substitution. The magnitude of the KIE (expressed as the ratio of the rate constant for the non-deuterated substrate, kH, to the deuterated substrate, kD) provides profound insight into the rate-determining step of a reaction.

Case Study: E1 vs. E2 Elimination of 2-Phenylethyl Tosylate

A prime example of using deuterium labeling to differentiate between reaction mechanisms is the base-induced elimination of 2-phenylethyl tosylate to form styrene. Two plausible mechanisms are often proposed: the unimolecular E1 mechanism and the bimolecular E2 mechanism.

  • E1 Mechanism (Elimination, Unimolecular): A two-step process where the leaving group departs first to form a carbocation intermediate. A weak base then removes a proton from a carbon adjacent to the carbocation in a subsequent, fast step.

  • E2 Mechanism (Elimination, Bimolecular): A concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.

By labeling the 2-phenylethyl tosylate with deuterium at the β-carbon (the carbon from which a proton is removed), we can measure the KIE and determine which mechanism is operative under specific reaction conditions.

Comparative Kinetic Isotope Effect Data

The observed KIE for the elimination of 2-phenylethyl tosylate provides clear evidence for the operating mechanism.

Reaction ConditionProposed MechanismSubstrateRate Constant (s⁻¹)kH/kDInterpretation
70% aqueous ethanol, 75°CE12-Phenylethyl-2,2-d₂ tosylatekD~1.1No significant primary KIE. C-D bond is not broken in the rate-determining step.
2-Phenylethyl tosylatekH
0.1 M Sodium Ethoxide in Ethanol, 30°CE22-Phenylethyl-2,2-d₂ tosylatekD~7.1Significant primary KIE. C-D bond is broken in the rate-determining step.
2-Phenylethyl tosylatekH

In the E1 reaction , the rate-determining step is the formation of the carbocation, which does not involve the breaking of a C-H or C-D bond at the β-carbon. Therefore, a negligible primary KIE is expected and observed. The small observed effect is a secondary KIE, which arises from hyperconjugation effects stabilizing the developing positive charge.

In the E2 reaction , the C-H (or C-D) bond is broken in the concerted, rate-determining step. The significant primary KIE of approximately 7.1 is a strong indication that the β-proton is abstracted in the slowest step of the reaction, which is characteristic of the E2 mechanism.

Experimental Protocols

The following protocols outline the key steps in a deuterium labeling study to validate a reaction mechanism.

Synthesis of Deuterated Substrate: 2-Phenylethyl-2,2-d₂ Tosylate
  • Reduction of a Suitable Precursor: 2-Phenylethanal is reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to yield 2-phenylethan-2,2-d₂-ol.

    • Procedure: To a solution of 2-phenylethanal in ethanol at 0°C, add a solution of sodium borodeuteride in ethanol dropwise. Stir the reaction mixture for 1 hour at room temperature. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated alcohol.

  • Tosylation of the Deuterated Alcohol: The deuterated alcohol is then converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

    • Procedure: Dissolve the 2-phenylethan-2,2-d₂-ol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir the mixture overnight at room temperature. Pour the reaction mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Kinetic Measurements
  • Reaction Setup: Prepare separate reaction vessels for the deuterated and non-deuterated 2-phenylethyl tosylate under the desired reaction conditions (e.g., for E1: 70% aqueous ethanol at 75°C; for E2: 0.1 M sodium ethoxide in ethanol at 30°C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by various techniques, such as:

    • UV-Vis Spectroscopy: Styrene, the product, has a strong UV absorbance at a characteristic wavelength, allowing for its concentration to be monitored over time.

    • ¹H NMR Spectroscopy: The disappearance of the reactant signals and the appearance of the product signals can be integrated and plotted against time.

  • Data Analysis: The rate constants (kH and kD) are determined by plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction) or by using appropriate integrated rate laws. The KIE is then calculated as the ratio kH/kD.

Product Analysis
  • ¹H and ²H NMR Spectroscopy: Analysis of the product mixture by ¹H NMR will show the disappearance of the β-proton signal in the deuterated product. ²H NMR can be used to confirm the presence and location of the deuterium atom in the product.[1][2]

  • Mass Spectrometry: The mass spectrum of the deuterated product will show a molecular ion peak at a higher m/z value compared to the non-deuterated product, confirming the incorporation of deuterium.

Visualizing the Experimental Workflow and Mechanisms

The following diagrams illustrate the logical flow of the deuterium labeling experiment and the proposed E1 and E2 mechanisms.

G cluster_workflow Experimental Workflow for Mechanism Validation A Synthesize Deuterated Substrate (e.g., 2-Phenylethyl-2,2-d₂ Tosylate) B Perform Elimination Reaction (Parallel experiments with deuterated and non-deuterated substrates) A->B C Monitor Reaction Progress (e.g., UV-Vis or NMR) B->C F Analyze Products (NMR, Mass Spectrometry) B->F D Determine Rate Constants (kH and kD) C->D E Calculate Kinetic Isotope Effect (KIE = kH / kD) D->E G Compare KIE with Predicted Values for Each Proposed Mechanism E->G F->G H Validate the Correct Reaction Mechanism G->H

A flowchart illustrating the key steps in a deuterium labeling experiment for reaction mechanism validation.

G cluster_e1 Proposed E1 Mechanism R_OTs 2-Phenylethyl-2,2-d₂ Tosylate Carbocation Carbocation Intermediate R_OTs->Carbocation Slow (Rate-Determining) Styrene Styrene-d₁ Carbocation->Styrene Fast (Proton Removal)

The two-step E1 elimination mechanism, where the rate is determined by the formation of the carbocation.

G cluster_e2 Proposed E2 Mechanism Reactants 2-Phenylethyl-2,2-d₂ Tosylate + Base TransitionState Concerted Transition State Reactants->TransitionState Slow (Rate-Determining) Products Styrene-d₁ + Conjugate Acid + Tosylate TransitionState->Products Fast

The concerted E2 elimination mechanism, where proton abstraction and leaving group departure occur simultaneously.

Conclusion

Deuterium labeling provides an unambiguous and quantitative method for validating proposed reaction mechanisms. By measuring the kinetic isotope effect, researchers can gain definitive evidence for the involvement of specific bond-breaking events in the rate-determining step of a reaction. The clear distinction in the KIE for the E1 and E2 elimination of 2-phenylethyl tosylate serves as a classic and compelling example of the power of this technique. For professionals in drug development and chemical research, a thorough understanding and application of deuterium labeling studies are essential for building robust and accurate mechanistic models.

References

A Comparative Analysis of Primary vs. Secondary Kinetic Isotope Effects for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms and is increasingly leveraged in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive comparison of primary and secondary kinetic isotope effects, supported by experimental data and detailed methodologies, to aid researchers in applying this principle to their work.

Distinguishing Primary and Secondary Kinetic Isotope Effects

The core distinction between primary and secondary KIEs lies in the location of isotopic substitution relative to the bond-breaking or bond-forming events in the rate-determining step of a reaction.

Primary Kinetic Isotope Effect (PKIE) : A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction.[1][2] This direct involvement leads to a significant change in the reaction rate. The magnitude of the primary KIE is typically large, with kH/kD values for the cleavage of a C-H versus a C-D bond often ranging from 6 to 8 at room temperature.[2] This substantial effect arises from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-H bond has a higher zero-point energy and is thus more easily broken.[2]

Secondary Kinetic Isotope Effect (SKIE) : A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step.[1][2] Consequently, the magnitude of the secondary KIE is much smaller than that of a primary KIE, with typical kH/kD values around 1.1 to 1.4 for deuterium substitution.[2] These smaller effects are generally attributed to changes in hybridization or steric environment at the isotopically labeled position during the reaction.[3]

Quantitative Comparison of Primary and Secondary KIEs

The following table summarizes the key quantitative differences between primary and secondary kinetic isotope effects, with illustrative examples.

FeaturePrimary Kinetic Isotope Effect (PKIE)Secondary Kinetic Isotope Effect (SKIE)
Isotopic Substitution Location At the bond being broken/formed in the rate-determining step.[1][2]Remote from the site of bond breaking/formation.[1][2]
Typical Magnitude (kH/kD) 6 - 8 (can be higher in cases of tunneling)[2]1.1 - 1.4[2]
Mechanism of Effect Difference in zero-point energy of the bond being cleaved.[2]Changes in hybridization, hyperconjugation, or steric effects.[3]
Example Reaction Bromination of AcetoneSolvolysis of tert-Butyl Chloride (SN1)
Observed kH/kD ~7[1]~1.15[4]

Experimental Protocols

Detailed methodologies for determining primary and secondary KIEs are crucial for obtaining reliable and reproducible data.

Determination of a Primary Kinetic Isotope Effect: Bromination of Acetone

This experiment measures the rate of bromination of acetone and its deuterated analogue (acetone-d6) to determine the primary kinetic isotope effect. The reaction is monitored by the disappearance of the color of bromine using a spectrophotometer.

Materials:

  • Acetone

  • Deuterated acetone (acetone-d6)

  • Hydrochloric acid (HCl), concentrated

  • Bromine water (saturated aqueous solution of Br2)

  • Distilled water

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 4 M solution of acetone in distilled water.

    • Prepare a 4 M solution of deuterated acetone (d6-acetone) in distilled water.

    • Prepare a 1 M solution of HCl in distilled water.

    • Determine the exact concentration of the saturated bromine water by diluting an aliquot and measuring its absorbance at 400 nm (ε = 160 M⁻¹cm⁻¹).[5]

  • Kinetic Runs:

    • For the reaction with normal acetone, mix solutions of acetone, HCl, and water in a cuvette to achieve final concentrations of approximately 0.8 M acetone and 0.2 M HCl.

    • Initiate the reaction by adding a small, known volume of bromine water to the cuvette, quickly mix, and immediately start recording the absorbance at 400 nm over time. The final bromine concentration should be significantly lower than the acetone and acid concentrations to ensure pseudo-zero-order kinetics with respect to bromine.

    • Repeat the procedure using the deuterated acetone solution under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for both reactions. The rate of reaction is the negative of the slope of this line.

    • The rate law for this reaction is rate = k[acetone][H⁺]. Since the concentrations of acetone and H⁺ are kept constant and in large excess, the rate is directly proportional to the rate constant, k.

    • The primary kinetic isotope effect (kH/kD) is calculated as the ratio of the rate of the reaction with acetone to the rate of the reaction with deuterated acetone.[5]

Determination of a Secondary Kinetic Isotope Effect: Solvolysis of tert-Butyl Chloride

This experiment determines the secondary KIE for the SN1 solvolysis of tert-butyl chloride by comparing the reaction rates of the non-deuterated and deuterated (tert-butyl-d9 chloride) substrates. The reaction is monitored by the production of HCl, which is titrated with a standardized NaOH solution.

Materials:

  • tert-Butyl chloride

  • tert-Butyl-d9 chloride

  • Ethanol

  • Water

  • Acetone

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Burette, pipettes, and flasks

Procedure:

  • Prepare Reaction Mixtures:

    • Prepare a 0.2 M solution of tert-butyl chloride in acetone.

    • Prepare a 0.2 M solution of tert-butyl-d9 chloride in acetone.

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

  • Kinetic Runs:

    • In a flask, combine a known volume of the 50:50 ethanol-water solvent with a few drops of bromothymol blue indicator.

    • Add a precise volume of the standardized NaOH solution.

    • Initiate the reaction by adding a known volume of the tert-butyl chloride solution to the flask and start a timer. This is time = 0.

    • Record the time it takes for the blue solution to turn yellow, indicating that the added base has been neutralized by the produced HCl.

    • Immediately add another precise volume of the NaOH solution and record the time for the color change. Repeat this process for several intervals.

    • Repeat the entire procedure using the tert-butyl-d9 chloride solution under identical conditions.

  • Data Analysis:

    • For each run, calculate the concentration of reacted alkyl halide at each time point based on the amount of NaOH added.

    • The reaction follows first-order kinetics. Plot ln([R-Cl]₀/[R-Cl]t) versus time, where [R-Cl]₀ is the initial concentration and [R-Cl]t is the concentration at time t. The slope of this line is the rate constant, k.

    • The secondary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction with tert-butyl chloride to the rate constant for the reaction with tert-butyl-d9 chloride.[6]

Application in Drug Development: The Case of Deuterated Venlafaxine

A significant application of the kinetic isotope effect is in "deuterated drugs," where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium. This substitution can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile.

A notable example is the development of SD-254, a deuterated version of the antidepressant venlafaxine.[7] Venlafaxine is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, through O-demethylation.[7] By replacing the hydrogens on the metabolically active methyl group with deuterium, the C-D bond becomes stronger and is cleaved more slowly by the enzyme.

Phase 1 clinical trials of SD-254 demonstrated a superior pharmacokinetic profile compared to venlafaxine.[1][7] This included a longer half-life, increased exposure to the parent drug, and reduced formation of the O-desmethyl metabolite.[2][7]

Pharmacokinetic ParameterVenlafaxine (Non-deuterated)SD-254 (Deuterated Venlafaxine)Effect of Deuteration
Metabolic Clearance HigherLowerDecreased rate of metabolism
Plasma Half-life (t1/2) Shorter (approx. 5 hrs for parent drug)LongerIncreased duration of action
Parent Drug Exposure (AUC) LowerHigherEnhanced bioavailability
Metabolite Exposure (AUC) HigherLowerReduced formation of metabolites

Note: The values in this table are representative of the effects observed in clinical studies and are intended for comparative illustration.

Visualizing Reaction Mechanisms with Kinetic Isotope Effects

Graphviz diagrams can effectively illustrate the mechanistic basis of kinetic isotope effects.

Primary KIE in Enzymatic C-H Activation

This diagram shows a simplified enzymatic C-H activation, a common step in drug metabolism by cytochrome P450 enzymes. The primary KIE arises from the breaking of the C-H (or C-D) bond in the rate-determining step.

Primary_KIE cluster_0 Enzyme Active Site E_S Enzyme-Substrate Complex (E-S) TS Transition State [E--S--H--O] E_S->TS C-H/C-D bond cleavage (Rate-determining) E_P Enzyme-Product Complex (E-P) TS->E_P Product formation Enzyme Enzyme (e.g., P450) E_P->Enzyme Product Product (R-OH) E_P->Product Substrate Substrate (R-H or R-D) Substrate->E_S Enzyme->E_S

Primary KIE in enzymatic C-H activation.

Secondary KIE in an SN1 Reaction

This diagram illustrates the SN1 solvolysis of tert-butyl chloride. The secondary KIE arises from the change in hybridization at the α-carbon from sp³ in the reactant to sp² in the carbocation intermediate. Isotopic substitution is not at the bond being broken (C-Cl).

Secondary_KIE Reactant tert-Butyl Chloride ((CH3)3-CCl or (CD3)3-CCl) sp³ hybridized α-carbon TS1 Transition State 1 [C-Cl bond breaking] Reactant->TS1 Rate-determining step (Secondary KIE observed) Intermediate Carbocation Intermediate ((CH3)3-C⁺ or (CD3)3-C⁺) sp² hybridized α-carbon TS1->Intermediate TS2 Transition State 2 [Nucleophilic attack] Intermediate->TS2 Product Product (tert-Butanol) TS2->Product Nucleophile Nucleophile (H2O) Nucleophile->TS2

Secondary KIE in an SN1 reaction.

References

Distinguishing Reaction Mechanisms: A Comparative Analysis of 1-Bromopropane-1-D1 in SN1/SN2/E1/E2 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals a detailed comparison of the SN1, SN2, E1, and E2 reaction mechanisms utilizing the isotopically labeled substrate, 1-bromopropane-1-d1. This guide provides clarity on how the deuterium label serves as a powerful tool to elucidate the stereochemical and kinetic nuances of these fundamental organic reactions.

The inclusion of a deuterium atom at the alpha-position (C1) of 1-bromopropane creates a chiral center, allowing for the stereochemical tracking of substitution reactions. Furthermore, the mass difference between hydrogen and deuterium gives rise to a kinetic isotope effect (KIE), which provides invaluable insights into the rate-determining steps of both substitution and elimination pathways.

Comparative Analysis of Reaction Products and Kinetics

The reaction of this compound with various nucleophiles and bases under different conditions leads to a predictable distribution of products, which is instrumental in identifying the operative mechanism. The following table summarizes the expected outcomes:

Mechanism Reagent/Conditions Substrate Product(s) Stereochemistry Kinetic Isotope Effect (kH/kD)
SN2 Strong, non-bulky nucleophile (e.g., CN⁻ in acetone)Primary1-Propanenitrile-1-d1Inversion of configuration[1][2][3][4][5]~1.0 (secondary KIE)
E2 Strong, bulky base (e.g., t-BuOK in t-BuOH)PrimaryPropene-1-d1Anti-periplanar elimination~2-8 (primary KIE)[6]
SN1 Weak nucleophile/protic solvent (e.g., H₂O, heat)Primary (unlikely)1-Propanol-1-d1Racemization (if carbocation forms)~1.0 (secondary KIE)
E1 Weak base/protic solvent (e.g., H₂O, heat)Primary (unlikely)Propene-1-d1Zaitsev's rule applies~1.0 (secondary KIE)

Note: SN1 and E1 reactions are generally not favored for primary substrates like 1-bromopropane due to the instability of the primary carbocation that would need to form.[7][8][9]

Experimental Protocols

General Procedure for Reaction of this compound:

A solution of this compound in an appropriate solvent is treated with the chosen nucleophile or base at a specific temperature. The reaction progress is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the reaction mixture is worked up to isolate and purify the product(s). The product distribution is quantified, and the stereochemical outcome is determined using polarimetry or chiral chromatography. For kinetic studies, the disappearance of the starting material and the appearance of the product(s) are measured over time.

Specific Protocols:

  • SN2 Reaction: this compound is reacted with sodium cyanide in acetone at room temperature.

  • E2 Reaction: this compound is treated with potassium tert-butoxide in tert-butanol at an elevated temperature.

  • SN1/E1 Conditions: While not ideal for this substrate, forcing conditions would involve solvolysis in a polar protic solvent like water or ethanol with heating.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the distinct pathways for each mechanism.

SN2_Mechanism reactant This compound (R-enantiomer) transition_state [NC--C(D)(H)(C2H5)--Br]⁻ Pentacoordinate Transition State reactant->transition_state CN⁻ attack product 1-Propanenitrile-1-d1 (S-enantiomer) transition_state->product Br⁻ leaves

Caption: SN2 mechanism: Concerted backside attack leading to inversion of stereochemistry.

E2_Mechanism reactant This compound transition_state [Base--H--CH(D)--CH2--Br]⁻ Concerted Transition State reactant->transition_state Base abstracts β-H product Propene-1-d1 + Base-H⁺ + Br⁻ transition_state->product

Caption: E2 mechanism: Concerted anti-periplanar elimination.

SN1_E1_Mechanisms cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway carbocation Propyl-1-d1 Cation (Trigonal Planar) product_SN1 1-Propanol-1-d1 (Racemic) carbocation->product_SN1 Nucleophile attack product_E1 Propene-1-d1 carbocation->product_E1 Base abstracts β-H reactant This compound reactant->carbocation Loss of Br⁻ (Slow)

Caption: SN1 and E1 mechanisms proceed through a common carbocation intermediate.

Key Distinguishing Features

  • Stereochemistry (SN2 vs. SN1): The SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral C-D center.[1][2][3][4][5] In contrast, a hypothetical SN1 reaction would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate that can be attacked from either face.[10][11][12]

  • Kinetic Isotope Effect (E2 vs. E1/SN1/SN2): The E2 mechanism exhibits a significant primary kinetic isotope effect (kH/kD typically between 2 and 8) because the C-H bond at the beta-position is broken in the rate-determining step.[6] Conversely, SN1, SN2, and E1 reactions of this compound show a much smaller secondary KIE (kH/kD ≈ 1) as the C-D bond is not broken in the rate-determining step.[13][14] This difference in KIE is a definitive tool for distinguishing E2 from the other mechanisms.

This guide underscores the utility of isotopic labeling in mechanistic organic chemistry. By analyzing the stereochemical outcome and the kinetic isotope effect of reactions involving this compound, researchers can unequivocally differentiate between the SN1, SN2, E1, and E2 pathways. This level of mechanistic understanding is crucial for the rational design of synthetic routes and the development of new therapeutic agents.

References

A Comparative Guide to Correlating 1H and 2H NMR Spectra for Enhanced Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. While ¹H NMR is ubiquitously employed for detailed structural analysis, the complementary use of Deuterium (²H) NMR offers a powerful, albeit less common, approach for unambiguous structural confirmation, particularly for isotopically labeled compounds. This guide provides an objective comparison of ¹H and ²H NMR, supported by experimental data and detailed protocols, to illuminate the synergistic potential of their combined use.

Principles and Performance: ¹H vs. ²H NMR

¹H and ²H NMR spectroscopy both probe the magnetic properties of hydrogen nuclei. However, the intrinsic differences between the proton (¹H) and the deuteron (²H) give rise to distinct spectral characteristics and applications.

Feature¹H NMR Spectroscopy²H NMR Spectroscopy
Natural Abundance ~99.98%~0.015%
Spin (I) 1/21
Relative Sensitivity HighLow
Typical Linewidth SharpBroad[1]
Coupling Homonuclear (¹H-¹H) coupling provides connectivity information (spin-spin splitting).Homonuclear (²H-²H) coupling is typically not resolved due to broad signals.[1]
Primary Application Detailed structural elucidation of organic molecules.Confirmation of deuteration sites, determination of isotopic purity, and studies of molecular dynamics.[2]

The chemical shifts in ¹H and ²H NMR are nearly identical, as both nuclei experience the same electronic environment.[1] However, the quadrupolar nature of the deuterium nucleus (spin I=1) leads to broader signals compared to the sharp peaks observed in ¹H NMR.[1]

Correlative Approach in Structural Confirmation

The true power of these techniques emerges when they are used in concert. A typical workflow involves an initial structural hypothesis based on the detailed information from the ¹H NMR spectrum, followed by targeted ²H NMR analysis to confirm the position of deuterium labels. This is particularly crucial in drug development for tracking metabolic pathways and in mechanistic studies involving deuterated tracers.

The following diagram illustrates the logical workflow for correlating ¹H and ²H NMR spectra for structural confirmation.

G Workflow for Structural Confirmation using 1H and 2H NMR A Hypothesized Structure (with potential deuteration sites) B Acquire 1H NMR Spectrum A->B C Analyze 1H Spectrum - Chemical Shift - Integration - Multiplicity B->C D Initial Structural Assignment (Proton Environment) C->D E Acquire 2H NMR Spectrum D->E H Correlate 1H and 2H Data D->H F Analyze 2H Spectrum - Presence/Absence of Signals - Chemical Shift E->F G Confirm Deuteration Sites F->G G->H I Final Structural Confirmation H->I

Correlative workflow for ¹H and ²H NMR analysis.

Quantitative Data Presentation: A Case Study

To illustrate the comparative data obtained from ¹H and ²H NMR, consider a hypothetical deuterated organic molecule: 1-deutero-4-nitrobenzene.

Table 1: Comparative ¹H and ²H NMR Data for 1-deutero-4-nitrobenzene

NucleusPosition¹H NMR Chemical Shift (ppm)¹H NMR Multiplicity¹H NMR Integration²H NMR Chemical Shift (ppm)²H NMR Signal
¹HH-2, H-6~8.2Doublet2H-Absent
¹HH-3, H-5~7.5Doublet2H-Absent
²HD-1---~7.3Present

In the ¹H NMR spectrum, the absence of a signal in the aromatic region corresponding to one proton and the integration values of the remaining signals would suggest the presence of a substituent. The ²H NMR spectrum would then show a single, broad signal at a chemical shift corresponding to the missing proton, directly confirming the site of deuteration. The combination of both spectra provides a more robust structural confirmation than either technique alone.[3]

Experimental Protocols

A cohesive experimental approach is vital for accurate correlation. The following protocols outline the key steps for acquiring both ¹H and ²H NMR spectra on the same sample.

Sample Preparation
  • For ¹H NMR: Dissolve 5-25 mg of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent minimizes solvent interference in the ¹H spectrum.

  • For ²H NMR: Dissolve a similar amount of the compound in a non-deuterated solvent (e.g., CHCl₃, DMSO-h₆). This is crucial to avoid a large solvent signal that would obscure the signals from the deuterated analyte.

¹H NMR Acquisition
  • Instrumentation: Use a standard high-resolution NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (ns): Typically 8 to 16 for sufficient signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

²H NMR Acquisition
  • Instrumentation: The same NMR spectrometer can be used, but the probe must be tuned to the ²H frequency.

  • Locking: Crucially, the experiment must be run unlocked. The absence of a deuterated solvent means there is no lock signal.

  • Shimming: Perform shimming on the proton signal of the non-deuterated solvent before switching to the ²H channel.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment for the X-nucleus channel.

    • Number of Scans (ns): A higher number of scans (e.g., 64 or more) is typically required due to the lower sensitivity of ²H.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation and baseline correction. Chemical shift referencing can be done relative to the natural abundance ²H signal of the solvent.

The logical relationship for the experimental setup is depicted in the diagram below.

G Experimental Setup Logic for 1H and 2H NMR cluster_0 Sample Preparation cluster_1 1H NMR Acquisition cluster_2 2H NMR Acquisition A Deuterated Compound B Dissolve in Deuterated Solvent A->B C Dissolve in Non-Deuterated Solvent A->C D Lock on Solvent Signal B->D H Shim on Proton Signal C->H E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Run Unlocked I Acquire 2H Spectrum G->I H->G

Logical flow for sample preparation and acquisition.

Conclusion

The correlation of ¹H and ²H NMR spectra provides a robust and definitive method for the structural confirmation of deuterated compounds. While ¹H NMR delivers a detailed map of the proton framework, ²H NMR serves as a direct and unambiguous probe for the sites of deuteration. For researchers in drug development and other scientific fields where isotopic labeling is employed, the combined application of these two powerful techniques is an invaluable asset for ensuring the accuracy and integrity of their molecular structures.

References

Unmasking Reaction Mechanisms: A Guide to Assessing Reactivity Differences Between C-H and C-D Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount. The subtle yet significant difference in reactivity between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond, known as the kinetic isotope effect (KIE), offers a powerful tool to elucidate these mechanisms, particularly in the context of drug metabolism and catalyst design. This guide provides a comprehensive comparison of C-H and C-D bond reactivity, supported by experimental data and detailed protocols.

The primary difference in reactivity stems from the greater mass of deuterium (²H) compared to protium (¹H). This mass difference leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond.[1][2] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is the rate-determining step.[3][4] The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), is typically in the range of 6 to 10 for primary KIEs, where the bond to the isotope is broken in the rate-determining step.[3][5]

Quantitative Comparison of Kinetic Isotope Effects

The kinetic isotope effect is a critical parameter in mechanistic studies. The following table summarizes representative KIE values observed in various chemical transformations, highlighting the impact of deuterium substitution on reaction rates.

Reaction TypeSubstrate(s)Catalyst/EnzymekH/kD (Kinetic Isotope Effect)Reference(s)
E2 Elimination2-Phenylethyl bromideSodium Ethoxide~6.7[2]
Bromination of AcetoneAcetoneAcid/Base catalyzed~7[4]
Nitrosoarene Ene Reactiontrans-2,3-dimethylbut-2-ene-d6Nitrosoarene~3.0[6]
Cytochrome P450 OxidationTolueneCytochrome P4503.8[7]
Palladium-Catalyzed CarbocyclizationAllenynePalladium complex8.7 (competition), 9.0 (parallel)[1]

Experimental Protocols for Determining the Kinetic Isotope Effect

The determination of the KIE is crucial for understanding whether C-H bond cleavage is the rate-determining or product-determining step of a reaction.[8][9] Two common methods for this are intermolecular and intramolecular competition experiments.

Intermolecular Competition Experiment

This method involves reacting a mixture of the unlabeled (C-H) and labeled (C-D) substrates in the same vessel. The relative rates are determined by analyzing the ratio of the products formed or the remaining starting materials.[1]

Protocol: Intermolecular KIE Measurement using Mass Spectrometry

  • Substrate Preparation: Prepare a solution containing an equimolar mixture of the unlabeled substrate and its deuterated analog.

  • Reaction Initiation: Initiate the reaction by adding the catalyst or enzyme to the substrate mixture under controlled temperature and stirring.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further transformation. This can be achieved by adding a suitable quenching agent (e.g., a strong acid or base, or by rapid cooling).

  • Sample Preparation for Analysis: Prepare the quenched samples for mass spectrometry analysis. This may involve extraction, purification, and derivatization steps depending on the analyte's properties.

  • Mass Spectrometry Analysis: Analyze the samples using a suitable mass spectrometer (e.g., GC-MS, LC-MS). Quantify the relative amounts of the unlabeled and deuterated products (or remaining starting materials) based on their distinct mass-to-charge ratios.

  • KIE Calculation: The KIE is calculated from the ratio of the products at low conversion using the following equation: kH/kD = [Product-H]/[Product-D] (assuming a 1:1 initial ratio of starting materials).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for a competitive intermolecular kinetic isotope effect experiment.

G Workflow for Competitive Intermolecular KIE Measurement cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis start Start prep_mix Prepare Equimolar Mixture of Substrate-H and Substrate-D start->prep_mix init_reaction Initiate Reaction (Add Catalyst/Enzyme) prep_mix->init_reaction sampling Time-Point Sampling and Quenching init_reaction->sampling t = 0, 5, 15... min ms_analysis Mass Spectrometry Analysis (e.g., GC-MS) sampling->ms_analysis data_proc Data Processing ms_analysis->data_proc kie_calc Calculate kH/kD data_proc->kie_calc end KIE Value kie_calc->end Final Result

Caption: Experimental workflow for determining the kinetic isotope effect.

Signaling Pathways and Reaction Mechanisms

The cleavage of a C-H bond is often the rate-determining step in many enzymatic and catalytic cycles. A classic example is the oxidation of substrates by cytochrome P450 enzymes, which are crucial in drug metabolism.[7][10]

The following diagram illustrates a simplified catalytic cycle where C-H bond cleavage is the rate-determining step.

G Simplified Catalytic Cycle with Rate-Determining C-H Cleavage E Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES Substrate (S) binding TS Transition State (E-S)‡ ES->TS C-H/C-D Bond Cleavage (Rate-Determining Step) EP Enzyme-Product Complex (E-P) TS->EP Product Formation EP->E Product (P) release

Caption: Catalytic cycle with rate-determining C-H bond cleavage.

By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, thereby improving its pharmacokinetic profile.[5][11] This "deuterium switch" is a valuable strategy in drug discovery and development.[5] The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to effectively utilize the kinetic isotope effect in their work.

References

A Researcher's Guide to Reproducibility and Error Analysis in Kinetic Isotope Effect Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Kinetic Isotope Effect (KIE) measurements is paramount for elucidating reaction mechanisms and optimizing drug candidates. This guide provides a comprehensive comparison of common KIE measurement techniques, focusing on reproducibility, error analysis, and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

This guide delves into the most prevalent techniques for measuring KIEs, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Scintillation Counting (LSC). We will explore their principles, compare their performance based on experimental data, and provide standardized protocols to enhance reproducibility in your laboratory.

Comparison of Key KIE Measurement Techniques

The choice of technique for KIE measurement depends on several factors, including the type of isotope (deuterium vs. heavy-atom), the required precision, sample availability, and the instrumentation at hand. The following table summarizes the key performance characteristics of the most widely used methods.

TechniqueTypical Precision (Error)Isotope TypeThroughputKey AdvantagesKey Disadvantages
2D HSQC NMR 0.02% - 0.12% [1]Heavy-atom (e.g., ¹³C)Low to MediumHigh precision, non-destructive, no need for radiolabeling.[1]Requires isotopically labeled compounds for best results, lower sensitivity than MS.[2]
1D NMR ~5-fold higher error than 2D HSQC[1]Deuterium, Heavy-atomMediumWidely accessible instrumentation.Lower precision compared to 2D NMR and MS, potential for signal overlap.[1]
Isotope Ratio MS (IRMS) High (comparable to 2D HSQC NMR) [1]Heavy-atom (e.g., ¹³C, ¹⁵N)HighVery high precision, well-established method.[1]Destructive, requires sample purification and conversion to a small molecule for analysis.[3]
MALDI-TOF MS Comparable to NMR and radioisotope methods[4][5]Heavy-atomHighHigh throughput, tolerant to some impurities.[4]Precision can be affected by ionization efficiency and matrix effects.
Liquid Scintillation Counting ±0.3% Radioactive (e.g., ³H, ¹⁴C)MediumHigh precision for radiolabeled compounds.Requires handling of radioactive materials, potential for quenching effects.

Error Analysis in KIE Measurements

Several factors can contribute to errors in KIE measurements. A thorough understanding of these sources is crucial for obtaining reliable data.

  • Purity of Isotopically Labeled Substrates: Impurities in the isotopically labeled material can lead to significant errors in the calculated KIE.

  • Fraction of Reaction (f): The precision of the determined KIE is highly dependent on the fraction of the reaction. For competitive experiments, measurements at multiple time points and varying fractions of conversion are recommended to improve accuracy.

  • Instrumental Stability: Fluctuations in instrument performance, such as temperature variations or detector sensitivity drift, can introduce errors.

  • Data Processing: The method used for data analysis, including peak integration and baseline correction, can impact the final KIE value. Standardized data processing protocols are essential for reproducibility.

Experimental Protocols

To ensure high-quality and reproducible KIE data, it is imperative to follow well-defined experimental protocols. Below are generalized workflows for competitive KIE measurements using NMR and Mass Spectrometry.

General Workflow for Competitive KIE Measurement

The following diagram illustrates the general workflow for a competitive KIE experiment, which is a common method for precisely measuring small KIEs.

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing start Prepare mixture of unlabeled and labeled substrates initiate Initiate reaction by mixing substrates and enzyme start->initiate enzyme Prepare enzyme solution enzyme->initiate aliquots Withdraw aliquots at different time points initiate->aliquots quench Quench reaction in aliquots aliquots->quench separation Optional: Separate substrate/product quench->separation measurement Measure isotopic ratio (NMR or MS) separation->measurement calculation Calculate fraction of reaction (f) measurement->calculation kie_calc Calculate KIE using appropriate equation calculation->kie_calc error_analysis Perform error analysis kie_calc->error_analysis

General workflow for a competitive KIE experiment.
Detailed Methodology for Competitive KIE Measurement using NMR Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution containing a precise mixture of the unlabeled and isotopically labeled (e.g., ¹³C) substrate. The ratio should be determined accurately.

    • Prepare a buffered solution for the enzyme.

  • Reaction Initiation and Monitoring:

    • Equilibrate the substrate mixture and enzyme solution to the desired reaction temperature in separate vessels.

    • Initiate the reaction by adding the enzyme to the substrate mixture.

    • For real-time monitoring, the reaction can be carried out directly in an NMR tube inside the spectrometer.[6]

    • For endpoint measurements, withdraw aliquots from the reaction mixture at various time points (e.g., 20%, 40%, 60%, 80% completion) and quench the reaction immediately (e.g., by adding a denaturant or rapidly changing the pH).

  • NMR Data Acquisition:

    • Acquire high-resolution spectra (e.g., ¹H or ¹³C for heavy-atom KIEs, or ²H for deuterium KIEs). For high precision, 2D HSQC experiments are recommended for ¹³C KIEs.[1]

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Use an appropriate relaxation delay to avoid saturation effects, which can lead to integration errors.[7]

  • Data Analysis:

    • Integrate the signals corresponding to the unlabeled and labeled species in the substrate or product.

    • Determine the isotopic ratio (R) at each time point. The initial isotopic ratio (R₀) is measured from the starting material before the addition of the enzyme.

    • Calculate the fraction of reaction (f) at each time point, for example, by monitoring the disappearance of a substrate peak or the appearance of a product peak.

    • Calculate the KIE using the appropriate form of the competitive KIE equation.

Detailed Methodology for Competitive KIE Measurement using Mass Spectrometry
  • Sample Preparation:

    • Similar to the NMR method, prepare a precise mixture of unlabeled and labeled substrates.

    • Prepare the enzyme solution in a buffer compatible with mass spectrometry analysis (e.g., volatile buffers like ammonium acetate).

  • Reaction and Quenching:

    • Initiate the reaction by mixing the enzyme and substrate solutions.

    • Withdraw aliquots at different time points and quench the reaction. Quenching can be achieved by adding an acid, a base, or an organic solvent that denatures the enzyme.

  • Sample Preparation for MS:

    • Depending on the MS technique and the complexity of the reaction mixture, a sample cleanup or separation step (e.g., using solid-phase extraction or HPLC) may be necessary to remove interfering substances.

  • Mass Spectrometry Analysis:

    • Introduce the samples into the mass spectrometer. The choice of ionization technique (e.g., ESI, MALDI) will depend on the analyte's properties.

    • Acquire mass spectra, ensuring sufficient resolution to distinguish between the isotopologues.

  • Data Analysis:

    • Determine the ion intensities of the unlabeled and labeled species in the substrate or product.

    • Calculate the isotopic ratio (R) at each time point and the initial ratio (R₀).

    • Determine the fraction of reaction (f).

    • Calculate the KIE using the competitive KIE equation.

Signaling Pathways and Logical Relationships

The determination of a KIE value is intrinsically linked to the reaction pathway. The following diagram illustrates the logical relationship between the observed KIE and the rate-determining step of a reaction.

KIE_Logic cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion KIE_obs Measure KIE KIE_sig Significant KIE (kH/kD > 1 or kL/kH ≠ 1) KIE_obs->KIE_sig KIE_insig Insignificant KIE (kH/kD ≈ 1 or kL/kH ≈ 1) KIE_obs->KIE_insig RDS Isotopic substitution at or before the rate-determining step KIE_sig->RDS not_RDS Isotopic substitution is not involved in the rate-determining step KIE_insig->not_RDS

Logical flow from KIE observation to mechanistic conclusion.

References

A Comparative Analysis of the Toxicological Profiles of 1-Bromopropane and its Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicity of 1-bromopropane (1-BP) and the anticipated toxicological profile of its deuterated isotopologues. While direct comparative experimental data on the toxicity of deuterated 1-bromopropane is not currently available in the public domain, this document synthesizes information on the metabolism of 1-BP and the established principles of the kinetic isotope effect to project the likely impact of deuteration on its toxicity. The content herein is intended to guide future research and inform drug development professionals on the potential for utilizing deuteration to mitigate the toxicity of similar chemical entities.

Introduction to 1-Bromopropane and the Rationale for Deuteration

1-Bromopropane is an organic solvent with widespread industrial applications that has been identified as a significant human health hazard.[1] It is recognized as a neurotoxin, hepatotoxin, and reproductive toxicant, and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[2][3][4] The toxicity of 1-BP is intrinsically linked to its metabolic activation, primarily through two pathways: oxidation by cytochrome P450 enzymes (predominantly CYP2E1) and conjugation with glutathione (GSH).[5]

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter the rate of metabolic processes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7] Consequently, metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step can be slowed by deuteration at that position.[8] This principle suggests that strategic deuteration of 1-bromopropane could reduce its metabolic activation and, therefore, its toxicity.

Metabolic Pathways of 1-Bromopropane

The metabolism of 1-bromopropane proceeds via two primary pathways, as illustrated in the diagram below.

G 1-Bromopropane 1-Bromopropane CYP2E1 Oxidation CYP2E1 Oxidation 1-Bromopropane->CYP2E1 Oxidation C-H bond cleavage at C1 or C2 Glutathione Conjugation Glutathione Conjugation 1-Bromopropane->Glutathione Conjugation Direct conjugation Propylene oxide (reactive) Propylene oxide (reactive) CYP2E1 Oxidation->Propylene oxide (reactive) 1-Bromo-2-hydroxypropane 1-Bromo-2-hydroxypropane CYP2E1 Oxidation->1-Bromo-2-hydroxypropane S-(n-propyl)glutathione S-(n-propyl)glutathione Glutathione Conjugation->S-(n-propyl)glutathione Toxicity (Neurotoxicity, Hepatotoxicity, Carcinogenicity) Toxicity (Neurotoxicity, Hepatotoxicity, Carcinogenicity) Propylene oxide (reactive)->Toxicity (Neurotoxicity, Hepatotoxicity, Carcinogenicity) Glycidol (reactive) Glycidol (reactive) 1-Bromo-2-hydroxypropane->Glycidol (reactive) Glycidol (reactive)->Toxicity (Neurotoxicity, Hepatotoxicity, Carcinogenicity) Mercapturic acid derivatives Mercapturic acid derivatives S-(n-propyl)glutathione->Mercapturic acid derivatives Excretion G cluster_0 In Vitro Toxicity Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seed cells Incubation Incubation Compound Treatment->Incubation Expose cells to test compounds Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Specific duration Data Analysis Data Analysis Endpoint Assay->Data Analysis Measure toxicity endpoint Results Interpretation Results Interpretation Data Analysis->Results Interpretation Compare to controls

References

Safety Operating Guide

Proper Disposal of 1-Bromopropane-1-D1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 1-Bromopropane-1-D1, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical.

I. Immediate Safety and Hazard Information

This compound, a deuterated isotopologue of 1-bromopropane, shares nearly identical chemical and physical properties with its non-deuterated counterpart and must be handled as a hazardous substance. It is a highly flammable liquid and vapor, an irritant to the eyes, skin, and respiratory system, and poses long-term health risks, including potential carcinogenicity and reproductive harm.[1][2][3][4] Environmental hazards include harm to aquatic organisms and danger to the ozone layer.[1][2]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2][4][5] Vapors can travel to an ignition source and flash back.[3]

  • Health Hazards: Causes skin and eye irritation.[1][2][4] Inhalation may lead to respiratory irritation, dizziness, and drowsiness.[1][4] Prolonged exposure can cause serious damage to health, including liver and nervous system effects.[2][4] It is also suspected of damaging fertility and the unborn child.[1][4][5]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2] It is also dangerous for the ozone layer.[1]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is used:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if working outside a chemical fume hood or if exposure limits are exceeded.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.

Step 1: Waste Collection

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents, strong bases, and certain metals.[2][3]

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or metal) and kept closed when not in use. Do not use plastic buckets.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").

Step 2: Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources, heat, and incompatible materials.[1]

  • Ventilation: The storage area must be well-ventilated.

  • Containment: Secondary containment should be used to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company. Approved disposal methods include:

    • Incineration: In a licensed facility, often mixed with a combustible solvent.[1]

    • Landfill: Burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1]

Step 4: Decontamination of Empty Containers

  • Hazard: Empty containers that held this compound are also considered hazardous as they may contain residual liquid and explosive vapors.[1]

  • Decontamination: Follow your institution's procedures for decontaminating empty chemical containers. This may involve rinsing with a suitable solvent (the rinsate must also be collected as hazardous waste).

  • Disposal of Decontaminated Containers: Once properly decontaminated, observe all label safeguards until the containers are cleaned or destroyed.[1]

IV. Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials.

  • Collection: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS office immediately.

For large spills, evacuate the area and contact emergency responders.

V. Quantitative Data

The following table summarizes key quantitative data for 1-bromopropane, which is representative of this compound.

PropertyValue
Flash Point -4.5 °C / 23.9 °F
Boiling Point 71 °C / 159.8 °F @ 760 mmHg
Autoignition Temperature 490 °C / 914 °F
Lower Explosive Limit (LEL) 4.6%
Vapor Pressure 146 mmHg @ 20 °C
Specific Gravity 1.353
Water Solubility 2.5 g/l (20°C)

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow cluster_0 Figure 1. This compound Disposal Workflow start Start: Generation of This compound Waste collect Collect waste in a properly labeled, sealed, compatible container. start->collect spill Spill or Leak Occurs start->spill store Store container in a designated, ventilated, and secure Satellite Accumulation Area. collect->store collect->spill contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs store->spill end End: Waste is properly disposed of by a licensed facility. contact_ehs->end spill->store No spill_procedure Follow Spill Management Protocol. Collect spill debris as hazardous waste. spill->spill_procedure Yes spill_procedure->store

Caption: Figure 1. Decision workflow for the safe disposal of this compound.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Essential Safety and Operational Guide for Handling 1-Bromopropane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromopropane-1-D1 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

1-Bromopropane is a colorless liquid with a sweet odor that is classified as a flammable liquid and a dangerous fire hazard.[1] It is crucial to handle this chemical with extreme caution as it is considered a carcinogen and may cause reproductive damage.[1] Exposure can lead to irritation of the eyes, skin, and respiratory tract.[2] Health effects from inhalation can include headache, dizziness, and damage to the nervous system.[2][3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 11-13 mil thickness).Prevents skin contact and absorption.[5] Breakthrough time for nitrile gloves is approximately one hour.[5]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH/MSHA approved respirator with an organic vapor cartridge.Required when working outside of a chemical fume hood or when airborne concentrations may exceed exposure limits.[7]

Exposure Limits

Adherence to established exposure limits is critical to ensure personnel safety.

OrganizationExposure Limit (Time-Weighted Average)Notes
ACGIH 0.1 ppmRecommended 8-hour TWA.[8]
Cal/OSHA 5 ppmPermissible Exposure Limit (PEL) with a skin notation, indicating the need to prevent skin contact.[3]

Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Ground and bond containers when transferring the material to prevent static discharge.[2]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[2]

  • Store separately from incompatible materials like strong oxidizing agents, strong bases, and certain metals.[7]

First Aid Measures

Immediate response is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][7]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Eliminate Ignition Sources: Remove all sources of ignition.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • Do not dispose of it down the drain.[1]

  • Contact your institution's environmental health and safety department for specific disposal procedures in accordance with local, state, and federal regulations.[10]

Operational Workflow

The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Post-Experiment emergency_spill Follow Spill Response Protocol handle_experiment->emergency_spill If Spill Occurs emergency_exposure Administer First Aid handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose emergency_contact Contact EHS emergency_spill->emergency_contact emergency_exposure->emergency_contact

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.